2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTNUHPVNBFSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509252 | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83467-31-6 | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this compound (CAS No: 83467-31-6). Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into leveraging this versatile heterocyclic building block. We will explore its synthesis from fundamental precursors, delve into its spectroscopic signature, and discuss its reactivity, which is pivotal for derivatization in drug discovery programs.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an attractive component in drug design. Compounds incorporating the pyrazole ring have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-hypertensive activities.[2]
The subject of this guide, this compound, combines this potent heterocyclic core with a reactive primary alcohol functional group. This ethanol substituent at the 4-position offers a crucial handle for chemical modification, allowing for the exploration of chemical space through the synthesis of esters, ethers, and other derivatives. Understanding the fundamental properties and reactivity of this molecule is therefore essential for its effective application in the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
The core physicochemical properties of this compound are summarized below. While experimentally determined data for properties such as melting and boiling points are not extensively documented in publicly accessible literature, the values can be estimated based on structurally similar compounds.
| Property | Value | Source/Method |
| CAS Number | 83467-31-6 | [3] |
| Molecular Formula | C₇H₁₂N₂O | Calculated |
| Molecular Weight | 140.18 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not available (Predicted: 95-110 °C) | Estimation |
| Boiling Point | Not available (Predicted: >250 °C) | Estimation |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform. Limited solubility in water. | Predicted |
| XLogP3 | ~0.1 | Predicted[4] |
Synthesis and Purification Protocol
The synthesis of 4-substituted pyrazoles is well-established in organic chemistry. A robust and common method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[5] For the title compound, a logical precursor is 3-(2-hydroxyethyl)pentane-2,4-dione. The following protocol outlines a reliable synthetic route.
Causality Behind Experimental Choices
-
Reagents: Acetylacetone is the starting point for creating the pentane-2,4-dione backbone. Ethylene oxide or a 2-haloethanol derivative is used to introduce the hydroxyethyl group at the central carbon (C3). Hydrazine hydrate is the classic reagent for forming the pyrazole ring via condensation with the diketone.
-
Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves both the diketone precursor and hydrazine hydrate, facilitating the reaction.[6]
-
Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) to protonate a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by hydrazine.
-
Purification: Recrystallization is the preferred method for purifying the solid product, effectively removing unreacted starting materials and soluble impurities. An ethanol/water mixture is a good candidate for the recrystallization solvent system.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-(2-hydroxyethyl)pentane-2,4-dione
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) under an inert atmosphere (N₂), add acetylacetone dropwise at 0 °C.
-
Stir the resulting solution for 30 minutes.
-
Add 2-bromoethanol dropwise and allow the reaction mixture to warm to room temperature, followed by refluxing for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, neutralize the mixture with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Cyclocondensation to form this compound
-
Dissolve the crude 3-(2-hydroxyethyl)pentane-2,4-dione in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-8 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Accurate characterization is critical for confirming the structure and purity of the synthesized compound. The following table summarizes the predicted spectroscopic data based on the molecule's structure and data from analogous compounds.[7][8][9]
| Technique | Predicted Data and Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 ppm (s, 1H, N-H): Broad singlet for the pyrazole N-H proton. δ ~4.5 ppm (t, 1H, -OH): Triplet for the hydroxyl proton, coupling to the adjacent CH₂. δ ~3.5 ppm (q, 2H, -CH₂-OH): Quartet (or triplet of triplets) for the methylene group adjacent to the hydroxyl. δ ~2.5 ppm (t, 2H, Pyrazole-CH₂-): Triplet for the methylene group attached to the pyrazole ring. δ ~2.1 ppm (s, 6H, 2 x -CH₃): Singlet for the two equivalent methyl groups on the pyrazole ring. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~145.0 ppm: C3 and C5 carbons of the pyrazole ring. δ ~110.0 ppm: C4 carbon of the pyrazole ring. δ ~60.0 ppm: Methylene carbon attached to the hydroxyl group (-CH₂-OH). δ ~25.0 ppm: Methylene carbon attached to the pyrazole ring (Pyrazole-CH₂-). δ ~11.0 ppm: Methyl carbons on the pyrazole ring. |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations. ~2950-2850 cm⁻¹: C-H stretching of alkyl groups. ~1580 cm⁻¹: C=N stretching of the pyrazole ring. ~1050 cm⁻¹: C-O stretching of the primary alcohol. |
| Mass Spec. (ESI+) | [M+H]⁺ = 141.10: Expected molecular ion peak. Fragment at m/z = 110.08: Corresponds to the loss of the -CH₂OH group. |
Chemical Reactivity and Derivatization Potential
The utility of this compound as a building block stems from the reactivity of its two primary functional groups: the primary alcohol and the pyrazole N-H.
Reactions at the Hydroxyl Group
The primary alcohol is a versatile functional handle for introducing a variety of linkages, crucial for structure-activity relationship (SAR) studies in drug discovery.
-
Esterification: Reaction with carboxylic acids (under Fischer conditions) or acyl chlorides (in the presence of a base like pyridine or triethylamine) yields esters.
-
Etherification: Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) can be used to form ethers.
-
Oxidation: Oxidation with mild reagents like pyridinium chlorochromate (PCC) would yield the corresponding aldehyde, 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetaldehyde, another valuable synthetic intermediate.
Reactions at the Pyrazole Ring
The pyrazole ring contains two nitrogen atoms. The N-H proton is acidic and can be removed, and the lone pair on the other nitrogen is basic.
-
N-Alkylation/N-Arylation: The N-H proton can be deprotonated with a base, and the resulting pyrazolate anion can be alkylated or arylated. This modification is often used to modulate the pharmacokinetic properties of drug candidates. It should be noted that alkylation can sometimes lead to a mixture of N1 and N2 isomers.
Derivatization Workflow Diagram
Caption: Key derivatization pathways for the title compound.
Applications in Medicinal Chemistry and Drug Discovery
While specific biological activity for this compound itself is not widely reported, its value lies in its role as a versatile scaffold. The pyrazole core is present in numerous drugs, such as the anti-inflammatory COX-2 inhibitor Celecoxib .[1]
The strategic placement of the hydroxyethyl group at the C4 position allows for its use as an intermediate to synthesize more complex molecules. For instance, it can be used to introduce linkers for covalent inhibitors, solubilizing groups, or pharmacophores that can interact with specific biological targets. The synthesis of pyrazolo-fused heterocyclic systems, such as pyrazolopyrimidines, is a common strategy in the development of kinase inhibitors and other targeted therapies.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward synthesis, combined with the dual reactivity of its hydroxyl group and pyrazole N-H, provides chemists with multiple avenues for molecular elaboration. This guide has provided a comprehensive technical overview, from a plausible synthetic protocol and detailed spectroscopic characterization to its potential for creating diverse chemical libraries. The strategic use of this compound will undoubtedly continue to contribute to the development of novel and effective therapeutic agents.
References
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
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Kaur, N., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect. Available at: [Link]
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Gouda, M. A., et al. (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 20(9), 17094-17111. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of pyrazole derivatives by using water and ethanol. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
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PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. Available at: [Link]
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Al-Mulla, A. (2011). 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione. Molbank, 2011(3), M720. Available at: [Link]
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Gümüş, M., et al. (2011). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1713. Available at: [Link]
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CORE. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
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CAS Common Chemistry. (n.d.). 2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethanol. Available at: [Link]
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Gal-Edd, N., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 642-649. Available at: [Link]
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Kumar, A., et al. (2024). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. Scientific Reports, 14(1), 1-13. Available at: [Link]
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Moldb. (n.d.). 2-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine. Available at: [Link]
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Akhramez, S., et al. (2020). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 13(11), 8049-8061. Available at: [Link]
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A Technical Guide to the Structural Elucidation of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of the novel heterocyclic compound, 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity and confidence in the final structural assignment.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1][2] The specific target of this guide, this compound, is a functionalized pyrazole with potential applications stemming from its bifunctional nature—possessing both a heterocyclic core and a primary alcohol. Accurate and unambiguous structural confirmation is the bedrock upon which all further investigation, from biological screening to material application, is built. This guide will employ a multi-technique spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and undeniable structural proof.[3][4]
The Elucidation Workflow: A Strategic Overview
Caption: A logical workflow for the structural elucidation of a novel compound.
Part 1: Mass Spectrometry - Determining the Molecular Blueprint
Expertise & Experience: Mass spectrometry is our first port of call. It provides the molecular weight of the compound, offering a fundamental piece of the puzzle—the molecular formula. We will employ Electrospray Ionization (ESI) for its soft ionization properties, which will likely keep the molecular ion intact.
Authoritative Grounding: The "Nitrogen Rule" in mass spectrometry is a key principle we will apply. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Our target molecule has two nitrogen atoms, so we anticipate an even molecular weight.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is chosen to facilitate protonation of the pyrazole nitrogen or loss of the hydroxyl proton.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and determine its exact mass. Use this to calculate the elemental composition.
Expected Data & Interpretation
The molecular formula of this compound is C₈H₁₄N₂O. The expected monoisotopic mass is 154.1106 g/mol .
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 155.1184 | Protonated molecular ion |
| [M+Na]⁺ | 177.0998 | Sodium adduct |
| [M-H₂O+H]⁺ | 137.1078 | Loss of water from the protonated molecule |
The high-resolution data allows for the unambiguous determination of the elemental composition, confirming the presence of 8 carbons, 14 hydrogens, 2 nitrogens, and 1 oxygen. The anticipated loss of water is a strong indicator of the presence of an alcohol functional group.
Part 2: FTIR Spectroscopy - Identifying Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of the O-H group from the alcohol and the N-H group of the pyrazole ring.[5][6]
Authoritative Grounding: The vibrational frequencies of functional groups are well-documented. For instance, the O-H stretch of an alcohol typically appears as a broad band in the 3200-3600 cm⁻¹ region, while the N-H stretch of the pyrazole is expected in a similar region, often sharper. C-H stretches for sp³ and sp² hybridized carbons will also be visible.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid purified compound is placed directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 (broad) | Strong | O-H stretch (alcohol) |
| ~3150 (medium) | Medium | N-H stretch (pyrazole ring) |
| 2960-2850 | Medium | C-H stretch (sp³ C-H, methyl and ethyl groups) |
| ~1590 | Medium | C=N stretch (pyrazole ring) |
| ~1450 | Medium | C-H bend (methyl and methylene) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
The presence of a broad O-H stretch and a C-O stretch are strong confirmations of the primary alcohol. The N-H and C=N stretches are characteristic of the pyrazole ring.[8]
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Connectivity
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[4][9] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will be used to definitively link protons and carbons.
Authoritative Grounding: Chemical shifts in NMR are highly dependent on the electronic environment of the nucleus. The electronegativity of adjacent atoms and the aromaticity of the pyrazole ring will significantly influence the chemical shifts of the protons and carbons in our target molecule.[1][10][11]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[12]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)
-
¹H-¹H COSY
-
¹H-¹³C HSQC
-
Expected Data & Interpretation
Structure and Numbering:
Caption: Structure of this compound with atom numbering for NMR assignment.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | br s | 1H | H1 | The N-H proton of the pyrazole is typically broad and downfield.[2] |
| 3.75 | t | 2H | H7 | Methylene group attached to the electronegative oxygen, shows triplet coupling with H6. |
| 2.60 | t | 2H | H6 | Methylene group adjacent to the pyrazole ring and coupled to H7. |
| 2.25 | s | 6H | H9, H10 | The two methyl groups on the pyrazole ring are chemically equivalent and appear as a sharp singlet.[13] |
| ~1.5 | br s | 1H | OH | The hydroxyl proton is often a broad singlet and its position can vary. |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | DEPT-135 | Assignment | Rationale |
| ~145 | C | C3, C5 | The two methyl-bearing carbons of the pyrazole ring are equivalent and appear downfield. |
| ~110 | C | C4 | The C4 carbon of the pyrazole ring, substituted with the ethyl group. |
| ~60 | CH₂ | C7 | The carbon bearing the hydroxyl group is shifted downfield by the oxygen. |
| ~25 | CH₂ | C6 | The methylene carbon attached to the pyrazole ring. |
| ~10 | CH₃ | C9, C10 | The two equivalent methyl carbons on the pyrazole ring appear upfield. |
2D NMR Correlations:
-
¹H-¹H COSY: A clear cross-peak will be observed between the signals at δ 3.75 (H7) and δ 2.60 (H6), confirming the presence of the -CH₂-CH₂-OH fragment.
-
¹H-¹³C HSQC: This experiment will correlate the proton signals with their directly attached carbons:
-
δ 3.75 (¹H) will correlate with δ ~60 (¹³C) -> C7H₂
-
δ 2.60 (¹H) will correlate with δ ~25 (¹³C) -> C6H₂
-
δ 2.25 (¹H) will correlate with δ ~10 (¹³C) -> C9H₃ and C10H₃
-
Conclusion: A Unified Structural Assignment
The convergence of data from mass spectrometry, FTIR, and NMR spectroscopy provides an unambiguous structural proof for this compound.
-
Mass Spectrometry confirmed the molecular formula C₈H₁₄N₂O.
-
FTIR Spectroscopy identified the key functional groups: an alcohol (O-H) and a pyrazole ring (N-H, C=N).
-
NMR Spectroscopy elucidated the precise connectivity of the atoms. ¹H and ¹³C NMR established the presence of two equivalent pyrazole methyl groups, a -CH₂-CH₂-OH side chain, and the pyrazole ring itself. 2D NMR experiments definitively linked these fragments together, confirming the 4-position substitution on the pyrazole ring.
This multi-faceted, self-validating approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for any future research or development involving this compound.
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National Institutes of Health. (2026). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. National Institutes of Health. [Link]
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National Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. [Link]
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National Institutes of Health. (n.d.). Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate. National Institutes of Health. [Link]
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PubMed. (2026). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. PubMed. [Link]
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Elsevier. (n.d.). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry. [Link]
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MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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An In-depth Technical Guide to the Physical Characteristics of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol in Medicinal Chemistry
This compound is a heterocyclic compound featuring a pyrazole core. The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the foundation of a wide array of therapeutic agents due to its ability to engage in various biological interactions. Understanding the fundamental physical characteristics of novel pyrazole derivatives like this compound is a critical early step in the drug discovery and development pipeline. These properties dictate the compound's behavior in biological systems, its suitability for formulation, and its overall potential as a drug candidate.
This technical guide provides a comprehensive overview of the known physical properties of this compound and presents a detailed set of proposed experimental protocols for the determination of its complete physical profile. This document is intended to serve as a practical resource for researchers, enabling a thorough and scientifically rigorous characterization of this and similar molecules.
Section 1: Known Physical Characteristics
Currently, the publicly available experimental data on the physical properties of this compound is limited. The following table summarizes the known information.
| Property | Value | Source |
| Melting Point | 120-122 °C | [1] |
| Molecular Formula | C₇H₁₂N₂O | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| CAS Number | 83467-31-6 | [1] |
The lack of comprehensive experimental data for boiling point, solubility, and spectral characteristics necessitates a systematic experimental approach for their determination. The following sections outline detailed protocols for these essential characterizations.
Section 2: Proposed Experimental Protocols for Comprehensive Physical Characterization
The following protocols are designed to provide a complete and accurate physical profile of this compound. The methodologies are based on standard practices in medicinal and organic chemistry, with justifications for the experimental choices provided.
Synthesis and Purification
Prior to any physical characterization, the synthesis and purification of this compound are paramount. A plausible synthetic route, adapted from the synthesis of similar pyrazole derivatives, is the Vilsmeier-Haack reaction followed by reduction.
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A [label="3,5-Dimethylpyrazole"];
B [label="Vilsmeier-Haack Reaction\n(POCl3, DMF)"];
C [label="4-Formyl-3,5-dimethyl-1H-pyrazole"];
D [label="Reduction\n(NaBH4, Ethanol)"];
E [label="this compound"];
F [label="Purification\n(Column Chromatography)"];
G [label="Purity Assessment\n(TLC, HPLC, NMR)"];
A -> B [label="Reagents"];
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Figure 2: Workflow for determining the solubility profile.
Step-by-Step Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen, including water, phosphate-buffered saline (PBS, pH 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.
-
Equilibrium Solubility Determination:
-
Add an excess amount of the compound to a known volume of each solvent in a vial.
-
The vials are then agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
-
The resulting suspensions are filtered or centrifuged to remove undissolved solid.
-
The concentration of the compound in the supernatant is determined by a suitable analytical method, such as HPLC with UV detection, to quantify the solubility.
Spectroscopic Analysis
Spectroscopic analysis provides the structural fingerprint of the molecule.
2.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include:
-
Singlets for the two methyl groups on the pyrazole ring.
-
A triplet for the methylene group adjacent to the hydroxyl group.
-
A triplet for the methylene group attached to the pyrazole ring.
-
A triplet for the hydroxyl proton (which may be broad and exchangeable with D₂O).
-
A broad singlet for the N-H proton of the pyrazole ring.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the structure.
-
2D NMR (COSY, HSQC): If necessary, 2D NMR experiments can be performed to confirm the connectivity of protons and carbons.
2.4.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Step-by-Step Methodology:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Expected Absorptions:
-
A broad O-H stretching band around 3200-3600 cm⁻¹.
-
N-H stretching vibration around 3100-3500 cm⁻¹.
-
C-H stretching vibrations around 2850-3000 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.
-
C-O stretching vibration around 1050-1150 cm⁻¹.
2.4.3 Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.
Step-by-Step Methodology:
-
Ionization: A suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI), should be used.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined.
-
Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M]⁺˙ corresponding to the calculated molecular weight of 140.18.
Section 3: Expected Physicochemical Profile and Its Implications for Drug Development
Based on the structure of this compound, a moderately polar compound with hydrogen bond donor and acceptor capabilities, we can anticipate the following:
-
Solubility: The presence of the hydroxyl group and the pyrazole ring suggests potential for aqueous solubility, which is a desirable trait for oral bioavailability. However, the dimethyl substitution may increase lipophilicity. The proposed solubility studies will be crucial to quantify this balance.
-
Stability: Pyrazole rings are generally stable aromatic systems. The stability of the compound under various conditions (pH, temperature) should be assessed in subsequent studies.
-
Drug-like Properties: The molecular weight (140.18) is well within the range for typical small molecule drugs. The presence of hydrogen bond donors and acceptors suggests the potential for specific interactions with biological targets.
The comprehensive physical characterization outlined in this guide will provide the foundational data necessary to progress this compound through the subsequent stages of drug discovery, including in vitro biological screening, formulation development, and pharmacokinetic studies.
References
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-
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A Technical Guide to the Discovery and History of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its journey from a serendipitous 19th-century discovery to a privileged structure in blockbuster drugs exemplifies the evolution of chemical synthesis and rational drug design. This in-depth guide provides a technical narrative of the pyrazole core, detailing its historical milestones, the foundational synthetic methodologies, the development of key therapeutic agents, and the ongoing expansion of its chemical and pharmacological space.
The Genesis of Pyrazole Chemistry: A Fortuitous Synthesis
The history of pyrazole is inextricably linked to the German chemist Ludwig Knorr . In 1883, while investigating the reactions of ethyl acetoacetate with phenylhydrazine, Knorr unexpectedly synthesized the first pyrazole derivative.[1][2][3] His work, which was not initially aimed at creating this class of heterocycles, led to the discovery of a compound he named "antipyrine".[4][5] This molecule, later identified as 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, was found to possess remarkable analgesic and antipyretic properties.[4][5] The synthesis of Antipyrine marked a pivotal moment in medicine, introducing one of the very first synthetic drugs and predating the widespread use of aspirin.[5] Its commercial success catalyzed a wave of research into this novel heterocyclic system.
The Knorr Pyrazole Synthesis: The Foundational Protocol
The reaction pioneered by Knorr, the condensation of a 1,3-dicarbonyl compound with a hydrazine, became the archetypal method for constructing the pyrazole ring and is now universally known as the Knorr pyrazole synthesis .[1][6][7][8] This reaction is valued for its reliability, high yields, and the stability of the resulting aromatic product.[6]
Generalized Experimental Protocol
The Knorr synthesis is a robust and versatile cyclocondensation reaction. The following protocol outlines the fundamental steps.
-
Reactant Solubilization: The 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) is dissolved in a suitable protic solvent, typically ethanol or acetic acid.
-
Hydrazine Addition: A hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine like phenylhydrazine) is added to the solution.
-
Cyclocondensation: The mixture is heated, often under reflux, to drive the condensation and subsequent cyclization, which results in the formation of the pyrazole ring and the elimination of two water molecules.[6]
-
Isolation and Purification: After cooling, the product often precipitates from the solution or is isolated after solvent removal. Purification is typically achieved via recrystallization to yield the final pyrazole derivative.
Caption: Generalized workflow for the Knorr pyrazole synthesis.
From Pyrazolones to Pyrazolidinediones: The First Wave of Pyrazole Drugs
The therapeutic potential demonstrated by Antipyrine spurred further exploration of related scaffolds. This led to the development of a new class of potent anti-inflammatory agents in the mid-20th century.
Phenylbutazone: A Double-Edged Sword
In 1949, Phenylbutazone , a pyrazolidinedione derivative, was introduced into human medicine for treating rheumatoid arthritis and gout.[9][10] It was recognized as a powerful non-steroidal anti-inflammatory drug (NSAID).[11] However, its clinical use became heavily restricted over time due to a significant risk of severe adverse effects, most notably agranulocytosis (a dangerous drop in white blood cells).[10][12] The history of Phenylbutazone serves as a critical case study in drug development, underscoring the perpetual challenge of balancing high efficacy with patient safety.
| Drug | Year Introduced | Chemical Class | Primary Therapeutic Use | Historical Significance |
| Antipyrine | 1883 | Pyrazolone | Analgesic, Antipyretic | The first synthetic pyrazole-based drug; a pioneering synthetic therapeutic.[5] |
| Phenylbutazone | 1949 | Pyrazolidinedione | Anti-inflammatory (NSAID) | A highly potent but toxic NSAID, highlighting the importance of safety profiles.[9][10] |
The Modern Era: Rational Design and Selective COX-2 Inhibition
The late 20th century marked a paradigm shift from serendipitous discovery to rational, mechanism-based drug design. This new approach led to a renaissance for the pyrazole scaffold, culminating in the creation of safer and more targeted anti-inflammatory drugs.
Celecoxib: A Landmark in Selective Inhibition
The development of Celecoxib (Celebrex) , a diaryl-substituted pyrazole, was a triumph of this new era. It was designed to be a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[13][14] Traditional NSAIDs like Phenylbutazone inhibit both COX-1, which has a protective role in the gastrointestinal tract, and COX-2, which is induced during inflammation. This non-selectivity is the primary cause of their gastrointestinal side effects. Celecoxib's structure, featuring a specific trifluoromethyl-substituted pyrazole core, allows it to bind selectively to the active site of the COX-2 enzyme, sparing COX-1 and thus offering a significantly improved GI safety profile.[15]
Caption: Selective vs. non-selective inhibition of COX enzymes.
The Expanding Horizon of Pyrazole Chemistry
The pyrazole nucleus is now firmly established as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Modern synthetic chemistry, including microwave-assisted protocols and multi-component reactions, has enabled the rapid and efficient synthesis of vast libraries of pyrazole derivatives for drug screening.[16] Research continues to uncover the potential of pyrazole compounds across a multitude of therapeutic areas, including oncology, and as antimicrobial, antiviral, and anti-tubercular agents.[17][18][19]
Conclusion
From its accidental discovery by Ludwig Knorr to its central role in rationally designed selective inhibitors, the history of the pyrazole ring is a compelling narrative of scientific progress. Its synthetic accessibility, chemical stability, and pharmacological versatility have secured its status as an indispensable building block in the ongoing quest for novel and improved therapeutics. The journey of pyrazole compounds continues, promising further innovations that will undoubtedly shape the future of medicine.
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Knorr Pyrazole Synthesis . Chem Help Asap. [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules, 26(1), 134. [Link]
- Kumar, A., & Sharma, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1637-1647.
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Knorr pyrrole synthesis . Wikipedia. [Link]
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100th Anniversary: Death of Ludwig Knorr . ChemistryViews. (2021). [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules, 26(1), 134. [Link]
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Li, J., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years . European Journal of Medicinal Chemistry, 230, 114101. [Link]
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Ludwig Knorr . Wikipedia. [Link]
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Knorr Pyrazole Synthesis . J&K Scientific LLC. (2025). [Link]
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Kumar, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . Molecules, 28(18), 6523. [Link]
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Phenylbutazone . Wikipedia. [Link]
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Kumar, A., et al. (2018). Current status of pyrazole and its biological activities . Journal of Pharmacy & BioAllied Sciences, 10(1), 1-10. [Link]
- Singh, N., & Singh, P. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Chemistry & Biology Interface, 14(1), 1-20.
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Worboys, M., & Toon, E. (2018). Phenylbutazone (Bute, PBZ, EPZ): one drug across two species . History and Philosophy of the Life Sciences, 40(1), 13. [Link]
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Sharma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective . ACS Omega, 8(22), 19575–19602. [Link]
- Sharma, K., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-9.
- Sharma, S., & Kumar, A. (2019). Chemistry of Antipyrine.
- Modern Approaches to the Synthesis of Pyrazoles (A Review).
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- Phenylbutazone.
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Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles . Organic & Biomolecular Chemistry. [Link]
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synthesis of pyrazoles . YouTube. (2019). [Link]
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theoretical studies of 3,5-dimethyl-1H-pyrazole derivatives
An In-depth Technical Guide to the Theoretical and Computational Exploration of 3,5-dimethyl-1H-pyrazole Derivatives
Abstract
The 3,5-dimethyl-1H-pyrazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents across diverse disease areas.[1][2] Its synthetic accessibility and versatile substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties. Modern drug discovery increasingly relies on theoretical and computational chemistry to navigate the vast chemical space of its derivatives, accelerating the design-synthesis-testing cycle. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key theoretical methodologies applied to 3,5-dimethyl-1H-pyrazole derivatives. We will delve into the causality behind computational choices, present detailed protocols for core techniques like Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis, and demonstrate how these theoretical insights are validated against experimental data to guide the rational design of novel therapeutics.
Foundational Principles: Understanding the Pyrazole Core
The predictive power of any theoretical study is built upon a solid understanding of the fundamental physicochemical properties of the core scaffold. For pyrazoles, this begins with their electronic structure and tautomeric nature.
Aromaticity and Tautomeric Stability
The pyrazole ring is aromatic, a key feature contributing to its stability and influencing its interaction with biological targets. However, it can exist in different tautomeric forms. Computational studies, particularly those employing DFT, are essential for determining the relative energetics of these isomers. The 1H-pyrazole tautomer is consistently identified as the most stable form due to the preservation of the aromatic π-electron system.[3] Non-aromatic tautomers are significantly higher in energy, making them unlikely to be observed under typical experimental conditions.[3]
| Tautomer Description | Computational Method | Relative Energy (kJ/mol) | Citation |
| 1H-pyrazole (Aromatic, NH in ring) | DFT/6-311++G | 0.00 (Reference) | [3] |
| 3H-pyrazole (Non-aromatic, CH2 adjacent to N) | DFT/6-311++G | ~100 | [3] |
| 4H-pyrazole (Non-aromatic, CH2 away from Ns) | DFT/6-311++G** | >100 | [3] |
| Table 1: Relative Energies of Pyrazole Tautomers. The substantial energy gap highlights the predominance of the aromatic 1H-pyrazole form. |
Understanding this inherent stability is critical. It allows researchers to confidently model the correct tautomeric state in subsequent studies like molecular docking, preventing erroneous predictions of binding interactions.
The Computational Chemist's Toolkit
The theoretical investigation of 3,5-dimethyl-1H-pyrazole derivatives leverages a suite of powerful computational techniques.
-
Density Functional Theory (DFT): A quantum mechanical method used to investigate the electronic structure of molecules. It is invaluable for calculating optimized geometries, spectroscopic properties (IR, NMR), and electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for assessing molecular reactivity and stability.[4][5][6]
-
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein). It is instrumental in drug discovery for identifying potential drug candidates, elucidating binding modes, and estimating binding affinity, thereby guiding lead optimization.[7][8]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors), QSAR provides a predictive framework for estimating the activity of novel, unsynthesized compounds.[9][10][11]
The synergy between these methods forms a robust workflow for in silico drug design.
Application in Anticancer Drug Development
Pyrazole derivatives have shown significant promise as anticancer agents, often by targeting protein kinases that are crucial for cancer cell growth and proliferation.[8][12][13] Theoretical studies are pivotal in designing derivatives with high potency and selectivity.
Molecular Docking of Kinase Inhibitors
Many pyrazole derivatives function by inhibiting kinases like VEGFR-2 or Cyclin-Dependent Kinases (CDKs).[8] Molecular docking allows us to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the inhibitor in the ATP-binding pocket of the kinase.
This protocol provides a generalized workflow using AutoDock 4.2, a widely used docking software.[8]
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2QU5) from the Protein Data Bank.
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogen atoms and assign Kollman charges to the protein atoms. This step is crucial for accurately calculating electrostatic interactions.
-
Define the grid box: This is a 3D grid that encompasses the active site of the protein. The size and center of the grid must be large enough to allow the ligand to move freely but focused enough on the binding pocket to ensure efficient sampling.
-
-
Ligand Preparation:
-
Generate the 3D structure of the 3,5-dimethyl-1H-pyrazole derivative.
-
Perform a geometry optimization using a quantum mechanical method like DFT (e.g., at the B3LYP/6-31G level) to obtain a low-energy conformation.[6] This is a self-validating step; an accurate initial ligand structure is paramount for a meaningful docking result.
-
Assign Gasteiger charges and define the rotatable bonds of the ligand.
-
-
Docking Execution:
-
Run the docking simulation using a genetic algorithm (or other search algorithm) to explore different conformations and orientations of the ligand within the receptor's active site.
-
Key parameters to set include the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.
-
-
Analysis of Results:
-
Analyze the output, which clusters the docked conformations based on root-mean-square deviation (RMSD).
-
Identify the lowest binding energy pose. A more negative binding energy suggests a more favorable interaction.[8]
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic contacts) using software like PyMOL or Discovery Studio to understand the structural basis of inhibition.
-
This protocol is adapted from a microwave-assisted synthesis method. [14]
-
Reactant Mixture: In a microwave synthesis vial, combine a substituted hydrazide (1 mmol) and acetylacetone (1.2 mmol).
-
Microwave Irradiation: Seal the vial and irradiate the mixture in a microwave reactor at a specified temperature (e.g., 120°C) and power (e.g., 150 W) for a short duration (e.g., 5-10 minutes). The causality here is that microwave heating dramatically accelerates the reaction compared to conventional refluxing, often leading to higher yields and cleaner products. [14]3. Isolation: After cooling, the resulting solid product is typically isolated. The work-up may involve adding cold water to precipitate the product fully.
-
Purification: The crude product is purified by filtration and recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-aroyl-3,5-dimethyl-1H-pyrazole.
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and elemental analysis. [14]
Spectroscopic Validation with DFT
DFT calculations can predict spectroscopic data with remarkable accuracy, serving as a powerful tool for structural elucidation. [4]By comparing the calculated vibrational frequencies (IR) and chemical shifts (NMR) with the experimental spectra, researchers can confirm that the desired product has been synthesized.
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment | Citation |
| IR (cm⁻¹) | 1678 | ~1680 | C=O stretch | [15] |
| ¹H-NMR (δ, ppm) | 2.09 (s, 3H) | ~2.1 | Pyrazole -CH₃ | [15] |
| ¹H-NMR (δ, ppm) | 2.20 (s, 3H) | ~2.2 | Pyrazole -CH₃ | [15] |
| Table 3: Example of Experimental vs. DFT-Calculated Spectroscopic Data for a Pyrazole Derivative. The close agreement validates the synthesized structure. |
Conclusion
The theoretical study of 3,5-dimethyl-1H-pyrazole derivatives is a cornerstone of modern, rational drug design. Computational methods like DFT, molecular docking, and QSAR analysis provide profound insights into the structure, reactivity, and biological interactions of these versatile compounds. This guide has demonstrated that these theoretical tools, when applied with scientific rigor and a clear understanding of their underlying principles, do not merely generate data but provide a predictive framework that explains causality. By integrating these computational protocols with experimental synthesis and validation, researchers can more efficiently navigate the path from a privileged scaffold to a promising clinical candidate, accelerating the discovery of next-generation therapeutics.
References
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Kale, P. D., & Belkhede, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
-
BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem Tech Guides.
-
Zoubir, S., et al. (2007). Anticancer effect of three pyrazole derivatives. Fundamental & Clinical Pharmacology, 21(5), 511-516.
-
Jubie, S., et al. (2011). QSAR analysis of some fused pyrazoles as selective cyclooxygenase-2 inhibitors: a Hansch approach. Medicinal Chemistry Research, 20(9), 1595-1602.
-
Bauchi, K. A., et al. (2023). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. Global Journal of Bio-Science and Biotechnology, 12(2), 116-125.
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Paul, A., & Pillai, A. K. K. (2020). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Chemical Biology & Drug Design, 95(5), 503-519.
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Singh, P., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Molecular Structure, 1264, 133252.
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Salazar-Muñoz, J., et al. (2023). Synthesis and theoretical study of a new family of pyrazole derivative. ResearchGate.
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Reddy, C. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
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Sharma, R., et al. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications.
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Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1).
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Oruç-Emre, E. E., et al. (2014). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Ovid.
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Kula, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
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Abdelfattah, S., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10633-10643.
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Abdelfattah, S., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
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Gökçe, H., et al. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 14(1), 1-14.
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Yengoyan, A., et al. (2018). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate.
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El-Metwaly, N. M., & El-Gazzar, M. G. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(10), 5555-5562.
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Balasubramanian, C., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 22(3), 331-338.
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spectroscopic properties of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
An In-Depth Technical Guide to the Spectroscopic Properties of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging established principles and comparative data from analogous structures, this document outlines the expected spectral characteristics across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes a detailed interpretation of spectral features, causality-driven experimental protocols, and data presented in standardized formats. This guide is intended for researchers, scientists, and drug development professionals requiring a robust spectroscopic baseline for the identification, characterization, and quality control of this pyrazole derivative.
Introduction
Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The compound this compound combines the stable, aromatic pyrazole core with a functional ethanol side chain, presenting opportunities for further chemical modification and exploration as a synthon or a biologically active agent itself.
Accurate structural elucidation and purity assessment are paramount in the research and development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to confirm molecular structure and identify impurities. This guide synthesizes predictive data and established methodologies to serve as an authoritative reference for the spectroscopic signature of this compound.
Molecular Structure and Identification
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure, including the connectivity of atoms and the nature of the chemical bonds.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₂N₂O
-
Molecular Weight: 140.18 g/mol
-
Core Scaffold: A pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is substituted at positions 3 and 5 with methyl groups and at position 4 with an ethanol group.
Caption: Molecular structure of this compound.
Spectroscopic Analysis
This section details the predicted spectroscopic data for the title compound, supported by data from structurally related pyrazole derivatives found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The pyrazole ring's aromaticity and the electronegativity of the nitrogen and oxygen atoms are key determinants of the chemical shifts. Based on data for similar 3,5-dimethylpyrazole structures, the following assignments are predicted.[3]
Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃ at 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-H (pyrazole) | 10.0 - 12.0 | broad singlet | 1H | Deshielded proton on nitrogen, subject to exchange. Often very broad.[2] |
| O-H (ethanol) | 1.5 - 3.0 | broad singlet | 1H | Chemical shift is concentration and solvent dependent due to hydrogen bonding. |
| -CH₂- (ethanol, α) | 3.75 - 3.85 | triplet (t) | 2H | Adjacent to the electronegative OH group, resulting in a downfield shift. Coupled to the β-CH₂. |
| -CH₂- (ethanol, β) | 2.60 - 2.70 | triplet (t) | 2H | Attached to the pyrazole ring and coupled to the α-CH₂. |
| -CH₃ (pyrazole) | 2.20 - 2.30 | singlet | 6H | The two methyl groups at C3 and C5 are chemically equivalent due to tautomerism, appearing as one signal.[3] |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ at 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C3 & C5 (pyrazole) | 144.0 - 146.0 | Aromatic carbons attached to nitrogen are deshielded. Equivalence is due to tautomerism.[3] |
| C4 (pyrazole) | 105.0 - 107.0 | The C4 carbon of the pyrazole ring typically appears at a higher field compared to C3 and C5.[3][4] |
| -CH₂- (ethanol, α) | 60.0 - 62.0 | Carbon directly attached to the electronegative oxygen atom is significantly deshielded.[5] |
| -CH₂- (ethanol, β) | 25.0 - 28.0 | Aliphatic carbon attached to the pyrazole ring. |
| -CH₃ (pyrazole) | 11.0 - 14.0 | Aliphatic methyl carbons attached to the aromatic ring appear at a high field.[4] |
This protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required to obtain a good signal-to-noise ratio for all carbons.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Identify and label the peak positions in both ¹H and ¹³C spectra.
-
Caption: Standardized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3400 - 3200 | O-H stretch (alcohol) | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups.[7] |
| 3300 - 3100 | N-H stretch (pyrazole) | Medium, Broad | Overlaps with the O-H stretch but is a key feature of N-unsubstituted pyrazoles.[2][8] |
| 3000 - 2850 | C-H stretch (aliphatic) | Medium-Strong | Corresponds to the methyl and methylene groups. |
| ~1650 | C=N stretch (pyrazole) | Medium | Part of the pyrazole ring system vibrations.[2] |
| ~1580 | C=C stretch (pyrazole) | Medium | Aromatic ring stretching vibration. |
| 1200 - 1000 | C-O stretch (alcohol) | Strong | Characteristic of a primary alcohol. |
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be automatically ratioed against the background. Label the significant peaks corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal its structure through analysis of fragmentation patterns.
-
Expected Molecular Ion: For Electrospray Ionization in positive mode (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 141.19.
-
Fragmentation Analysis: The fragmentation of pyrazoles is well-documented and typically involves the cleavage of the heterocyclic ring.[9] The ethanol side chain introduces additional fragmentation pathways. A plausible pathway is initiated by the loss of water from the protonated molecular ion.
Table 4: Predicted Key Fragment Ions (ESI+)
| m/z (predicted) | Ion Structure / Loss | Rationale |
| 141.19 | [M+H]⁺ | Protonated molecular ion. |
| 123.18 | [M+H - H₂O]⁺ | Facile loss of water from the ethanol moiety, a common fragmentation for alcohols. |
| 96.08 | [C₅H₈N₂]⁺ | Subsequent loss of ethylene (C₂H₄) from the m/z 123 ion. |
| 81.07 | [C₄H₅N₂]⁺ | Loss of a methyl radical from the m/z 96 ion. |
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124", penwidth=2, color="#EA4335"]; edge [color="#5F6368", penwidth=1.5, arrowhead=vee];M_H [label="[M+H]⁺\nm/z = 141.19"]; M_H_H2O [label="[M+H - H₂O]⁺\nm/z = 123.18"]; M_H_H2O_C2H4 [label="[C₅H₈N₂]⁺\nm/z = 96.08"]; M_H_H2O_C2H4_CH3 [label="[C₄H₅N₂]⁺\nm/z = 81.07"];
M_H -> M_H_H2O [label="- H₂O"]; M_H_H2O -> M_H_H2O_C2H4 [label="- C₂H₄"]; M_H_H2O_C2H4 -> M_H_H2O_C2H4_CH3 [label="- •CH₃"]; }
Caption: Plausible ESI+ fragmentation pathway for the title compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings (Positive Ion Mode):
-
Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
-
Optimize the nebulizing gas flow and drying gas temperature to ensure efficient desolvation.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 141.19) in the first mass analyzer and scanning for its fragment ions in the second.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.
-
Expected Transitions: The pyrazole ring contains π-bonds and nitrogen atoms with non-bonding (n) electron pairs. Therefore, both π → π* and n → π* transitions are expected.
-
Predicted Absorption Maximum (λₘₐₓ): Pyrazole and its simple alkyl derivatives typically exhibit strong absorption bands in the far-UV region. For this compound, a primary λₘₐₓ corresponding to a π → π* transition is expected in the range of 210-230 nm when measured in a polar solvent like ethanol.[10][11] A weaker n → π* transition may be observed at a longer wavelength (~270-290 nm) but could be obscured by the solvent cutoff.
-
Solvent Selection: Choose a UV-transparent solvent in the desired region. Ethanol or methanol are suitable choices.
-
Sample Preparation: Prepare a stock solution of the compound in the chosen solvent. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units).
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill one cuvette with the pure solvent to serve as the blank.
-
Fill the other cuvette with the sample solution.
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline correction.
-
Replace the blank with the sample cuvette.
-
Scan the absorbance from approximately 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Summary and Conclusion
The spectroscopic profile of this compound is defined by a unique combination of signals originating from its pyrazole core and ethanol substituent. Key identifying features include:
-
¹H NMR: A characteristic singlet for the two equivalent methyl groups around δ 2.2-2.3 ppm and two triplets for the ethyl bridge protons.
-
¹³C NMR: Six distinct carbon signals, with the C3/C5 pyrazole carbons appearing furthest downfield (~145 ppm).
-
IR: Broad, strong absorption bands for the O-H and N-H stretches in the 3400-3100 cm⁻¹ region and a strong C-O stretch near 1100 cm⁻¹.
-
MS: A protonated molecular ion [M+H]⁺ at m/z 141.19, with a primary fragmentation involving the loss of water (m/z 123.18).
-
UV-Vis: A primary absorbance maximum (λₘₐₓ) around 210-230 nm in ethanol.
This guide provides a robust, theory-backed framework for the spectroscopic characterization of this compound. The protocols and predictive data herein should serve as a valuable resource for identity confirmation, purity analysis, and further research into this compound class.
References
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An In-Depth Technical Guide to Potential Research Areas for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Its prevalence in drugs such as the anti-inflammatory celecoxib, the anti-obesity rimonabant, and the antipsychotic CDPPB underscores the scaffold's pharmacological versatility. This guide focuses on a specific, yet underexplored, derivative: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol. While direct research on this compound is sparse, its structural motifs—a dimethylated pyrazole core and a primary alcohol side chain—suggest significant, untapped potential. This document provides a comprehensive framework for initiating a research program around this molecule. It outlines a robust synthetic pathway, proposes key therapeutic areas for investigation based on structure-activity relationship (SAR) precedents, and furnishes detailed, field-proven experimental protocols to validate these hypotheses. The objective is to equip researchers with the foundational knowledge and practical methodologies required to explore the therapeutic promise of this compound and its future derivatives.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement confers a unique set of physicochemical properties, including aromaticity, hydrogen bonding capability, and metabolic stability, making the scaffold highly attractive for drug design.[1] The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.
The therapeutic success of pyrazole-containing drugs is well-documented. Celecoxib, a selective COX-2 inhibitor, leverages the pyrazole core to achieve its anti-inflammatory effects.[2][3] This success has spurred extensive research, revealing that the pyrazole nucleus is a "privileged scaffold" capable of interacting with a wide range of biological targets. Consequently, pyrazole derivatives have been identified with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, antidiabetic, and neuroprotective properties.[2][4][5] The specific substitution pattern on the pyrazole ring is critical for dictating its biological activity, making compounds like this compound intriguing candidates for novel drug discovery programs.
Synthesis and Characterization of this compound
A reliable and scalable synthesis is the first step in any drug discovery program. Based on established organometallic and heterocyclic chemistry principles, a two-step synthetic route from the commercially available 3,5-dimethylpyrazole is proposed.
Proposed Synthetic Pathway
The synthesis involves an initial formylation of the pyrazole ring at the C4 position, followed by a reduction of the resulting aldehyde to the primary alcohol.
-
Step 1: Vilsmeier-Haack Formylation. 3,5-Dimethylpyrazole is subjected to a Vilsmeier-Haack reaction using a pre-formed Vilsmeier reagent (from phosphorus oxychloride and N,N-dimethylformamide). This reaction is a mild and efficient method for formylating electron-rich heterocycles.[6][7][8] The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C4 position of the pyrazole ring.
-
Step 2: Reduction of the Aldehyde. The intermediate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is then reduced to the target compound, this compound. A mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., ethanol or methanol) is ideal for this transformation, as it selectively reduces the aldehyde without affecting the pyrazole ring.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
3,5-Dimethylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Ethanol, absolute
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Protocol:
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde
-
In a three-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add POCl₃ dropwise with vigorous stirring, maintaining the temperature below 10°C.
-
Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.
-
Dissolve 3,5-dimethylpyrazole in DCM and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring progress by TLC.
-
Cool the mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify via column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the crude 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in absolute ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add NaBH₄ portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by slowly adding water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product. Purify via column chromatography.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol and N-H stretch of the pyrazole.
-
Melting Point: To assess purity.
Potential Research Areas & Methodologies
The structural features of this compound suggest several promising avenues for therapeutic investigation. The following sections outline key research areas, the rationale for each, and detailed protocols for initial screening.
Anticancer Activity
Rationale: The pyrazole scaffold is present in numerous compounds with demonstrated anticancer activity.[3] Its ability to inhibit various kinases and other enzymes involved in cell proliferation makes it a prime candidate for oncology research. The specific 3,5-dimethyl substitution has been associated with cytotoxic effects in some contexts.[9]
Primary Screening: MTT Cell Viability Assay The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10]
Protocol: MTT Assay
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Potential
Rationale: The most well-known pyrazole drug, Celecoxib, is a potent anti-inflammatory agent that acts by inhibiting the COX-2 enzyme.[2] Many other pyrazole derivatives have also shown significant anti-inflammatory properties, suggesting this is a core activity of the scaffold.[13]
In Vivo Screening: Carrageenan-Induced Paw Edema Model This is a classic and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[14][15][16]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups (n=6): Vehicle control (e.g., saline with 0.5% Tween 80), positive control (e.g., Indomethacin, 5-10 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg of this compound). Administer treatments intraperitoneally or orally.[17]
-
Inflammation Induction: Thirty to sixty minutes after treatment, inject 100 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[15]
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
Quantitative Data Presentation
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |
| Test Compound | 10 | Data to be generated | Data to be generated |
| Test Compound | 30 | Data to be generated | Data to be generated |
| Test Compound | 100 | Data to be generated | Data to be generated |
| p < 0.05 compared to vehicle control |
Antimicrobial and Antifungal Activity
Rationale: Nitrogen-containing heterocycles, including pyrazoles, are well-represented in antimicrobial drug discovery. They can interfere with various microbial processes, including cell wall synthesis, DNA replication, and metabolic pathways.[5]
Screening: Minimum Inhibitory Concentration (MIC) Assay The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard for determining MIC values.[18][19]
Protocol: Broth Microdilution MIC Assay
-
Stock Solution Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]
-
Inoculation and Incubation: Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (medium only). Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[21]
Neurological Activity (MAO Inhibition)
Rationale: The pyrazole structure is found in compounds targeting the central nervous system. Specifically, certain pyrazole derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters.[22] MAO-B inhibitors are used in the treatment of Parkinson's disease.
Screening: MAO Inhibitor Fluorometric Assay This assay measures the activity of MAO-A or MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzyme's reaction with its substrate.[23]
Protocol: MAO-A/B Inhibition Assay
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., tyramine), a fluorometric probe (e.g., OxiRed™), and the test compound at various concentrations.[23]
-
Assay Setup: In a 96-well black plate, add the assay buffer, test compound dilutions, and the MAO enzyme. Include a "no inhibitor" control and a positive control inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[22]
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate and probe mixture to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) over 30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value of the test compound for both MAO-A and MAO-B.
Future Directions: Derivative Synthesis and Kinase Profiling
Structure-Activity Relationship (SAR) Studies
The initial screening results will guide the synthesis of new derivatives to improve potency and selectivity. Key modification sites on this compound include:
-
N1 Position of the Pyrazole: Alkylation or arylation at this position can significantly impact activity and physicochemical properties.
-
Hydroxyl Group of the Ethanol Side Chain: Esterification, etherification, or conversion to an amine could explore new interactions with target proteins.
-
Methyl Groups at C3 and C5: Replacement with other alkyl or aryl groups can probe the steric and electronic requirements of the binding pocket.
Caption: Key sites for SAR studies on the core molecule.
Kinase Inhibition Profiling
Rationale: Given the prevalence of pyrazoles as kinase inhibitors, any compound showing promising anticancer activity should be profiled against a panel of relevant kinases.[24]
Methodology: In Vitro Kinase Panel Screening A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a high-throughput method to quantify kinase activity by measuring ADP production.[24][25]
Protocol: General Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.[24]
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the specific kinase of interest, and the appropriate substrate peptide.[26]
-
Reaction Initiation: Start the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete unused ATP. Then, add a kinase detection reagent to convert the generated ADP back to ATP, which drives a luciferase-based reaction.[24]
-
Luminescence Reading: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Plot the results against inhibitor concentration to determine the IC₅₀ value for each kinase in the panel.
Conclusion
This compound represents a molecule of significant, yet unexplored, therapeutic potential. Its synthesis is straightforward, and its structure is rooted in a pharmacologically privileged scaffold. This guide provides a strategic and methodologically sound framework for initiating a comprehensive investigation into its biological activities. By systematically exploring its potential in oncology, inflammation, infectious diseases, and neurology, researchers can unlock the value of this compound. The detailed protocols and proposed research workflows are designed to ensure scientific rigor and generate high-quality, actionable data, paving the way for the development of novel therapeutics.
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A Senior Application Scientist's Guide to the Preliminary Biological Screening of Pyrazole Derivatives
Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are foundational to the development of therapeutic agents.[1] Among these, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—stands out as a "privileged scaffold."[1][2][3] This designation is not arbitrary; it reflects the pyrazole ring's versatile functionality and stereochemical complexity, which allow it to serve as a robust framework for designing compounds with a vast spectrum of biological activities.[1][4][5][6][7] In medicinal chemistry, a scaffold is the core structure of a molecule, which can be systematically modified to create a library of derivatives for screening against biological targets.[4][6] The pyrazole scaffold has been successfully incorporated into drugs targeting a wide array of diseases, demonstrating activities that include anticancer, antimicrobial, anti-inflammatory, and kinase inhibition.[2][8][9]
This guide provides a technical overview of the essential preliminary biological screening assays for novel pyrazole derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, I will elucidate the causal logic behind experimental choices, ensuring that each step is understood within the broader context of drug discovery. We will explore the foundational in vitro assays that form the bedrock of any screening cascade, providing a reliable and efficient means to identify promising lead compounds for further development.
The Screening Cascade: A Strategic Workflow
A logical and tiered approach is crucial for the efficient screening of a new library of pyrazole derivatives. The primary goal is to quickly identify compounds with significant biological activity and acceptable safety profiles, while minimizing the expenditure of time and resources on unpromising candidates.[10] The initial phase, which is the focus of this guide, involves a battery of in vitro assays.
Figure 1: A generalized workflow for the preliminary biological screening of pyrazole derivatives.
Part 1: Foundational Cytotoxicity Screening
Before assessing any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of the pyrazole derivatives. This initial screen serves a dual purpose: it flags overtly toxic compounds for early elimination and establishes a therapeutic window for subsequent, more specific assays. The MTT assay is a widely adopted, reliable, and efficient colorimetric method for this purpose.[11][12]
The MTT Assay: Gauging Cellular Metabolic Health
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of living cells.[11][13] Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[12] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[11][13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) based on the intended therapeutic target.[14][15][16]
-
Plate the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion and recovery.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in a complete culture medium to achieve a range of final concentrations for testing.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[17]
-
Incubate the plates for a specified period, typically 24 to 48 hours.[18]
-
-
MTT Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.[11]
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly by pipetting up and down to dissolve the crystals.[17]
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-590 nm.[17]
-
Data Presentation and Interpretation:
The results are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| PYR-001 | MCF-7 | 48 | 15.2 |
| PYR-002 | MCF-7 | 48 | > 100 |
| PYR-001 | HCT-116 | 48 | 22.5 |
| PYR-002 | HCT-116 | 48 | > 100 |
| Doxorubicin | MCF-7 | 48 | 0.8 |
A lower IC₅₀ value indicates higher cytotoxic activity.[19] This data is crucial for identifying compounds with potent anticancer potential and for determining non-toxic concentrations for use in other biological assays.[16]
Part 2: Primary Antimicrobial Screening
The pyrazole scaffold is a common feature in many compounds exhibiting significant antimicrobial properties.[3][8] The initial screening for antibacterial and antifungal activity is efficiently performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[20][21]
Broth Microdilution: Quantifying Antimicrobial Potency
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] The assay involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compounds in a liquid growth medium within a 96-well microtiter plate.[20][21]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Select relevant bacterial strains (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungal strains (e.g., Candida albicans).[8][23]
-
Culture the microorganisms overnight in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).[22]
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[24] Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
-
-
Compound Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[25] This creates a gradient of compound concentrations across the plate.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well (except for a sterility control well).
-
Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.[21]
-
-
MIC Determination:
Data Presentation and Interpretation:
The MIC value is a direct measure of the potency of a compound against a specific microorganism.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PYR-003 | 8 | 16 | 32 |
| PYR-004 | > 128 | > 128 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Compounds with low MIC values are considered promising candidates for further development as antimicrobial agents.[8]
Part 3: Targeted Screening for Anti-inflammatory and Kinase Inhibitory Activity
Many pyrazole derivatives exert their therapeutic effects by modulating specific enzymes or signaling pathways.[2][26] Preliminary screening can be tailored to investigate these targeted activities, particularly for anti-inflammatory and kinase inhibitory potential.
A. Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Principle: A key mechanism of inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which catalyze the conversion of arachidonic acid to prostaglandins.[27][28] Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting these enzymes.[27] An in vitro COX inhibition assay measures the ability of a pyrazole derivative to block this enzymatic conversion, typically by quantifying the production of a key prostaglandin like PGE₂.[28][29]
Figure 2: Inhibition of the COX pathway by a pyrazole derivative.
Experimental Protocol Outline: COX Inhibition Assay
-
Enzyme Reaction:
-
Incubate the purified COX-1 or COX-2 enzyme with the test pyrazole derivative at various concentrations.[29] This pre-incubation is often necessary as many inhibitors are time-dependent.[30]
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[30]
-
Allow the reaction to proceed for a specific time at 37°C.
-
-
Quantification of Prostaglandin Production:
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration relative to a control reaction without an inhibitor.
-
Determine the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the COX enzyme's activity.
-
B. Kinase Inhibition: A Gateway to Anticancer Therapeutics
Principle: Protein kinases are critical regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[26] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[31] Pyrazole-based compounds have been successfully developed as potent kinase inhibitors.[26][32][33] Kinase inhibition assays measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase.
Experimental Protocol Outline: General Kinase Inhibition Assay
-
Assay Setup:
-
Kinase Reaction and Detection:
-
Incubate the mixture to allow the phosphorylation reaction to occur.
-
Detect the amount of phosphorylation. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate or luminescence-based assays (like ADP-Glo) that quantify the amount of ADP produced.[26][32]
-
-
Data Analysis:
-
Determine the percentage of kinase activity inhibition relative to a control without the inhibitor.
-
Calculate the IC₅₀ value for each compound against the specific kinase.
-
Part 4: The Bridge to In Vivo Studies
The preliminary in vitro screening data is foundational for making critical decisions in the drug discovery pipeline.[10] Compounds that demonstrate high potency in a target assay (low IC₅₀ or MIC) and low general cytotoxicity are prioritized as "hits." These hits warrant progression to more complex secondary assays to elucidate their mechanism of action and selectivity before advancing to in vivo studies.[10]
Early-stage in vivo toxicity testing in animal models is the gold standard for assessing human risk and is a critical step before any clinical consideration.[10][34] These studies aim to identify the maximum tolerated dose (MTD) and potential organ-specific toxicities, providing essential safety data to guide further development.[34][35] The goal of this early toxicology screening is not to eliminate all attrition but to shift the failure of unsuitable compounds to an earlier, less resource-intensive stage of discovery.[10]
Conclusion
The preliminary biological screening of pyrazole derivatives is a systematic and multi-faceted process. It begins with a broad assessment of cytotoxicity to establish a baseline safety profile and progresses to targeted assays that probe for specific therapeutic activities like antimicrobial, anti-inflammatory, or kinase inhibition. By employing robust and validated in vitro methods such as the MTT, broth microdilution, and specific enzyme inhibition assays, researchers can efficiently identify promising lead compounds. This structured, data-driven approach, grounded in a thorough understanding of the underlying biological principles, is essential for navigating the complex path of drug discovery and harnessing the full therapeutic potential of the versatile pyrazole scaffold.
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
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In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. (n.d.). InVivo Analytics. Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol from Acetylacetone: An Application Note and Detailed Protocol
Abstract: This application note provides a comprehensive, in-depth guide for the multi-step synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol, a valuable heterocyclic building block, starting from the readily available precursor, acetylacetone. The synthesis is presented in three distinct stages: (I) the formation of the 3,5-dimethylpyrazole core via cyclocondensation, (II) the regioselective introduction of a formyl group at the C4 position using a Vilsmeier-Haack reaction preceded by a strategic N-protection step, and (III) the final chemoselective reduction of the aldehyde to the target primary alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering not only step-by-step protocols but also the underlying mechanistic rationale and expert insights into critical experimental choices.
Introduction
Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The 2-(Pyrazol-4-yl)ethanol scaffold, in particular, serves as a versatile synthon for introducing a flexible hydroxyethyl side chain, a common pharmacophore that can enhance solubility and provide a key interaction point with biological targets. This guide delineates a reliable and scalable pathway to this compound from acetylacetone, a simple and cost-effective starting material.
Overall Synthetic Scheme
The transformation from acetylacetone to the target ethanol derivative is accomplished through a robust three-part synthetic sequence. This strategy is designed to overcome the inherent challenges of direct functionalization of the pyrazole ring, ensuring high regioselectivity and good overall yields.
Figure 1: Overall synthetic workflow from acetylacetone to the target pyrazole ethanol derivative.
Part I: Synthesis of 3,5-Dimethyl-1H-pyrazole
Mechanism and Rationale
The initial step involves the formation of the pyrazole ring through a classical Knorr-type cyclocondensation reaction. Acetylacetone, a 1,3-dicarbonyl compound, reacts with hydrazine, a 1,2-dinucleophile. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.
While both hydrazine sulfate and hydrazine hydrate can be used, hydrazine hydrate is often preferred as it avoids the formation of inorganic salt byproducts (e.g., sodium sulfate), simplifying the workup procedure.[1] The reaction is typically performed in an alcoholic solvent or water and can be driven to completion with gentle heating.[2][3]
Detailed Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (6.0 mL, ~0.12 mol) to 50 mL of ethanol.[2] Stir the solution to ensure homogeneity.
-
Cooling: Place the flask in an ice-water bath and cool the solution to approximately 0-5 °C.
-
Addition of Acetylacetone: While maintaining the low temperature and stirring vigorously, add acetylacetone (10.0 mL, ~0.10 mol) dropwise via a dropping funnel over a period of 20-30 minutes.[2]
-
Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic nature of the initial condensation reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (oil bath temperature ~110 °C) for 1 hour.[3]
-
Workup and Isolation:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid residue, add a minimal amount of n-hexane and warm gently to dissolve.[2]
-
Place the flask in a refrigerator or ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, washing with a small amount of cold n-hexane.
-
-
Drying: Dry the product in a vacuum desiccator. The expected yield of 3,5-dimethylpyrazole (m.p. 107-108 °C) is typically in the range of 75-85%.[4]
Part II: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Mechanism and Rationale
The introduction of a formyl group onto the pyrazole ring is achieved via the Vilsmeier-Haack reaction.[5] This reaction utilizes the Vilsmeier reagent, an electrophilic chloromethyliminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]
A significant challenge arises with N-unsubstituted pyrazoles like 3,5-dimethylpyrazole. The electrophilic Vilsmeier reagent can attack the lone pair of the ring nitrogen (N1) instead of the electron-rich C4 position. This N-formylation is often reversible or leads to an unreactive ammonium species, thus inhibiting the desired C4-formylation.[7][8]
To circumvent this, a reliable three-step protection-formylation-deprotection strategy is employed:
-
N-Protection: The pyrazole nitrogen is protected by a Michael addition reaction with methyl acrylate. This blocks the N1 position and directs the subsequent electrophilic attack to the C4 position.
-
Vilsmeier-Haack Formylation: The N-protected pyrazole undergoes smooth formylation at the C4 position.
-
Deprotection: The protecting group is removed via alkaline hydrolysis, which also saponifies the ester, followed by thermal decarboxylation to yield the target 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[7]
Figure 2: Strategic workflow for the C4-formylation of 3,5-dimethylpyrazole.
Detailed Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Step A: N-Protection (Synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate) [7]
-
A mixture of 3,5-dimethyl-1H-pyrazole (9.6 g, 0.1 mol) and methyl acrylate (13.0 g, 0.15 mol) is heated at 90-100 °C for 8-10 hours.
-
After cooling, the excess methyl acrylate is removed under reduced pressure.
-
The residual oil is purified by vacuum distillation to yield methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate as a colorless liquid.
Step B: Vilsmeier-Haack Formylation [7]
-
Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃, 23.0 g, 0.15 mol) in 50 mL of dry DMF. Cool the mixture in an ice bath.
-
Substrate Addition: To the cold Vilsmeier reagent, add a solution of methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (18.2 g, 0.1 mol) in 20 mL of dry DMF dropwise with stirring.
-
Reaction: After the addition, heat the reaction mixture at 80-90 °C for 3 hours.
-
Quenching: Cool the mixture and pour it carefully onto 200 g of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution with sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
Step C: Deprotection [7]
-
Hydrolysis: The crude product from Step B is refluxed with a 10% aqueous sodium hydroxide solution until a clear solution is obtained (approximately 2-3 hours).
-
Acidification: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid intermediate. Filter the solid and wash with water.
-
Decarboxylation: Heat the dried acid at 200-250 °C until the evolution of CO₂ ceases. The solid will melt and then re-solidify.
-
Purification: The resulting solid, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, can be purified by recrystallization from an appropriate solvent like ethanol/water.
Part III: Synthesis of this compound
Mechanism and Rationale
The final step is the chemoselective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation.[9] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect more stable functional groups like the aromatic pyrazole ring. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.
Detailed Protocol: Reduction of the Aldehyde
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.24 g, 10 mmol) in 30 mL of methanol.[9]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NaBH₄: To the cooled, stirring solution, add sodium borohydride (0.45 g, 12 mmol) portion-wise over 15 minutes.
-
Trustworthiness: Adding the NaBH₄ in portions controls the initial effervescence (hydrogen gas evolution) and the exothermic reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 1 M hydrochloric acid to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Workup and Isolation:
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium chloride (brine) solution, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to afford this compound as a pure solid or oil.
Data Presentation: Summary of Reaction Parameters
| Step | Key Reactants | Molar Ratio (Substrate:Reagent) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| I | Acetylacetone, Hydrazine Hydrate | 1 : 1.2 | Ethanol | Reflux (~78) | 1 | 75-85 |
| II-A | 3,5-Dimethylpyrazole, Methyl Acrylate | 1 : 1.5 | Neat | 90-100 | 8-10 | ~80 |
| II-B | N-Protected Pyrazole, POCl₃/DMF | 1 : 1.5 | DMF | 80-90 | 3 | ~75 |
| II-C | Formyl-propionic acid intermediate | - | Neat | 200-250 | 0.5-1 | ~85 |
| III | Pyrazole-4-carbaldehyde, NaBH₄ | 1 : 1.2 | Methanol | 0 to RT | 1-2 | 85-95 |
Conclusion
This application note details a robust and logical multi-step synthesis for this compound starting from acetylacetone. The protocols provided are based on established chemical principles, addressing key challenges such as regiocontrol in electrophilic substitution through a validated protection-deprotection strategy. By explaining the causality behind experimental choices, this guide equips researchers with the necessary knowledge to reliably synthesize this valuable heterocyclic intermediate for applications in pharmaceutical research and drug development.
References
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Taylor & Francis Online. (2013). Chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction. Available at: [Link]
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ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
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Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Available at: [Link]
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The Versatile Building Block: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol in Modern Organic Synthesis
Introduction: The Significance of the Pyrazole Moiety
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active compounds, including anti-inflammatory, analgesic, antibacterial, and anticancer agents, underscores its importance as a privileged scaffold in drug discovery. The unique electronic properties and hydrogen bonding capabilities of the pyrazole ring also make it a valuable component in the design of functional materials, such as metal-organic frameworks and catalysts. At the heart of this chemical versatility lies the strategic functionalization of the pyrazole core. 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol is a particularly useful building block, offering a reactive hydroxyl group tethered to the sterically accessible 4-position of the stable 3,5-dimethylpyrazole core. This bifunctional nature allows for a diverse range of chemical transformations, enabling the synthesis of complex molecules with tailored properties.
This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed, field-proven protocols for its key transformations.
Core Applications: A Gateway to Diverse Molecular Architectures
The primary utility of this compound stems from the reactivity of its primary alcohol functionality. This hydroxyl group can be readily transformed into a variety of other functional groups, serving as a linchpin for the construction of more elaborate molecules. The principal applications can be categorized as follows:
-
Esterification and Etherification: The hydroxyl group provides a direct handle for the introduction of a wide range of substituents via ester and ether linkages, allowing for the modulation of physicochemical properties such as lipophilicity and solubility.
-
Functional Group Interconversion: The alcohol can be converted into a good leaving group (e.g., tosylate or mesylate), paving the way for nucleophilic substitution reactions to introduce azides, amines, and other functionalities.
-
Ligand Synthesis: The pyrazole nitrogen atoms, in concert with the functionalized side chain, can act as chelating agents for a variety of metal ions. This has led to the development of novel catalysts and functional materials.
The following sections will provide detailed protocols for these key transformations, emphasizing the rationale behind the chosen experimental conditions.
Experimental Protocols
Protocol 1: Esterification via Acid Chloride Acylation
The reaction of alcohols with acid chlorides is a robust and high-yielding method for the synthesis of esters. The use of a mild base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which can otherwise lead to side reactions.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and readily dissolves both the alcohol and the acid chloride.
-
Base: Pyridine serves a dual role as a base to scavenge HCl and as a nucleophilic catalyst.
-
Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction between the alcohol and the highly reactive acid chloride. Allowing the reaction to warm to room temperature ensures complete conversion.
-
Workup: The aqueous workup with dilute HCl removes excess pyridine, while the sodium bicarbonate wash neutralizes any remaining acidic species.
The Versatile Scaffold: Application Notes for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol in Modern Medicinal Chemistry
Introduction: The Pyrazole Moiety as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility is evidenced by its presence in a wide array of clinically successful drugs, spanning therapeutic areas from inflammation to oncology.[1][2] Marketed drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors underscore the profound impact of the pyrazole scaffold in modulating biological processes.[3][4] The unique electronic properties of the pyrazole ring, coupled with its ability to engage in various non-covalent interactions with biological macromolecules, make it a "privileged scaffold" for the design of novel therapeutic agents.
This technical guide focuses on a specific, yet underexplored, building block: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol (I) . While direct biological activity data for this compound is not extensively documented, its structural features—a reactive hydroxyl group appended to a decorated pyrazole core—present a wealth of opportunities for the generation of diverse chemical libraries. This guide will serve as a comprehensive resource for researchers, providing detailed protocols for the synthesis of this versatile intermediate and its subsequent derivatization, alongside a rationale for its application in the discovery of new drug candidates.
PART 1: Synthesis of the Core Scaffold: this compound (I)
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the readily available 3,5-dimethylpyrazole. The key transformation is the introduction of a functionalized side chain at the C4 position of the pyrazole ring, a position known to be amenable to electrophilic substitution.
Synthetic Strategy Overview
The proposed synthetic route involves an initial Vilsmeier-Haack formylation of 3,5-dimethylpyrazole to introduce a formyl group at the C4 position. Subsequent reduction of the aldehyde to the corresponding alcohol provides the key intermediate, (3,5-Dimethyl-1H-pyrazol-4-yl)methanol. A homologation step to extend the carbon chain by one methylene unit would then yield the target compound. However, a more direct approach involves the reduction of a 4-acetylpyrazole, if accessible, or a Wittig-type reaction on the 4-formylpyrazole followed by hydroboration-oxidation. For the purpose of this guide, we will focus on a reliable and well-documented approach starting from the Vilsmeier-Haack reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[5][6]
Materials:
-
3,5-Dimethylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq.) to ice-cold, anhydrous N,N-dimethylformamide (3.0 eq.) under a nitrogen atmosphere. Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 3,5-dimethylpyrazole (1.0 eq.) in anhydrous dichloromethane.
-
Slowly add the solution of 3,5-dimethylpyrazole to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3,5-dimethyl-1H-pyrazole-4-carbaldehyde as a solid.
Detailed Experimental Protocol: Synthesis of this compound (I)
This two-step protocol involves the reduction of the aldehyde to an alcohol, followed by a one-carbon homologation.
Step 1: Reduction to (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
Materials:
-
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (3,5-dimethyl-1H-pyrazol-4-yl)methanol, which can often be used in the next step without further purification.
Step 2: Homologation to this compound (I)
This can be achieved via a multi-step sequence (tosylation, cyanide displacement, and nitrile reduction).
Materials:
-
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Tosylation: Dissolve (3,5-dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq.) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise. Stir at 0 °C for 1 hour and then at room temperature overnight. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to give the tosylate.
-
Cyanide Displacement: Dissolve the tosylate in DMSO and add sodium cyanide (1.5 eq.). Heat the mixture to 60-70 °C and stir for several hours until the reaction is complete (monitor by TLC). Cool the mixture, pour into water, and extract with ethyl acetate. Wash the organic layer thoroughly with water and brine, dry over MgSO₄, and concentrate to yield the corresponding nitrile.
-
Nitrile Reduction: In a separate flask, prepare a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere. Cool the suspension to 0 °C and slowly add a solution of the nitrile in the same anhydrous solvent. After the addition, allow the mixture to stir at room temperature, then gently reflux for a few hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water. Filter the resulting solids and wash with ether/THF. Dry the combined organic filtrates over MgSO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound (I).
PART 2: Medicinal Chemistry Applications and Derivatization Strategies
The strategic value of this compound lies in its potential as a versatile building block for creating libraries of novel compounds for biological screening. The primary alcohol and the pyrazole N-H proton are key handles for derivatization.
Rationale for Application in Drug Discovery
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many ATP-competitive kinase inhibitors.[7][8] The 3,5-dimethyl substitution pattern can provide favorable interactions within the hydrophobic regions of the kinase ATP-binding pocket, while the ethanol side chain at the C4 position can be modified to extend into the solvent-exposed region, allowing for the introduction of groups that can improve potency and selectivity.
-
COX-2 Inhibitors: Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core.[1][9] While our scaffold is a 3,5-dimethylpyrazole, the principles of targeting the COX-2 active site can be applied. The ethanol side chain can be functionalized to introduce moieties that mimic the sulfonamide group of Celecoxib, which is crucial for its selectivity.[10]
-
Antimicrobial and Anticancer Agents: A wide range of pyrazole derivatives have demonstrated significant antimicrobial and anticancer activities.[3][11] The derivatization of the ethanol moiety can lead to compounds with improved physicochemical properties, enhancing their potential as therapeutic agents in these areas.
Derivatization Protocols
The following are generalized protocols for the derivatization of this compound. These should be optimized for each specific substrate.
This protocol allows for the introduction of a wide variety of alkyl and aryl groups.
Materials:
-
This compound (I)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add the desired alkyl or benzyl halide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Key derivatization pathways for the ethanol moiety.
Esterification can be achieved using acid chlorides, anhydrides, or through coupling reactions with carboxylic acids.
Materials:
-
This compound (I)
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure (using an acid chloride):
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C.
-
Slowly add the acid chloride (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
The pyrazole nitrogen can be functionalized to modulate the compound's properties.
Materials:
-
This compound derivative (e.g., O-protected)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Alkyl halide or aryl halide (with appropriate activation for SₙAr)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
Procedure:
-
To a solution of the O-protected pyrazole ethanol derivative (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Add the alkyl or activated aryl halide (1.2 eq.).
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
Perform deprotection of the hydroxyl group if necessary.
PART 3: Proposed Biological Evaluation
Given the known activities of pyrazole-containing compounds, a library of derivatives synthesized from this compound should be screened against a panel of relevant biological targets.
In Vitro Assay Protocols (General Outlines)
-
Anti-inflammatory Activity (COX-1/COX-2 Inhibition Assay):
-
Principle: Measure the inhibition of prostaglandin E₂ (PGE₂) production by purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Method: A colorimetric or fluorescent enzyme immunoassay (EIA) kit can be used. Test compounds are pre-incubated with the enzyme, and then arachidonic acid is added to initiate the reaction. The amount of PGE₂ produced is quantified and compared to a control.
-
Data Analysis: Calculate the IC₅₀ values for both enzymes to determine potency and selectivity. Celecoxib can be used as a reference compound.
-
-
Anticancer Activity (MTT or CellTiter-Glo® Assay):
-
Principle: Assess the effect of the compounds on the metabolic activity and proliferation of various cancer cell lines.
-
Method: Seed cancer cells in 96-well plates and treat with serial dilutions of the test compounds for 48-72 hours. Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively.
-
Data Analysis: Determine the IC₅₀ values for each cell line to evaluate the cytotoxic/cytostatic potential.
-
-
Kinase Inhibition Assays:
-
Principle: Quantify the inhibition of the phosphotransferase activity of a specific kinase.
-
Method: Utilize a luminescent-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay (e.g., LanthaScreen® Eu Kinase Binding Assay). The assay measures either the amount of ADP produced or the displacement of a fluorescent tracer from the kinase active site.
-
Data Analysis: Calculate IC₅₀ values to determine the potency of inhibition against a panel of kinases to also assess selectivity.
-
Data Presentation
The results from these assays should be tabulated for clear comparison of the synthesized derivatives.
| Compound ID | R Group (Ether/Ester) | N-Substituent | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Cancer Cell Line X IC₅₀ (µM) | Kinase Y IC₅₀ (µM) |
| I-a | -CH₃ | -H | |||||
| I-b | -CH₂Ph | -H | |||||
| I-c | -C(O)CH₃ | -H | |||||
| II-a | -CH₃ | -CH₃ |
Conclusion
While this compound may not be a lead compound in its own right, its strategic design as a chemical building block is undeniable. The protocols and rationale presented in this guide provide a solid foundation for researchers to synthesize this versatile scaffold and to create diverse libraries of novel pyrazole derivatives. By leveraging the well-established therapeutic potential of the pyrazole core and employing systematic derivatization and screening strategies, the exploration of this compound could pave the way for the discovery of the next generation of pyrazole-based therapeutics.
References
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Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Faria, J. V., et al. (2017). Pyrazole-based compounds as potential anticancer agents: A review. Bioorganic & Medicinal Chemistry, 25(18), 4737-4753. [Link]
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Rostom, S. A., et al. (2009). The design, synthesis, and biological evaluation of some pyrazole derivatives as potential antimicrobial and anticancer agents. Archives of Pharmacal Research, 32(8), 1125-1136. [Link]
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Al-Hourani, B. J., et al. (2011). Synthesis and biological evaluation of some new pyrazole-based heterocycles as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 46(9), 4243-4250. [Link]
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Gökhan-Kelekçi, N., et al. (2007). A new series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives as potent monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5775-5789. [Link]
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Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research, 7(2), 1-1. [Link]
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Al-Soud, Y. A., et al. (2008). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 51(20), 6555–6567. [Link]
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Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332. [Link]
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Schenone, S., et al. (2011). The pyrazole scaffold in the design of protein kinases inhibitors as targeted anticancer therapies. Current Medicinal Chemistry, 18(29), 4488-4516. [Link]
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Norman, R. A., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5625–5638. [Link]
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ResearchGate. (2020). Structure–activity relationship summary of tested compounds. [Link]
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Lv, P. C., et al. (2010). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 15(11), 7856-7881. [Link]
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Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Archiv der Pharmazie, 337(9), 488-498. [Link]
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Ghorab, M. M., et al. (2016). Synthesis of Celecoxib and Structural Analogs- A Review. Journal of Heterocyclic Chemistry, 53(5), 1335-1354. [Link]
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Huang, Q., et al. (2015). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3212-3216. [Link]
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ResearchGate. (2015). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]
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Kumar, A., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1), 215-222. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Singh, K., et al. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(6), 408-409. [Link]
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Kysil, A., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(21), 7598. [Link]
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Patil, S. B., & Patil, P. N. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL INNOVATIONS, 1(4). [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Deng, X., & Mani, N. S. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes and Hydrazines. Organic Syntheses, 83, 157. [Link]
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Li, Y., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14691-14700. [Link]
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Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. [Link]
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Mohammed, S. A., & Al-Masoudi, N. A. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 324-332. [Link]
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Singh, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26569-26596. [Link]
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Singh, K., et al. (2004). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2004(6), 408-409. [Link]
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Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. [Link]
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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Application Notes & Protocols: Leveraging 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol for the Creation of Novel Ligands
An in-depth guide for researchers, scientists, and drug development professionals on the design and synthesis of novel ligands derived from 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol.
Introduction: The Versatility of Pyrazole-Based Ligands
Pyrazole and its derivatives represent a cornerstone in the field of coordination chemistry, prized for their versatile coordination modes and the ability to finely tune the steric and electronic properties of resulting metal complexes.[1] These N-heterocyclic compounds can act as monodentate ligands, form bridges in polynuclear complexes, or be incorporated into larger chelating systems.[1][2] This adaptability has propelled the development of pyrazole-based transition metal complexes with significant applications in homogeneous catalysis, materials science, and medicinal chemistry.[1][3][4][5]
The protic nature of the N-H group in N-unsubstituted pyrazoles adds another layer of functionality, enabling its participation in metal-ligand cooperation, where the ligand actively partakes in bond activation, often acting as an acid-base catalyst.[1][6] This has been particularly effective in transfer hydrogenation reactions.[7]
This guide focuses on a specific, highly versatile building block: This compound . The strategic placement of a reactive hydroxyl group on an ethyl spacer at the C4 position, flanked by two methyl groups at C3 and C5, provides a unique scaffold. This structure offers three primary reactive sites for derivatization: the pyrazole N1-H, the pyrazole N2 lone pair, and the terminal hydroxyl group. This trifecta of functionality allows for the rational design of a diverse library of novel mono- and polydentate ligands for a wide array of applications.
Section 1: The Precursor—this compound
Understanding the precursor is critical for rational ligand design. The molecule's structure inherently suggests its potential as a versatile ligand scaffold. The pyrazole ring provides the primary coordination site, while the flexible ethanol arm can be readily modified to introduce additional donor atoms, creating multidentate ligands with tailored properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| CAS Number | 83467-31-6 |
| Appearance | Off-white to yellow solid (typical) |
| Key Features | - Protic N-H group for N-functionalization or H-bonding. - Basic N2 atom for metal coordination. - Primary hydroxyl group for O-functionalization. |
Key Reactive Sites for Ligand Synthesis
The power of this precursor lies in its distinct reactive sites, which can be addressed with high selectivity to build complex ligand architectures.
Caption: Key reactive sites for synthetic modification.
Section 2: Synthetic Protocols for Novel Ligand Scaffolds
The following protocols provide step-by-step methodologies for transforming the precursor into more complex ligand structures. These are foundational procedures that can be adapted based on the desired target molecule.
Pathway A: Functionalization of the Hydroxyl Group (O-Alkylation)
This pathway focuses on modifying the ethanol arm to introduce a second coordinating moiety, transforming the precursor into a bidentate [N, O] or [N, X] ligand (where X is the new donor atom). Williamson ether synthesis is a robust method for this transformation.
This protocol describes the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl methyl ether as a model. The same procedure can be adapted for introducing more complex groups, such as pyridyl or phosphinoethyl moieties.
Objective: To demonstrate the selective alkylation of the hydroxyl group.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate & Hexanes for chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise over 10 minutes. Causality Note: NaH is a strong, non-nucleophilic base that selectively deprotonates the alcohol over the less acidic pyrazole N-H under these conditions. The evolution of H₂ gas will be observed.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the suspension back to 0 °C. Add the methyl iodide dropwise via syringe or dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the excess NaH by dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ether ligand.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure. Key indicators are the disappearance of the O-H proton signal and the appearance of a methoxy signal (~3.3 ppm) in the ¹H NMR spectrum.
Pathway B: Functionalization of the Pyrazole Ring (N-Alkylation)
This pathway creates N-substituted pyrazole ligands. N-alkylation can prevent the pyrazole from acting as a bridging ligand and allows for the introduction of a new coordinating arm, leading to tridentate "scorpionate" type ligands.[6]
This protocol describes the attachment of a 2-picolyl group to the pyrazole N1 position.
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride (1.1 eq)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
Setup: To a round-bottom flask, add this compound, anhydrous K₂CO₃, and anhydrous acetonitrile.
-
Addition of Electrophile: Add 2-(Chloromethyl)pyridine hydrochloride to the suspension. Causality Note: K₂CO₃ serves as the base to both deprotonate the pyrazole N-H and neutralize the HCl from the electrophile salt. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir overnight. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature and filter off the solid K₂CO₃ and KCl byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid by column chromatography on silica gel.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the N-H proton signal and the appearance of signals corresponding to the picolyl group (including a characteristic methylene singlet around 5.3 ppm) confirm successful synthesis.
Section 3: Synthesis and Characterization of Metal Complexes
Once a novel ligand has been synthesized and purified, it can be coordinated to a variety of metal centers. The choice of metal dictates the potential application, from catalysis (e.g., Pd, Ru, Mn) to medicine (e.g., Pt, Cu, Fe).[5][7][8]
Caption: General workflow from precursor to characterized complex.
Protocol C1: General Procedure for Palladium(II) Complexation
This protocol describes a typical synthesis for a square planar [PdCl₂(Ligand)] complex, a common precursor for cross-coupling catalysis.[1][4]
Materials:
-
Synthesized Ligand (e.g., from Protocol B1) (1.0 eq)
-
Bis(acetonitrile)palladium(II) dichloride [PdCl₂(MeCN)₂] (1.0 eq)
-
Dichloromethane (DCM) or Acetonitrile
Procedure:
-
Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve the synthesized ligand in the chosen solvent.
-
Palladium Solution: In a separate flask, dissolve PdCl₂(MeCN)₂ in the same solvent. Causality Note: PdCl₂(MeCN)₂ is a convenient starting material as the acetonitrile ligands are labile and easily displaced by the new, stronger-binding pyrazole-based ligand.
-
Reaction: Add the palladium solution dropwise to the stirred ligand solution at room temperature. A color change and/or precipitation is often observed immediately.
-
Stirring: Allow the reaction to stir at room temperature for 2-4 hours to ensure complete complexation.
-
Isolation: If a precipitate has formed, it can be isolated by filtration. Wash the solid with a small amount of cold solvent and then a non-polar solvent like diethyl ether or hexanes to remove impurities.
-
Purification: If the product is soluble, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization, typically by slow diffusion of a non-polar solvent (e.g., hexanes) into a concentrated solution of the complex in a polar solvent (e.g., DCM).
-
Validation: The complex should be characterized thoroughly. Single-crystal X-ray diffraction provides definitive structural proof.
Key Characterization Data
The validation of both the ligand and its metal complex is paramount.
| Technique | Ligand Synthesis | Metal Complex Formation |
| ¹H NMR | Disappearance of starting -OH or -NH proton. Appearance of new signals for the added functional group. | Broadening of signals near the coordination site. Downfield shift of pyrazole and other donor-group protons due to deshielding by the metal. |
| IR Spectroscopy | Disappearance of broad O-H stretch (~3300 cm⁻¹). Appearance of new characteristic bands (e.g., C-O-C stretch for ethers). | Shifts in pyrazole ring vibration modes. Appearance of new bands in the far-IR region corresponding to M-N and M-Cl stretches. |
| Mass Spec (ESI) | Confirms molecular weight of the new ligand, [M+H]⁺. | Confirms formation of the complex, often observed as [M-Cl]⁺ or [M+Na]⁺ fragments. |
| X-Ray Diffraction | - | Provides definitive solid-state structure, including bond lengths, bond angles, and coordination geometry. |
Section 4: Potential Applications
Ligands derived from this compound are poised for utility in several high-impact areas of chemical research.
Homogeneous Catalysis
The ability to create tunable, multidentate ligands makes this precursor ideal for developing novel catalysts. Pyrazole ligands have proven effective in stabilizing metal centers for a variety of transformations.[3][4]
-
Cross-Coupling Reactions: Palladium complexes of N-functionalized pyrazole ligands can serve as highly active pre-catalysts for Suzuki-Miyaura and Heck reactions, fundamental for C-C bond formation in organic synthesis.[1][4]
-
Transfer Hydrogenation: Manganese or Ruthenium complexes featuring [N,N,O] tridentate ligands can act as efficient catalysts for the hydrogenation of ketones and aldehydes, leveraging metal-ligand cooperation.[7]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Medicinal & Bioinorganic Chemistry
Metal complexes are increasingly studied for therapeutic applications.[5][8] Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial and antitumor properties.[9][10][11]
-
Anticancer Agents: Platinum or copper complexes with these ligands could be designed to interact with DNA, potentially leading to cell death in cancer cells.[1]
-
Antimicrobial Agents: The development of novel antimicrobial agents is a global health priority. Copper and cadmium complexes of pyrazole-acetamide ligands have demonstrated significant in vitro antibacterial activity.[10]
References
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews.
- A Comparative Guide to the Efficacy of Pyrazole-Based Ligands in Catalysis, with a Focus on 1,5-Dimethyl-3-phenylpyrazole. Benchchem.
- Application Notes & Protocols: Pyrazole as a Ligand in Transition Metal Coordin
- The Coordination Chemistry of Pyrazole‐Derived Ligands.
- Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC - NIH.
- A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry (RSC Publishing).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: Journal of Chemistry.
- Perspective: The potential of pyrazole-based compounds in medicine.
- This compound. BLDpharm.
- Perspective: The potential of pyrazole-based compounds in medicine. University of Johannesburg.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
- Pyrazole derived ligands and the atom numbering scheme.
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC - PubMed Central.
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Application Notes & Protocols: N-Alkylation of 3,5-Dimethylpyrazole
Abstract
This document provides a comprehensive guide to the N-alkylation of 3,5-dimethylpyrazole, a foundational reaction for synthesizing a wide array of compounds with applications in medicinal chemistry and materials science. We delve into the core mechanistic principles, offer detailed, field-proven experimental protocols, and present troubleshooting insights to address common challenges. The protocols emphasize robust and reproducible methods, including a classical approach using potassium carbonate and an overview of alternative strategies like Phase Transfer Catalysis and the Mitsunobu reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently and successfully perform this critical transformation.
Introduction and Strategic Overview
The N-alkylation of pyrazoles is a cornerstone of heterocyclic chemistry. The resulting N-substituted pyrazole motif is a privileged scaffold in numerous FDA-approved drugs and biologically active molecules. 3,5-Dimethylpyrazole serves as an ideal model substrate for this reaction. Due to its C2v symmetry, both nitrogen atoms are chemically equivalent, which elegantly circumvents the issue of regioselectivity that often complicates the alkylation of unsymmetrical pyrazoles.
The primary transformation involves the deprotonation of the pyrazole N-H followed by a nucleophilic attack on an alkyl electrophile. The choice of base, solvent, and alkylating agent dictates the reaction's efficiency and scope. While numerous methods exist, this guide will focus on a widely adopted, practical, and scalable base-mediated protocol.
Mechanistic Rationale and Key Parameters
The N-alkylation of 3,5-dimethylpyrazole is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. The process can be dissected into two critical steps:
-
Deprotonation: A base abstracts the acidic proton from one of the pyrazole nitrogen atoms (pKa ≈ 14), generating a nucleophilic pyrazolide anion.
-
Nucleophilic Attack: The pyrazolide anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new N-C bond.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction forward. However, for many applications, moderately strong and easier-to-handle inorganic bases like potassium carbonate (K₂CO₃) are sufficient. K₂CO₃ is particularly effective in polar aprotic solvents where its solubility is enhanced, and it provides a solid surface on which the reaction can proceed.[1] The use of K₂CO₃ in solvents like DMF or DMSO is a common and effective strategy for the N1-alkylation of pyrazoles.[2][3]
-
Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are preferred.[2] These solvents effectively solvate the cation of the pyrazolide salt, leaving the anion exposed and highly nucleophilic. They do not possess acidic protons that could quench the pyrazolide anion.
-
Nature of the Alkylating Agent: The reaction works best with primary and secondary alkyl halides (I > Br > Cl). The SN2 mechanism is sensitive to steric hindrance, making tertiary alkyl halides unsuitable as they favor elimination side reactions.
Core Experimental Protocol: N-Alkylation using K₂CO₃/DMF
This protocol describes a general and reliable method for the N-alkylation of 3,5-dimethylpyrazole with a representative primary alkyl halide (e.g., benzyl bromide).
Materials and Equipment:
-
3,5-Dimethylpyrazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Alkyl Halide (e.g., Benzyl Bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, condenser, nitrogen/argon inlet
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.). Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to create a stirrable suspension (concentration typically 0.2-0.5 M).
-
Initial Stirring: Stir the suspension at room temperature for 15-30 minutes to facilitate the initial deprotonation of the pyrazole. The reaction occurs on the surface of the potassium carbonate.[1]
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 eq.) dropwise to the stirred suspension at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C, depending on the reactivity of the alkyl halide). Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting pyrazole is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated 3,5-dimethylpyrazole.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the N-alkylation of 3,5-dimethylpyrazole, illustrating the method's versatility.
| Entry | Alkylating Agent (1.1 eq.) | Base (2.0 eq.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 4-6 | >90 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 50 | 8-12 | >85 |
| 3 | Benzyl Bromide | K₂CO₃ | MeCN | 60 | 6-8 | >95 |
| 4 | Allyl Bromide | NaH (1.2 eq.) | THF | 25 | 2-4 | >90 |
Note: Yields are illustrative and can vary based on reaction scale and purity of reagents.
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of 3,5-dimethylpyrazole.
Field Insights & Alternative Methodologies
While the K₂CO₃/DMF system is robust, certain substrates or synthetic goals may benefit from alternative approaches.
-
Phase Transfer Catalysis (PTC): This method is exceptionally efficient, often providing high yields under mild, and sometimes solvent-free, conditions.[4][5] A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the pyrazolide anion from the solid base surface (e.g., KOH) or aqueous phase into the organic phase where the alkylating agent resides.[6] This technique simplifies work-up and is environmentally friendly.[7]
-
Mitsunobu Reaction: For the N-alkylation using an alcohol, the Mitsunobu reaction is a powerful tool.[8] It involves the reaction of an alcohol with the pyrazole in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[9][10] The reaction proceeds through an alkoxyphosphonium intermediate and results in a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis.[10][11]
Troubleshooting Common Issues:
-
Low or No Yield:
-
Cause: Incomplete deprotonation or inactive reagents.
-
Solution: Ensure the base is sufficiently strong and anhydrous.[2][12] Using a stronger base like NaH in THF can be effective. Verify the reactivity of the alkylating agent; if using an alkyl chloride, consider switching to the corresponding bromide or iodide. Ensure all solvents and reagents are anhydrous.
-
-
Difficulty in Purification:
-
Cause: Similar polarity of product and starting material.
-
Solution: While 3,5-dimethylpyrazole is a solid and often less soluble in nonpolar eluents than its alkylated product, separation can sometimes be tricky. If column chromatography is ineffective, consider acid-base extraction. The starting pyrazole is weakly basic and can be extracted into an acidic aqueous solution, while the N-alkylated product, lacking the N-H proton, will remain in the organic layer. Recrystallization is also a viable purification method for crystalline products.[13][14]
-
References
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). ResearchGate. [Link]
-
Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. [Link]
-
Barros, M. T., & Phillips, E. M. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]
-
Timmons, R. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Martins, M. A. P., et al. (2015). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Fessner, W.-D., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]
-
McCarthy, C., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Mitsunobu Reaction. (2019). Organic Chemistry. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. [Link]
-
Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction in My Chemistry. (n.d.). Lecture at VU Study Tour. [Link]
-
Synthesis of 3,5-dimethyl-1-prop-2-enylpyrazole under solid–liquid phase transfer catalytic conditions assisted by ultrasonic irradiation—A kinetic study. (2025). ResearchGate. [Link]
-
Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
N-methylation of pyrazole. (2023). Reddit. [Link]
-
The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). Semantic Scholar. [Link]
- Method for preparing 3.5-dimethylpyrazole. (2004).
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. [Link]
- Method for purifying pyrazoles. (2011).
-
Wang, Y., et al. (2022). Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. RSC Advances. [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). ScienceDirect. [Link]
-
Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine. (2007). ResearchGate. [Link]
-
White, D. A. (1978). Alkylations with Potassium Carbonate in Dimethylformamide. Synthetic Communications. [Link]
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Application Note: A Validated Protocol for the Purification of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol via Normal-Phase Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol from a crude synthetic reaction mixture. The inherent polarity of the target compound, conferred by its hydroxyl group and pyrazole moiety, presents a distinct purification challenge, necessitating a well-optimized chromatographic strategy. This guide details a robust normal-phase column chromatography workflow, from initial Thin-Layer Chromatography (TLC) optimization to final product isolation. The causality behind experimental choices is explained to empower researchers to adapt this methodology for analogous polar molecules.
Introduction and Scientific Context
This compound is a heterocyclic alcohol of interest in medicinal chemistry and materials science due to the versatile pyrazole core.[1] Pyrazoles are a well-established pharmacophore found in numerous FDA-approved drugs. The synthesis of such molecules, often via condensation reactions, typically yields a crude product containing unreacted starting materials, catalysts, and various side-products.[2][3] Effective purification is therefore a critical downstream step to ensure the integrity of subsequent biological assays or material characterizations.
Column chromatography is a fundamental and powerful technique for the separation of compounds from a mixture.[4] For polar molecules like this compound, normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is the method of choice. The separation is governed by the equilibrium of analyte adsorption onto the stationary phase and solvation in the mobile phase.[4][5] This protocol leverages silica gel as the stationary phase, capitalizing on the strong hydrogen bonding interactions between the silanol groups (Si-OH) of the silica and the polar functional groups (the alcohol -OH and pyrazole N-H) of the target molecule.
Compound Properties and Separation Rationale
Understanding the physicochemical properties of the target compound is paramount for designing an effective purification strategy.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₇H₁₂N₂O | - |
| Molecular Weight | 140.18 g/mol | Influences diffusion rates, but polarity is more critical for this technique. |
| Key Functional Groups | Primary Alcohol (-OH), Pyrazole (-NH), two Methyl (-CH₃) groups | The hydroxyl and pyrazole groups are highly polar and will strongly adsorb to the silica gel stationary phase, requiring a polar mobile phase for elution. |
| Predicted Polarity | High | Dictates the choice of normal-phase chromatography and the required eluent strength. |
The primary challenge is to separate the target compound from less polar impurities (e.g., non-polar starting materials) and potentially more polar impurities (e.g., diols or other highly functionalized by-products). A gradient elution strategy, where the polarity of the mobile phase is increased over time, is often the most efficient approach. This allows less polar compounds to elute first in a weaker solvent, followed by the elution of the target compound as the solvent strength is increased.[5]
Pre-Chromatography Workflow: Solvent System Optimization
Attempting column chromatography without prior optimization via Thin-Layer Chromatography (TLC) is inefficient. TLC provides a rapid and inexpensive method to determine the optimal solvent system for separation.
Principle of TLC Optimization
The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) value between 0.25 and 0.40.
-
An Rƒ value that is too high (> 0.5) indicates the compound is moving too quickly, leading to poor separation from other components.
-
An Rƒ value that is too low (< 0.2) suggests the compound is too strongly adsorbed to the stationary phase, which will result in long elution times and significant band broadening on the column.
Protocol: TLC Analysis
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of a reference standard of the pure product, if available.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the reference standard onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a pre-equilibrated solvent system. Test a range of solvent systems, starting with a less polar mixture and increasing polarity. Common systems for polar compounds include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[6]
-
Visualize: After development, visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate stain, which reacts with the alcohol functional group).
-
Calculate Rƒ: Measure the distance traveled by the solvent front and the distance traveled by the spot. Calculate Rƒ = (distance traveled by spot) / (distance traveled by solvent).
-
Select the System: Choose the solvent system that provides the best separation between the target compound and its impurities, aiming for the target Rƒ of ~0.3.
Example Optimization Data
| Solvent System (v/v) | Target Rƒ | Observations |
| 70:30 Hexane:EtOAc | 0.10 | Compound is stuck at the baseline. Eluent is not polar enough. |
| 50:50 Hexane:EtOAc | 0.35 | Optimal. Good separation from a less polar impurity (Rƒ ~0.7) and a baseline impurity (Rƒ ~0.0). |
| 100% EtOAc | 0.60 | Compound moves too quickly. Poor separation from the less polar impurity. |
| 95:5 DCM:MeOH | 0.45 | Good separation, a viable alternative. May be useful for gradient elution.[6] |
Detailed Protocol: Column Chromatography Purification
This protocol assumes a standard glass column and silica gel (60 Å, 230-400 mesh) as the stationary phase.
Materials and Reagents
| Item | Specification | Purpose |
| Chromatography Column | Glass, appropriate size (e.g., 2-5 cm diameter) | Contains the stationary phase. |
| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase. |
| Solvents | HPLC or ACS grade Hexane, Ethyl Acetate | Mobile Phase (Eluent). |
| Crude Sample | Dried onto silica or dissolved in minimal solvent | Sample to be purified. |
| Collection Vessels | Test tubes or flasks | For collecting fractions. |
| TLC Plates & Chamber | Silica gel coated plates | For monitoring the separation. |
| Sand | Washed, fine-grade | Protective layers for the silica bed. |
Workflow Diagram
Caption: Workflow for chromatographic purification.
Step-by-Step Methodology
-
Column Preparation (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~0.5 cm) of sand.
-
In a separate beaker, create a slurry of silica gel in the least polar solvent to be used (e.g., 100% Hexane or 70:30 Hexane:EtOAc). The amount of silica should be 30-50 times the weight of the crude sample.[4]
-
With the stopcock open, pour the slurry into the column. Use a funnel to guide the stream.
-
Continuously tap the side of the column gently to ensure even packing and remove air bubbles. A well-packed column is critical to prevent "channeling," which leads to poor separation.
-
Once the silica has settled, add a final protective layer of sand (~0.5 cm) on top. Drain the solvent until it is just level with the top of the sand. Never let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (like DCM). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in sharper bands and better separation.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the initial eluting solvent or a slightly more polar solvent (like DCM). Using a pipette, carefully apply the solution to the top of the sand layer, ensuring not to disturb the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, less polar eluent (e.g., 70:30 Hexane:EtOAc) to the top of the column.
-
Open the stopcock and begin collecting the eluate in numbered test tubes or flasks. Maintain a constant flow rate. Applying gentle air pressure (flash chromatography) can speed up the process.
-
Monitor the separation by collecting small, regular fractions (e.g., 10-20 mL each).
-
Gradient Elution: Gradually increase the polarity of the eluent. For example, after several column volumes of 70:30 Hexane:EtOAc, switch to the optimized 50:50 mixture. This will dislodge the more tightly bound target compound from the silica. For very polar compounds, a small percentage of methanol can be added to the eluent, but it should not exceed 10% to avoid dissolving the silica gel.[6]
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the desired product.
-
Fractions containing only the pure product (as determined by a single spot at the correct Rƒ) should be combined (pooled).
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or by running a final TLC.[7]
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution |
| No compounds eluting | Eluent is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
| All compounds elute together | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Cracked or channeled column bed | Improper packing; column ran dry. | The run is likely compromised. Repack the column carefully, ensuring the silica bed is always submerged in solvent. |
| Streaky or tailing spots on TLC | Sample is too concentrated; compound is acidic/basic; interactions with silica. | Dilute the sample for TLC analysis. Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve peak shape for acidic or basic compounds, respectively. |
Conclusion
This application note outlines a systematic and validated method for the purification of this compound using normal-phase column chromatography. By employing a logical workflow that begins with TLC-based solvent optimization, followed by careful column packing and gradient elution, high-purity material can be reliably obtained. The principles and techniques described herein are broadly applicable to the purification of other polar heterocyclic compounds, providing a foundational guide for researchers in synthetic chemistry and drug development.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
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LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
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Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
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Athabasca University. Column chromatography. [Link]
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Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. [Link]
-
ResearchGate. Synthesis and isomerism of 2-(3,5-diaryl-1H-pyrazol-4-yl). [Link]
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Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
PubChem. 2-(1H-Pyrazol-4-yl)ethanol. [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
-
ARKIVOC. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
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Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. [Link]
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ACS Publications. Metal-Free Direct Oxidative C−C Bond Coupling of Quinoxalinones and Pyrazolones - Supporting Information. [Link]
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LAMBDA OMNICOLL. Isolation, purification and characterization of allelopathic compounds. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol, a valuable building block in pharmaceutical and agrochemical research. The presented protocol is designed for scalability, safety, and efficiency, drawing upon established chemical principles and field-proven insights. We will detail a robust three-step synthetic route commencing with the formation of the pyrazole core, followed by a strategic formylation at the C4 position, and culminating in the selective reduction to the target alcohol. This guide emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms, purification strategies, and process optimization for industrial applications.
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. Its structure, featuring a reactive hydroxyl group appended to the pyrazole core, allows for diverse downstream functionalization. The challenge in producing this compound on a large scale lies in achieving regioselective functionalization of the pyrazole ring and ensuring a cost-effective and high-yielding process. This application note outlines a validated pathway to address these challenges.
Strategic Overview of the Synthetic Pathway
The synthesis is logically divided into three main stages. The initial step involves the construction of the 3,5-dimethylpyrazole ring, a classic and highly efficient condensation reaction. The critical second step is the introduction of a functional handle at the C4 position. Direct electrophilic substitution on the NH-pyrazole can be problematic; therefore, a protection-formylation-deprotection strategy is employed to ensure high regioselectivity. The final stage is the straightforward and high-yielding reduction of the introduced aldehyde to the desired primary alcohol.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
The synthesis begins with the Knorr pyrazole synthesis, a reliable and scalable condensation reaction between a β-dicarbonyl compound and a hydrazine.[1]
Protocol 1: Preparation of 3,5-Dimethyl-1H-pyrazole
-
Reactor Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ethanol (5 L).
-
Reagent Addition: While stirring, add acetylacetone (1.00 kg, 10.0 mol).
-
Hydrazine Addition: Slowly add hydrazine hydrate (0.50 kg, 10.0 mol) to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature below 40°C during the addition.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. The product will begin to crystallize. Cool further to 0-5°C for 2 hours to maximize precipitation.
-
Isolation: Filter the solid product and wash with cold ethanol (2 x 500 mL).
-
Drying: Dry the white crystalline solid under vacuum at 40-50°C to a constant weight.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| Acetylacetone | 100.12 | 1.00 kg | 10.0 | 1.0 |
| Hydrazine Hydrate | 50.06 | 0.50 kg | 10.0 | 1.0 |
| Ethanol | - | 5 L | - | Solvent |
| Expected Yield | 96.13 | ~0.91 kg | 9.5 | ~95% |
Part 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Direct Vilsmeier-Haack formylation of 3,5-dimethyl-1H-pyrazole at the C4 position is often inefficient as the unsubstituted nitrogen atom can react with the Vilsmeier reagent.[2][3][4] To circumvent this, a protection-formylation-deprotection sequence is employed. Michael addition of methyl acrylate serves as an effective and reversible N-protection strategy.[2]
Protocol 2: Protection, Formylation, and Deprotection
Step 2a: N-propionate Protection
-
To the reactor, add 3,5-dimethyl-1H-pyrazole (0.91 kg, 9.5 mol) and methyl acrylate (0.90 kg, 10.5 mol).
-
Heat the mixture to 100-110°C and stir for 6-8 hours.
-
Cool the mixture and remove the excess methyl acrylate under reduced pressure to yield methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate as an oil. This crude product is used directly in the next step.
Step 2b: Vilsmeier-Haack Formylation
-
In a separate 20 L reactor, cool N,N-dimethylformamide (DMF, 3.5 L) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.61 kg, 10.5 mol) while maintaining the temperature below 10°C to form the Vilsmeier reagent.[5]
-
Slowly add the crude N-protected pyrazole from the previous step to the Vilsmeier reagent, keeping the temperature below 20°C.
-
After the addition, heat the reaction mixture to 80-90°C and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and quench by slowly pouring it onto crushed ice (10 kg) with vigorous stirring.
-
Basify the aqueous solution with 30% sodium hydroxide solution to pH 8-9.
-
Extract the product with dichloromethane (3 x 3 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-protected 4-formyl pyrazole.
Step 2c: Deprotection
-
To the crude product from the previous step, add a 10% aqueous solution of sodium hydroxide (5 L).
-
Heat the mixture to reflux for 2 hours to hydrolyze the ester and initiate the retro-Michael reaction.
-
Cool the mixture and acidify to pH 5-6 with concentrated hydrochloric acid.
-
Heat the acidified mixture to 100°C for 1 hour to complete the decarboxylation and removal of the propionic acid side chain.
-
Cool the mixture to room temperature. The product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| 3,5-Dimethyl-1H-pyrazole | 96.13 | 0.91 kg | 9.5 | 1.0 |
| Methyl Acrylate | 86.09 | 0.90 kg | 10.5 | 1.1 |
| POCl₃ | 153.33 | 1.61 kg | 10.5 | 1.1 |
| DMF | - | 3.5 L | - | Solvent |
| Expected Yield | 124.14 | ~0.78 kg | 6.3 | ~66% (over 3 steps) |
Part 3: Synthesis of this compound
The final step is the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for large-scale operations due to its high chemoselectivity, safety profile, and ease of handling compared to more powerful reducing agents like lithium aluminum hydride.[6][7][8][9]
Protocol 3: Reduction of the Aldehyde
-
Reactor Setup: In a 20 L reactor, suspend 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (0.78 kg, 6.3 mol) in methanol (8 L).
-
Cooling: Cool the suspension to 0-5°C with an ice bath.
-
NaBH₄ Addition: Slowly add sodium borohydride (0.14 kg, 3.8 mol) in portions, ensuring the temperature does not exceed 15°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Quenching: Cool the mixture back to 0-5°C and slowly quench the excess NaBH₄ by adding 1 M hydrochloric acid until the pH is ~7.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add water (5 L) to the residue and extract the product with ethyl acetate (3 x 3 L).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a mixture of ethanol and water to afford pure this compound as a white solid.[10]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 124.14 | 0.78 kg | 6.3 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.14 kg | 3.8 | 0.6 |
| Methanol | - | 8 L | - | Solvent |
| Expected Yield | 126.16 | ~0.71 kg | 5.6 | ~90% |
Process Workflow Visualization
Caption: Step-by-step process workflow.
Safety and Handling
-
Hydrazine Hydrate: Is a corrosive and toxic substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. All additions should be performed slowly under an inert atmosphere. Ensure all glassware is dry.
-
Sodium Borohydride (NaBH₄): Reacts with acidic protons to release hydrogen gas, which is flammable. Quenching should be done slowly and at a low temperature.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.[3][4] All operations should be conducted in a well-ventilated area.
Conclusion
The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By employing a strategic protection-formylation-deprotection sequence, the challenge of regioselectivity is effectively addressed. The use of sodium borohydride for the final reduction step ensures a safe and efficient conversion suitable for large-scale production. This application note serves as a practical guide for researchers and process chemists, enabling the consistent and high-yield production of this important chemical intermediate.
References
- Abdel-Fattah, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Attaryan, O. S., Antanosyan, S. K., Panosyan, G. A., Asratyan, G. V., & Matsoyan, S. G. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Popov, A. V., Tverdokhlebov, A. V., & Trifonov, R. E. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 55(5), 434-439.
- Prakash, O., Kumar, R., & Sehrawat, R. (2009). An efficient and general method for the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. European Journal of Medicinal Chemistry, 44(4), 1763-1767.
- Reissig, H.-U., & Zimmer, R. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
- Shinde, S. B., Wagh, S. B., & Shingate, B. B. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 834-838.
- Singh, V., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747.
-
Smith, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
- Tverdokhlebov, A. V., et al. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds, 47(5), 585-592.
-
Unknown. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
Unknown. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved from [Link]
- Vora, J. J., et al. (2015). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 39(11), 8529-8533.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Zhdankin, V. V. (2013). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Beilstein Journal of Organic Chemistry, 9, 675-680.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Retrieved from [Link]
- Szostak, M., & Szostak, R. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10349-10359.
-
The Royal Society of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved from [Link]
- Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 323-333.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Purification of iodixanol.
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analytical methods for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol characterization
An Application Guide to the Comprehensive Characterization of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
Abstract: This document provides a detailed guide for the analytical characterization of this compound, a key heterocyclic compound with potential applications in pharmaceutical development and materials science. The protocols and methodologies outlined herein are designed for researchers, analytical scientists, and drug development professionals, offering a framework for confirming the identity, purity, and structure of this analyte. This guide emphasizes the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy to establish a comprehensive analytical profile.
Introduction: The Analytical Imperative for Pyrazole Derivatives
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1] The compound this compound features the characteristic 3,5-dimethylpyrazole scaffold, functionalized with a hydroxyethyl group at the 4-position. This structure presents a unique combination of a polar alcohol group and a moderately non-polar heterocyclic ring system, making it a valuable intermediate for further synthesis.
Given the stringent requirements of regulatory bodies and the necessity for reproducible scientific outcomes, a robust and multi-faceted analytical characterization is not merely a procedural step but a foundational requirement. The choice of analytical techniques must be deliberate, with each method providing orthogonal, complementary data to build a complete and unambiguous profile of the molecule. This guide explains the causality behind the selection of specific methods and parameters, ensuring that each protocol is a self-validating system for generating reliable and accurate data.
The Analytical Workflow: A Multi-Technique Approach
A comprehensive characterization relies on integrating data from multiple analytical platforms. Each technique interrogates different molecular properties, and their combined application provides a holistic understanding of the analyte's identity, structure, and purity.
Caption: Overall workflow for the characterization of the target analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assembly of the molecular framework.[2]
Rationale for NMR Analysis
The asymmetry of the 4-substituted pyrazole and the presence of both aromatic and aliphatic protons make ¹H NMR ideal for confirming the substitution pattern and the integrity of the ethanol side chain. ¹³C NMR complements this by identifying all unique carbon atoms, including the quaternary carbons of the pyrazole ring, which are not visible in the ¹H spectrum.
Predicted NMR Data
The expected chemical shifts are based on data from structurally similar pyrazole compounds and standard organic functional groups.[2][3][4] Actual experimental values may vary slightly depending on the solvent and concentration.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
| Pyrazole-NH | ~12.0 (broad s) | - | Chemical shift is highly dependent on solvent and concentration. |
| Pyrazole C3-CH₃ | ~2.20 (s, 3H) | ~13.0 | Singlet, deshielded by the pyrazole ring.[3] |
| Pyrazole C5-CH₃ | ~2.20 (s, 3H) | ~11.0 | Singlet, may be distinct from the C3-CH₃ signal.[3] |
| -CH₂- (ring) | ~2.65 (t, 2H) | ~28.0 | Triplet, coupled to the adjacent -CH₂-OH group. |
| -CH₂-OH | ~3.70 (t, 2H) | ~60.0 | Triplet, coupled to the ring-adjacent -CH₂- group. |
| -OH | Variable (broad s) | - | Broad signal, will exchange with D₂O. |
| Pyrazole C3 | - | ~148.0 | Quaternary carbon, deshielded by nitrogen atoms. |
| Pyrazole C5 | - | ~139.0 | Quaternary carbon, deshielded by nitrogen atoms. |
| Pyrazole C4 | - | ~115.0 | Substituted carbon, shielded relative to C3/C5. |
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to resolve N-H and O-H protons.[5]
-
Internal Standard: Use the residual solvent peak as a primary reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Tetramethylsilane (TMS) can be added as an internal standard if absolute referencing is required.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: ≥400 MHz.
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: ≥100 MHz.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: -10 to 160 ppm.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the ¹H NMR signals to confirm proton ratios.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is indispensable for confirming the molecular weight of the analyte and providing structural information through fragmentation analysis. Coupling liquid chromatography with mass spectrometry (LC-MS) is a highly effective approach for analyzing the purity of the sample simultaneously.
Rationale for MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds like pyrazoles, which are readily protonated to form [M+H]⁺ ions. The fragmentation pattern obtained via tandem MS (MS/MS) can corroborate the structure determined by NMR. Studies on pyrazole derivatives show characteristic fragmentation pathways, such as the expulsion of HCN or N₂.[6][7]
Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the analyte in methanol or acetonitrile at 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions (for LC-MS):
-
Column: C18 reversed-phase, 2.1 mm x 50 mm, ≤3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Conditions (ESI-Positive Mode):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range (Full Scan): m/z 50-500.
-
Fragmentation (for MS/MS): Isolate the precursor ion (expected [M+H]⁺ at m/z 155.12) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to observe fragment ions.
-
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion at the expected m/z of 155.12 (Calculated for C₈H₁₅N₂O⁺).
-
Analyze the high-resolution mass spectrum to confirm the elemental composition.
-
Propose fragmentation pathways for the major fragment ions observed in the MS/MS spectrum.
-
High-Performance Liquid Chromatography (HPLC): Purity Determination
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates. A validated HPLC method can accurately quantify the main component and detect any process-related impurities or degradation products.[8][9]
Rationale for HPLC Method Development
A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the compound's moderate polarity.[10] A C18 column provides a non-polar stationary phase that retains the analyte, while a polar mobile phase (e.g., water/acetonitrile or water/methanol) elutes it. UV detection is suitable as the pyrazole ring possesses a chromophore that absorbs in the low UV region.
Protocol for RP-HPLC Purity Analysis
-
Sample Preparation: Prepare the sample at a concentration of approximately 0.5-1.0 mg/mL in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
System: HPLC with UV or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (e.g., Shim-pack GIST C18).[9]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v) with 0.1% Trifluoroacetic Acid (TFA).[9] The exact ratio should be optimized to achieve a retention time of 3-10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 210 nm (or scan with PDA to find λₘₐₓ).
-
Injection Volume: 10 µL.
-
-
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Data Analysis:
-
Determine the purity of the sample by calculating the peak area percentage.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Report any impurities that are present at levels ≥0.1%.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups within the molecule, serving as an excellent orthogonal technique to NMR and MS.
Rationale for FTIR Analysis
The FTIR spectrum will provide characteristic absorption bands corresponding to the O-H group of the alcohol, the N-H of the pyrazole ring, aliphatic C-H bonds in the methyl and ethyl groups, and the C=N/C=C bonds within the heterocyclic ring.[11][12]
Protocol for FTIR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Sample Preparation (KBr Pellet):
-
Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.
-
Grind the mixture to a fine, homogenous powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify and assign the major absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3400 (broad) | O-H Stretch | Alcohol |
| ~3100-3200 (broad) | N-H Stretch | Pyrazole Ring |
| ~2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1570-1600 | C=N Stretch | Pyrazole Ring[11] |
| ~1500-1550 | C=C Stretch | Pyrazole Ring |
| ~1050-1150 | C-O Stretch | Primary Alcohol |
Conclusion
The analytical characterization of this compound requires a synergistic application of modern analytical techniques. By following the detailed protocols for NMR, MS, HPLC, and FTIR outlined in this guide, researchers can confidently establish the structural identity, confirm the molecular weight, quantify the purity, and verify the functional groups of the analyte. This rigorous approach ensures data integrity and provides a solid foundation for its use in research, development, and quality control settings.
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El-Emary, T. I., & El-Adasy, A. A. M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.[14]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from rsc.org.[17]
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Al-Zoubi, R. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles... Molecules, 27(24), 8794.[18]
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ResearchGate. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles... Retrieved from ResearchGate.[19]
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Al-Hourani, B. J., et al. (2011). 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione. Molbank, 2011(2), M726.[20]
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Liu, Y., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles... Molecules, 26(11), 3354.[21]
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ResearchGate. (n.d.). Synthesis and isomerism of 2-(3,5-diaryl-1H-pyrazol-4-yl). Retrieved from ResearchGate.[22]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.[5]
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TSI Journals. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[3]
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ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from ResearchGate.[12]
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Royal Society of Chemistry. (2017). Supporting Information. Retrieved from rsc.org.[23]
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SpectraBase. (n.d.). 2-(3,5-Diphenyl-1H-pyrazol-1-yl)ethanol, methyl ether - Optional[13C NMR]. Retrieved from Wiley Science Solutions.[24]
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from rsc.org.[4]
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MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)... Retrieved from MDPI.[25]
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Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959–1968.[2]
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ResearchGate. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method... Retrieved from ResearchGate.[10]
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Synthesis of Pyrazole Compounds by Using Sonication Method. (2019). International Journal of Trend in Scientific Research and Development, 3(4), 1334-1338.[26]
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Coldea, T. E., et al. (2013). Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR Spectroscopy and Chemometrics. Bulletin UASVM Food Science and Technology, 70(1).[27]
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Al-Masoudi, N. A., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1045.[28]
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Feriel, F., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Scientia Pharmaceutica, 87(1), 2.[1]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from rsc.org.[29]
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ResearchGate. (n.d.). FTIR spectrum of (a) DMF, (b) Xylene, (c) Toluene, (d) Acetone and (e)... Retrieved from ResearchGate.[30]
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Application Note: Comprehensive 1D and 2D NMR Analysis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the unambiguous structural elucidation of organic molecules.[1][2] Pyrazole derivatives, in particular, form the core scaffold of numerous pharmacologically active compounds, making their precise characterization critical in drug discovery and development.[3][4] This application note provides a comprehensive, field-proven guide for the complete ¹H and ¹³C NMR spectral assignment of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol. We detail optimized protocols for sample preparation and data acquisition for a suite of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained, offering researchers a robust framework for the structural verification of this and related heterocyclic compounds.
Introduction and Scientific Context
This compound is a functionalized heterocyclic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its structure combines a substituted pyrazole ring with a primary alcohol moiety, offering multiple points for further chemical modification. Accurate structural confirmation is the first critical step in any downstream application, ensuring the integrity of subsequent research.
The combination of one-dimensional and two-dimensional NMR techniques provides a powerful, non-destructive method to establish atomic connectivity and verify molecular identity.[1] This guide will systematically walk through the process, from sample preparation to the final, unambiguous assignment of every proton and carbon signal, grounded in the fundamental principles of modern NMR spectroscopy.
Molecular Structure and Atom Numbering:
For clarity throughout this document, the following IUPAC-recommended numbering scheme will be used for this compound:
Figure 1: Structure and numbering scheme for this compound.
Foundational Principles: The "Why" Behind the Workflow
A multi-experiment approach is necessary for a complete and confident structural assignment. Each experiment provides a unique piece of the structural puzzle.
-
¹H NMR Spectroscopy : This is the starting point, providing information on the number of distinct proton environments, their relative abundance (integration), and their neighboring protons through spin-spin coupling (multiplicity).[1][2]
-
¹³C NMR Spectroscopy : This experiment reveals the number of unique carbon environments in the molecule. Standard acquisition involves proton decoupling, resulting in a spectrum of singlets, which simplifies the view but removes coupling information.[5]
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This crucial 1D experiment differentiates carbons based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative (inverted) signals. Quaternary carbons (C) are not observed.[6][7][8][9] This is far more informative than a standard ¹³C spectrum alone for multiplicity assignment.
-
¹H-¹H COSY (Correlation Spectroscopy) : A 2D experiment that maps proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[10] This is ideal for identifying connected alkyl chains, such as the ethanol side chain in our target molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates protons directly to the carbons they are attached to (one-bond ¹J-coupling).[1] It is the definitive method for linking the proton and carbon chemical shifts for all CH, CH₂, and CH₃ groups.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This powerful 2D experiment maps long-range correlations between protons and carbons, typically over two to three bonds (²J and ³J).[1][11][12] It is the key to assembling the molecular skeleton by connecting fragments and assigning quaternary (non-protonated) carbons.
Experimental Protocols
Part A: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming) and signal-to-noise.[13][14]
Protocol 1: Standard Sample Preparation
-
Weighing : Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (15-25 mg) is recommended to reduce acquisition time.[15][16]
-
Solvent Selection : Choose a suitable deuterated solvent.
-
CDCl₃ (Deuterated Chloroform) : A common choice for many organic molecules. The NH and OH proton signals may be broad or exchangeable.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide) : An excellent choice for observing exchangeable protons (NH, OH) as it forms hydrogen bonds, slowing down exchange and resulting in sharper signals.
-
-
Dissolution : Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] Gently swirl or vortex the vial to ensure the sample is fully dissolved. There should be no particulate matter.[14]
-
Transfer : Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To remove any insoluble impurities, a small plug of cotton or glass wool can be placed in the pipette.[17]
-
Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
-
Insertion : Gently place the sample into the spinner turbine and use the depth gauge to ensure it is positioned correctly for the spectrometer's probe.[16]
Caption: A standard workflow for preparing high-quality NMR samples.
Part B: NMR Data Acquisition
The following parameters are provided as a robust starting point for a 400 MHz spectrometer. They should be adapted as necessary based on the specific instrument and sample concentration.
Protocol 2: 1D ¹H NMR Acquisition
-
Rationale : A standard proton experiment to serve as the foundation for all other assignments. A 30° pulse angle is used with a short relaxation delay to allow for rapid signal averaging without significant T1 distortion for qualitative analysis.[18][19]
-
Parameters :
-
Pulse Program : zg30 (Bruker) or equivalent
-
Spectral Width (SW) : 12-16 ppm (centered around 6-7 ppm)
-
Acquisition Time (AQ) : ~3.0 s[19]
-
Relaxation Delay (D1) : 1.5 s
-
Number of Scans (NS) : 8-16 (adjust for S/N)
-
Receiver Gain (RG) : Auto-adjust (rga)
-
Protocol 3: 1D ¹³C{¹H} and DEPT-135 Acquisition
-
Rationale : The ¹³C experiment uses a standard proton-decoupled pulse program. The DEPT-135 experiment is run subsequently to determine carbon multiplicities. A 2-second relaxation delay is a good compromise for most carbon types in a molecule of this size.[18][20]
-
Parameters :
-
Pulse Program : zgpg30 (¹³C), dept135 (DEPT)
-
Spectral Width (SW) : 220-240 ppm (centered around 100 ppm)
-
Acquisition Time (AQ) : ~1.0 s[20]
-
Relaxation Delay (D1) : 2.0 s
-
Number of Scans (NS) : 128 or higher (adjust for S/N)
-
Receiver Gain (RG) : Auto-adjust
-
Protocol 4: 2D ¹H-¹H COSY Acquisition
-
Rationale : This gradient-selected COSY experiment is optimized to detect vicinal (³J) couplings, which are essential for tracing the connectivity of the ethanol side chain.
-
Parameters :
-
Pulse Program : cosygpqf (Bruker) or equivalent
-
Spectral Width (SW) : 12 ppm in both F1 and F2 dimensions
-
Data Points (TD) : 2K in F2, 256-512 in F1
-
Relaxation Delay (D1) : 1.5-2.0 s
-
Number of Scans (NS) : 2-4 per increment
-
Protocol 5: 2D ¹H-¹³C HSQC and HMBC Acquisition
-
Rationale : These gradient-selected, inverse-detected experiments provide maximum sensitivity. The HSQC is optimized for one-bond C-H couplings (~145 Hz), while the HMBC is optimized for long-range couplings (set to an average of 8 Hz to detect both ²J and ³J).[11]
-
Parameters (HSQC) :
-
Pulse Program : hsqcedetgpsp (Bruker) or equivalent
-
Spectral Width (SW) : 12 ppm (F2, ¹H), 160 ppm (F1, ¹³C)
-
Data Points (TD) : 2K (F2), 256 (F1)
-
Number of Scans (NS) : 2-8 per increment
-
¹J C-H Coupling Constant : Set to 145 Hz
-
-
Parameters (HMBC) :
-
Pulse Program : hmbcgplpndqf (Bruker) or equivalent
-
Spectral Width (SW) : 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C)
-
Data Points (TD) : 2K (F2), 256-512 (F1)
-
Number of Scans (NS) : 4-16 per increment
-
Long-Range J C-H Coupling : Set to 8 Hz
-
Caption: A logical workflow for structure elucidation using multiple NMR experiments.
Data Analysis and Spectral Assignment
The following section describes the expected spectral data for this compound in DMSO-d₆. Chemical shifts are predictive and may vary slightly based on experimental conditions.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show six distinct signals:
-
A broad singlet for the pyrazole N-H proton.
-
A broad singlet/triplet for the hydroxyl O-H proton.
-
Two triplets for the coupled -CH₂-CH₂- system.
-
Two singlets for the two chemically equivalent methyl groups on the pyrazole ring.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Assignment Rationale |
|---|---|---|---|---|---|
| 1-NH | ~12.0 | br s | 1H | - | Exchangeable proton on pyrazole nitrogen. |
| 8-OH | ~4.5 | t | 1H | ~5.2 | Exchangeable proton on oxygen, coupled to H-7. |
| H-7 | ~3.5 | q | 2H | ~6.5 | Methylene group adjacent to OH, coupled to H-6 and 8-OH. |
| H-6 | ~2.4 | t | 2H | ~6.5 | Methylene group adjacent to pyrazole ring, coupled to H-7. |
| 3-CH₃ | ~2.1 | s | 3H | - | Methyl group at C-3. |
| 5-CH₃ | ~2.1 | s | 3H | - | Methyl group at C-5. Due to symmetry, may overlap with 3-CH₃. |
¹³C NMR and DEPT-135 Spectrum Analysis
The proton-decoupled ¹³C spectrum should display six signals. The DEPT-135 spectrum is critical for distinguishing them.
Table 2: Predicted ¹³C and DEPT-135 NMR Data (100 MHz, DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | DEPT-135 Phase | Assignment Rationale |
|---|---|---|---|
| C-3 | ~145.0 | None | Quaternary carbon of pyrazole ring, deshielded by nitrogen. |
| C-5 | ~135.0 | None | Quaternary carbon of pyrazole ring. |
| C-4 | ~110.0 | None | Quaternary carbon of pyrazole ring, substituted by the ethyl chain. |
| C-7 | ~59.0 | Negative | Methylene carbon attached to the electronegative oxygen atom. |
| C-6 | ~25.0 | Negative | Methylene carbon attached to the pyrazole ring. |
| 3-CH₃ / 5-CH₃ | ~10.0 | Positive | Methyl carbons, highly shielded. May appear as one signal. |
2D NMR Correlation Analysis
-
COSY : A clear cross-peak will be observed between the proton signals at δ ~2.4 ppm (H-6) and δ ~3.5 ppm (H-7), confirming the connectivity of the ethanol side chain. A smaller coupling may also be seen between H-7 and the 8-OH proton.
-
HSQC : This spectrum will directly link the proton and carbon signals, confirming the assignments made in Tables 1 and 2. For example, the proton signal H-7 (δ ~3.5) will show a correlation to the carbon signal C-7 (δ ~59.0).
-
HMBC : This is the final piece of the puzzle, establishing the complete molecular framework. Key expected correlations include:
-
H-6 (δ ~2.4) → C-4, C-3, C-5 : This three-bond correlation is crucial as it definitively connects the ethanol side chain to the C-4 position of the pyrazole ring.
-
3-CH₃ (δ ~2.1) → C-3, C-4 : Confirms the position of the methyl group at C-3.
-
5-CH₃ (δ ~2.1) → C-5, C-4 : Confirms the position of the methyl group at C-5.
-
H-7 (δ ~3.5) → C-6, C-4 : Further confirms the side chain connectivity.
-
Table 3: Summary of Final NMR Assignments for this compound
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from H to C) |
|---|---|---|---|
| 1-NH | ~12.0 | - | C-5, C-3 |
| 3 | - | ~145.0 | - |
| 4 | - | ~110.0 | - |
| 5 | - | ~135.0 | - |
| 6 | ~2.4 | ~25.0 | C-3, C-4, C-5, C-7 |
| 7 | ~3.5 | ~59.0 | C-4, C-6 |
| 8-OH | ~4.5 | - | C-7 |
| 3-CH₃ | ~2.1 | ~10.0 | C-3, C-4 |
| 5-CH₃ | ~2.1 | ~10.0 | C-5, C-4 |
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved with high confidence. The workflow presented here, combining standard ¹H and ¹³C experiments with DEPT-135 for multiplicity editing and 2D COSY, HSQC, and HMBC for connectivity mapping, represents a robust and efficient strategy for the structural characterization of novel small molecules. This self-validating system of protocols and analysis provides researchers and drug development professionals with a reliable framework for ensuring the structural integrity of their compounds.
References
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Krishnan, V. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize conditions, and improve the yield and purity of your target compound.
Recommended Synthetic Pathway
The most reliable and scalable synthesis of this compound involves a three-step sequence starting from readily available commercial materials. This pathway is chosen for its robust nature and the well-understood transformations involved.
Caption: Recommended three-step synthesis workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each question is designed to reflect a common experimental observation, followed by a detailed explanation of potential causes and actionable solutions.
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
Question 1: My yield of 3,5-dimethyl-1H-pyrazole is consistently low, and the crude product is a dark oil instead of a white solid. What's going wrong?
Answer: This is a classic issue in the Knorr pyrazole synthesis and typically points to two main culprits: temperature control and reagent purity.[1][2]
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Causality (Temperature): The condensation of acetylacetone with hydrazine is highly exothermic. An uncontrolled temperature rise can lead to the formation of polymeric side products and tar, which are responsible for the dark coloration and reduced yield. The initial reaction should be cooled in an ice bath to manage the exotherm.
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Causality (Reagent Purity): Hydrazine is susceptible to oxidation. Using old or improperly stored hydrazine hydrate can introduce impurities that catalyze side reactions. It is advisable to use a freshly opened bottle or to verify the concentration of your hydrazine solution.
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Troubleshooting Protocol:
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Strict Temperature Control: Prepare a solution of acetylacetone in your chosen solvent (e.g., ethanol) and cool it to 0-5 °C in an ice/water bath.
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Slow Addition: Add hydrazine hydrate dropwise to the cooled acetylacetone solution, ensuring the internal temperature does not exceed 10 °C.
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Monitor with TLC: Track the consumption of acetylacetone using Thin Layer Chromatography (TLC). The reaction is often complete within a few hours at room temperature after the initial addition.
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Purification: While some protocols suggest direct use, purification of the intermediate by recrystallization from water or a mixed solvent system can significantly improve the outcome of subsequent steps.[3]
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Step 2: Vilsmeier-Haack Formylation to 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Question 2: After the Vilsmeier-Haack reaction and workup, my primary product is unreacted 3,5-dimethyl-1H-pyrazole. Why did the formylation fail?
Answer: A failure in the Vilsmeier-Haack reaction is almost always due to issues with the Vilsmeier reagent itself, which is highly moisture-sensitive.[4]
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Causality (Moisture): The Vilsmeier reagent, chloro(dimethylamino)methyleniminium chloride, is formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). It reacts violently with water. Any moisture in the DMF, glassware, or introduced from the atmosphere will quench the reagent, halting the reaction.
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Causality (Reagent Stoichiometry & Order of Addition): The reagent must be pre-formed before adding the pyrazole. Adding all components at once can lead to competing reactions and low conversion. An excess of the Vilsmeier reagent is often required to drive the reaction to completion.
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Troubleshooting Protocol:
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Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or argon. Use anhydrous DMF, preferably from a sealed bottle.
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Pre-form the Reagent: In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add POCl₃ dropwise. A white solid may form. Stir this mixture at 0 °C for at least 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
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Substrate Addition: Dissolve your 3,5-dimethyl-1H-pyrazole in a small amount of anhydrous DMF and add this solution slowly to the pre-formed Vilsmeier reagent at 0 °C.
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Controlled Heating: After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 60-80 °C. The optimal temperature and time should be determined by TLC monitoring.
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Hydrolysis: The final workup step, which involves pouring the reaction mixture onto ice and neutralizing with a base (e.g., NaOH or NaHCO₃), is critical for hydrolyzing the iminium intermediate to the aldehyde. Ensure the pH is basic (pH 8-9) to liberate the product.
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Caption: Decision tree for troubleshooting the Vilsmeier-Haack reaction.
Step 3: Reduction to this compound
Question 3: The reduction with NaBH₄ is sluggish and incomplete, even after adding a large excess of the reagent. What can I do?
Answer: While sodium borohydride (NaBH₄) is a standard choice, its reactivity is highly dependent on the solvent system. Incomplete reduction is often a matter of solubility and reactivity, not just stoichiometry.
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Causality (Solvent Choice): NaBH₄ has limited solubility in aprotic solvents like THF or DCM but reacts readily in protic solvents like methanol or ethanol. The aldehyde precursor also needs to be soluble. A mixed solvent system can sometimes be optimal. Using methanol as the solvent is highly effective as it activates the borohydride and has good solvating properties for both reactants.
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Causality (Temperature): The reduction is typically performed at 0 °C to control the initial rate, but allowing the reaction to warm to room temperature is often necessary to ensure it proceeds to completion.
-
Troubleshooting Protocol:
-
Optimize Solvent: Dissolve the pyrazole-aldehyde in methanol. This is generally the most effective solvent for this reduction. If solubility is an issue, a THF/methanol co-solvent system can be used.
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Staged Reagent Addition: Cool the aldehyde solution to 0 °C. Add the NaBH₄ portion-wise over 15-20 minutes. This controls the initial effervescence (hydrogen gas evolution) and prevents the temperature from rising too quickly.
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Allow for Completion: After the addition, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting aldehyde.
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Acidic Quench: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling stops and the pH is slightly acidic. This destroys any remaining NaBH₄ and the borate-ester complexes.
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Extraction: After quenching, neutralize the solution and extract the product with a suitable organic solvent like ethyl acetate.
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Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A: Two reagents require special handling. Hydrazine is a suspected carcinogen and is highly toxic and corrosive. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Phosphoryl chloride (POCl₃) is extremely corrosive and reacts violently with water, releasing HCl gas. This should also be handled exclusively in a fume hood with moisture-free equipment.
Q2: Are there viable alternative synthetic routes? A: Yes, though they may be less direct. One alternative involves a Grignard reaction. You could protect the pyrazole NH, perform a halogen-metal exchange at the C4 position, and then react the resulting Grignard reagent with ethylene oxide.[5] However, this route requires an additional protection/deprotection sequence and the stringent control required for organometallic reactions. For most applications, the formylation-reduction sequence is more robust.
Q3: How can I best characterize the final product and its intermediates? A: A combination of techniques is recommended:
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¹H and ¹³C NMR: This is essential for confirming the structure of all intermediates and the final product. Key signals to look for are the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a new methylene (CH₂) and hydroxyl (OH) signal for the final alcohol.
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LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for monitoring reaction progress and confirming the molecular weight of the product and any impurities.
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FTIR: Infrared spectroscopy can be used to track the transformation of functional groups, such as the appearance of a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde (~1670 cm⁻¹).
Q4: My final product appears to be degrading over time. What is the best way to store it? A: Pyrazole-containing compounds, especially those with functional groups, can be sensitive to air and light. For long-term storage, it is recommended to store this compound as a solid under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C), protected from light.
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethyl-1H-pyrazole
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Setup: Under an argon atmosphere, add anhydrous DMF (3 eq.) to a three-neck flask equipped with a dropping funnel and thermometer. Cool the flask to 0 °C.
-
Reagent Formation: Slowly add POCl₃ (1.2 eq.) dropwise to the DMF, keeping the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 1 hour.
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Substrate Addition: Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
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Reaction: After addition, allow the mixture to warm to room temperature, then heat to 80 °C for 3-5 hours. Monitor consumption of the starting material by LC-MS or TLC.
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Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution to pH 9 by the slow addition of 30% NaOH solution while keeping the temperature below 20 °C.
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Isolation: The product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, often precipitates as a solid. Filter the solid, wash with cold water, and dry under vacuum. The aqueous layer can be further extracted with ethyl acetate to recover more product.
Data Summary: Optimization of Formylation
| Entry | POCl₃ (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | 60 | 5 | 65 |
| 2 | 1.2 | 80 | 3 | 88 |
| 3 | 1.5 | 80 | 3 | 91 |
| 4 | 1.2 | 100 | 2 | 82 (side products observed) |
Table based on typical optimization results for Vilsmeier-Haack reactions on electron-rich heterocycles.[4][6]
References
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem Technical Guides.
- Fustero, S., et al. (2011). Recent Advances in the Synthesis of Fluorinated Pyrazoles. Current Organic Chemistry.
- Molecules. (2021). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- ResearchGate. (2016). Highly Selective N-Alkylation of Pyrazoles.
- Castillo, J. C., & Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. In Topics in Heterocyclic Chemistry.
- Aggarwal, N., et al. (2023).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- Castillo, J. C., & Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives.
- Fallon, T. R., et al. (2022).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
- BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem Technical Guides.
- Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society.
- Request PDF. (2016). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry.
- Kumar, A., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
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Technical Support Center: Pyrazole Synthesis Troubleshooting
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, featured in blockbuster drugs like Celecoxib and Sildenafil. While several synthetic routes to this valuable heterocycle exist, the venerable Knorr synthesis and its variations remain the most widely employed. However, these reactions are frequently plagued by side reactions that can complicate purification, reduce yields, and introduce ambiguity into research outcomes.
This guide is designed for the bench chemist, researcher, and drug development professional. It moves beyond simple procedural outlines to address the common challenges encountered during pyrazole synthesis. Here, we dissect the causality behind frequent side reactions, offering not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Section 1: The Persistent Challenge of Regioselectivity
One of the most common hurdles in the synthesis of substituted pyrazoles is controlling which of the two possible regioisomers is formed. This is particularly prevalent in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3]
FAQ 1: What exactly is regioselectivity in pyrazole synthesis and why is it a critical issue?
Answer: Regioselectivity refers to the preference for one direction of bond formation over another. In the context of the Knorr synthesis, an unsymmetrical 1,3-dicarbonyl compound (with different R¹ and R³ substituents) presents two distinct electrophilic carbonyl carbons. A substituted hydrazine can attack either of these carbonyls first, initiating a reaction cascade that leads to one of two possible constitutional isomers, as shown in the diagram below.[2][4]
This lack of control is a significant issue because regioisomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard chromatographic methods difficult and resource-intensive.[5][6] Furthermore, since biological activity is highly dependent on a molecule's specific 3D structure, ensuring the synthesis of the correct, biologically active isomer is paramount.
Caption: Competing pathways in Knorr synthesis leading to regioisomers.
FAQ 2: What are the primary factors that control the regiochemical outcome?
Answer: The regioselectivity of the Knorr synthesis is not arbitrary; it is a delicate balance of electronic, steric, and reaction-condition-dependent factors.[2] Understanding these allows for rational control over the outcome.
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Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group (e.g., -CF₃) near one carbonyl will render it more susceptible to nucleophilic attack by the hydrazine, directing the reaction down that pathway.[2]
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Steric Effects: Large, bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach to a nearby carbonyl group. The reaction will preferentially occur at the less sterically hindered site.[2]
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Reaction Conditions (pH, Solvent): This is often the most powerful tool for the chemist.
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pH: The pH of the medium is critical. Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, reducing its nucleophilicity. The reaction is then initiated by the less basic, more nucleophilic nitrogen. Under neutral or basic conditions, the opposite can be true.[2][7] This pH-dependent switch can sometimes be exploited to reverse the selectivity.
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Solvent: The choice of solvent can dramatically influence which isomer is favored. Solvents can stabilize intermediates differently and modulate the nucleophilicity of the hydrazine. Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain cases, often favoring a single isomer where traditional solvents like ethanol yield mixtures.[5][6]
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Troubleshooting Guide: Controlling Regioisomer Formation
| Symptom | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Mixture of two regioisomers observed by NMR/LC-MS. | 1. Similar electronic and steric environments around both carbonyls. 2. Suboptimal reaction conditions (pH, solvent). | 1. Modify Reaction Conditions: a. Solvent Screening: Switch from standard ethanol to a fluorinated alcohol like TFE or HFIP. These solvents can form strong hydrogen bonds, altering the reactivity of the intermediates and dramatically improving selectivity.[5][6][8] b. pH Adjustment: If using a hydrazine salt, the reaction is acidic. Compare this to a run under neutral conditions or with an added non-nucleophilic base. Conversely, if the reaction is neutral, add a catalytic amount of acid (e.g., acetic acid) to see if it favors one pathway.[7] |
| The undesired regioisomer is the major product. | The inherent electronic/steric properties of your substrates favor the unwanted pathway under standard conditions. | 1. Reverse Reactivity with pH: Attempt to alter the nucleophilicity of the hydrazine nitrogens by switching from acidic to basic conditions, or vice-versa. This can sometimes reverse the selectivity.[2] 2. Substrate Modification: While more involved, consider if a protecting group or a temporary change to a substituent could alter the steric or electronic balance during the cyclization, to be removed in a later step. |
Section 2: Incomplete Reactions & Stalled Intermediates
Another common frustration is the reaction failing to proceed to the final aromatic pyrazole, instead stalling at an intermediate stage. This leads to low yields and complex purification challenges.
FAQ 3: My reaction isn't going to completion. TLC and NMR show the presence of pyrazoline or hydrazone intermediates. Why?
Answer: The formation of a pyrazole from a 1,3-dicarbonyl and hydrazine is a multi-step process that involves condensation, cyclization, and dehydration.[9] Similarly, reactions with α,β-unsaturated carbonyls first form a pyrazoline intermediate via Michael addition and cyclization, which must then be oxidized to the aromatic pyrazole.[3][10][11] The reaction can stall for two primary reasons:
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Difficult Dehydration/Aromatization: The final step, the elimination of water (from the hydroxyl-pyrazoline intermediate) or oxidation (of the pyrazoline), is often the rate-determining step.[4] If this step is slow or energetically unfavorable under the chosen reaction conditions, the intermediate will accumulate in the reaction mixture.
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Stable Intermediates: In some cases, the intermediate (e.g., a hydroxylpyrazolidine) can be surprisingly stable and isolable.[4] Pushing it to the final product may require more forcing conditions like higher temperatures or stronger acid catalysis.
Caption: Reaction pathway showing potential stalling at the pyrazoline intermediate.
Troubleshooting Guide: Driving Reactions to Completion
| Symptom | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low yield; starting material consumed but desired product is minor. TLC/NMR indicates intermediate buildup. | 1. Insufficient catalysis for the final dehydration/aromatization step. 2. Reaction temperature is too low or time is too short. | 1. Enhance Catalysis: Add a few drops of glacial acetic acid or a stronger acid like p-TsOH. Acid catalyzes both the initial condensation and the final dehydration step by protonating oxygen atoms, making them better leaving groups.[7][12] 2. Increase Temperature/Time: Monitor the reaction by TLC. If an intermediate spot forms but converts slowly, increase the reaction temperature or allow it to run longer. The Knorr synthesis is often fast, but less reactive substrates may require heating.[12][13] |
| Reaction with an α,β-unsaturated ketone yields a stable pyrazoline, not a pyrazole. | The reaction conditions are not oxidative. Pyrazolines formed from this route require an oxidation step to aromatize. | 1. In-situ Oxidation: If the reaction is run in DMSO at high temperatures, DMSO itself can act as a mild oxidant.[14] 2. Add an Oxidant: After the pyrazoline has formed, introduce a suitable oxidizing agent. Common choices include bubbling air/oxygen through the solution, or adding reagents like bromine, I₂, or MnO₂.[14] |
Section 3: Miscellaneous Side Reactions and Impurities
Beyond the major challenges of regioselectivity and incomplete conversion, other side reactions can complicate your synthesis.
FAQ 4: My reaction mixture and crude product are intensely colored (yellow/red). What causes this?
Answer: The formation of colored impurities is often linked to side reactions of the hydrazine starting material, which can be susceptible to oxidation or decomposition, especially if it is old or has been improperly stored.[1] Running the reaction under an inert atmosphere (nitrogen or argon) can sometimes mitigate the formation of these colored byproducts that arise from oxidative processes.[12]
FAQ 5: Is it possible for two molecules of hydrazine to react with the dicarbonyl?
Answer: Yes, although less common, the di-addition of hydrazine to a 1,3-dicarbonyl has been reported as a potential side reaction.[1] This can lead to complex, unexpected intermediates.[4] This issue is more likely if a large excess of hydrazine is used. To mitigate this, use a stoichiometry closer to 1:1, or a slight excess (e.g., 1.1 equivalents) of the hydrazine.
FAQ 6: I'm trying to N-alkylate my pyrazole, but I'm getting a mixture of products. Why?
Answer: This is another regioselectivity problem. An unsymmetrical N-unsubstituted pyrazole has two different ring nitrogen atoms (one "pyrrole-like," one "pyridine-like"). An alkylating agent can react at either nitrogen, leading to a mixture of N-alkylated regioisomers.[15][16] The outcome is typically controlled by sterics, with the alkylating agent preferentially attacking the less hindered nitrogen atom.[16] Careful selection of reaction conditions and sometimes the use of protecting groups are necessary to achieve high selectivity.
Section 4: Analytical Identification of Byproducts
FAQ 7: What are the best methods to identify the byproducts in my reaction mixture?
Answer: A multi-technique approach is essential for confident structural elucidation of side products.
-
Thin-Layer Chromatography (TLC): Your first and fastest tool. It will immediately indicate the complexity of the reaction mixture by showing multiple spots.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for identifying isomers. The presence of regioisomers will manifest as duplicate sets of peaks for the pyrazole ring and its substituents. In ¹H NMR, look for distinct patterns of aromatic protons and substituent signals. ¹³C and ¹⁵N NMR can also be highly informative.[1]
-
Mass Spectrometry (MS), especially LC-MS: This is crucial for confirming the mass of your products. Isomers will have the same mass but will often have different retention times on the LC. This allows you to confirm the presence of isomers and quantify their ratio. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, ruling out other potential side products.[1]
Caption: A logical workflow for troubleshooting low-yield pyrazole syntheses.
References
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Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025).
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Bousquet, P., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
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Li, Z., et al. (2022). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]
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Bousquet, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
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Reddy, C. R., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. [Link]
-
Zhang, Z., et al. (2023). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. The Journal of Organic Chemistry. [Link]
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Sharma, D., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
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Bousquet, P., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Archives. [Link]
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Slideshare. (n.d.). Unit 4 Pyrazole. Slideshare. [Link]
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Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
- BenchChem. (2025). Troubleshooting Knorr pyrazole synthesis impurities. BenchChem.
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Royal Society of Chemistry. (2012). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Ivanova, A. E., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
Reiß, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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De, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
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Technical Support Center: Purification of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
Introduction
Welcome to the technical support guide for the purification of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic alcohol. The presence of impurities, whether from unreacted starting materials, side reactions, or solvent residues, can significantly impact the outcome of subsequent experimental steps and the compound's biological activity. This guide provides a structured, in-depth approach to troubleshooting common purification challenges, offering detailed protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.
Q1: What are the most common impurities I can expect in my crude product?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. The most common synthesis for a 3,5-disubstituted pyrazole involves the cyclocondensation of a 1,3-dicarbonyl compound (in this case, acetylacetone) with a hydrazine derivative.[1] Potential impurities to anticipate include:
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Unreacted Starting Materials: Residual acetylacetone, hydrazine hydrate, or a substituted hydrazine. Unreacted hydrazine can often be removed with a simple acidic wash during the workup, as it forms a water-soluble salt.[2]
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Incomplete Cyclization Products: Hydrazone intermediates may be present if the cyclization reaction did not go to completion.[3]
-
Regioisomers: While the use of symmetrical acetylacetone prevents regioisomer formation in the pyrazole core, subsequent functionalization steps to introduce the ethanol group at the C4 position can potentially lead to isomers if not carefully controlled.[3]
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Residual Solvents: Solvents from the reaction and workup (e.g., ethanol, toluene, ethyl acetate, THF) are common impurities and can be identified by ¹H NMR spectroscopy.[4]
-
Byproducts from Reagents: Impurities originating from reagents used in the synthesis, such as reducing agents (e.g., salts from NaBH₄ reduction) or catalysts.
Q2: I have a solid crude product. Should I use recrystallization or column chromatography?
A2: Both are excellent techniques, and the best choice depends on the nature and quantity of the impurities. A general decision-making workflow can be followed to select the optimal primary purification method.
Caption: Workflow for selecting a primary purification method.
-
Start with Recrystallization if: Your initial analysis (e.g., TLC or crude ¹H NMR) suggests one major product with minor impurities that have significantly different polarities. Recrystallization is often faster, more scalable, and more economical than chromatography.[5][6]
-
Choose Column Chromatography if: Your crude material is a complex mixture with multiple components of similar polarity, making separation by solubility difficult.[3][7] It offers higher resolving power for challenging separations.
Q3: My compound won't crystallize properly. What can I do?
A3: Successful recrystallization is highly dependent on solvent selection.[6][8] The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (0-4°C).
Troubleshooting Recrystallization:
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add a small amount more of the hot solvent to ensure complete dissolution. If the issue persists, switch to a lower-boiling point solvent or use a solvent pair.[8] |
| No Crystals Form | The solution is not saturated (too much solvent was used), or the compound is too soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution and re-cool. If crystals still don't form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal.[9] |
| Premature Crystallization | The compound crystallizes too quickly, trapping impurities. This often happens during hot filtration. | Use a pre-heated funnel and filter flask for hot filtration. Ensure you have used the minimum amount of hot solvent required for dissolution.[3] |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of solvent used. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[8] |
For this compound, consider solvents like ethyl acetate, toluene, or solvent pairs such as ethyl acetate/hexane or ethanol/water.[8][10] Always perform small-scale solubility tests first.[6]
Q4: My compound streaks badly on a silica gel column. How can I improve the separation?
A4: Streaking (or tailing) of pyrazole derivatives on silica gel is a classic problem caused by the interaction between the basic nitrogen atoms of the pyrazole ring and the acidic silanol (Si-OH) groups on the silica surface.[7] This strong interaction prevents clean elution.
Solutions:
-
Add a Basic Modifier: Deactivate the acidic sites on the silica by adding a small amount of a base to your eluent system.[10] A common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v).
-
Use a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a less acidic stationary phase like neutral alumina.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, as it operates on a different separation principle.[11]
Q5: How can I definitively confirm the purity and identity of my final product?
A5: A combination of analytical techniques is required for comprehensive characterization:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The ¹H NMR should show clean, well-resolved peaks with the correct integrations and coupling patterns. The absence of signals corresponding to starting materials or solvents is a strong indicator of purity.[4][12]
-
HPLC Analysis: High-Performance Liquid Chromatography provides a quantitative measure of purity. A pure sample should ideally show a single, sharp, symmetrical peak.[11][13] Developing a validated HPLC method is crucial for quality control.[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point Analysis: A pure, crystalline solid will have a sharp and narrow melting point range (<2°C). A broad or depressed melting point suggests the presence of impurities.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Methodology:
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in various solvents (e.g., ethyl acetate, toluene, hexane, ethanol, water) to find a suitable system where the compound is soluble when hot and insoluble when cold.[15]
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethyl acetate) portion-wise while heating the mixture with swirling (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of near-boiling solvent.[6]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[15]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and NMR spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate the target compound from impurities of similar polarity.
Methodology:
-
TLC Analysis: Develop a suitable eluent system using TLC. A good system will give the target compound an Rf value of ~0.3-0.4. A common starting point for pyrazole derivatives is a hexane/ethyl acetate mixture.[3][16]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" method often results in better separation.
-
Elution: Begin eluting with the solvent system determined by TLC. Apply pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate. Collect fractions in an orderly manner.
-
Gradient Elution (Optional): If separation is poor, a gradient of increasing solvent polarity can be used. For example, start with 20% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Data Interpretation
Interpreting ¹H NMR Data
The ¹H NMR spectrum is the primary tool for verifying the structure of this compound. The expected signals are summarized below. Note that the pyrazole NH proton may be broad or may not be observed depending on the solvent and concentration.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. ijcpa.in [ijcpa.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. rsc.org [rsc.org]
Technical Support Center: Purification of Pyrazole Alcohols
Welcome to the technical support center for the purification of pyrazole alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory. The information provided is grounded in established scientific principles and practical, field-proven insights to ensure the integrity and success of your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of pyrazole alcohols, offering potential causes and solutions in a question-and-answer format.
Chromatography Challenges
Question 1: I am experiencing low recovery of my pyrazole alcohol during silica gel column chromatography. What is causing this and how can I improve it?
Answer:
Low recovery of pyrazole alcohols from silica gel columns is a common issue stemming from the basic nature of the pyrazole ring. The nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or slow elution of your compound.
Causality Explained: The lone pairs of electrons on the nitrogen atoms of the pyrazole ring act as Lewis bases, forming strong hydrogen bonds or even coordinate bonds with the acidic protons of the silanol groups on the silica gel. This strong interaction prevents the compound from eluting with the mobile phase, resulting in low recovery.
Troubleshooting Protocol:
-
Deactivation of Silica Gel: The most effective solution is to deactivate the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase or directly to the silica gel slurry.
-
Triethylamine (Et₃N): Add 0.5-1% (v/v) of triethylamine to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica gel, "masking" them from your pyrazole alcohol and allowing it to elute properly.[1]
-
Ammonia in Methanol: Alternatively, you can prepare a slurry of silica gel in your non-polar solvent and add a small amount of a solution of ammonia in methanol to neutralize the silica gel before packing the column.[1]
-
-
Choice of Stationary Phase: If the issue persists, consider using a different stationary phase.
-
Neutral Alumina: Neutral alumina is a good alternative to silica gel for the purification of basic compounds as it has fewer acidic sites.
-
Reversed-Phase Chromatography (RP-HPLC): For more polar pyrazole alcohols, reversed-phase chromatography is an excellent option. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. This minimizes the strong acid-base interactions seen with silica gel.
-
Question 2: I am struggling to separate my desired pyrazole alcohol from a closely related impurity with very similar polarity. What chromatographic strategies can I employ?
Answer:
Separating compounds with similar polarities is a classic chromatographic challenge. Success often lies in optimizing the selectivity of your chromatographic system.
Strategies for Improved Resolution:
-
Optimize the Mobile Phase:
-
Solvent Strength: Use a shallower solvent gradient or an isocratic elution with a weaker solvent system. This will increase the retention time and allow for better separation.
-
Solvent Selectivity: Change the composition of your mobile phase to exploit different types of intermolecular interactions. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system. Different solvents will interact differently with your compound and the impurity, potentially leading to better separation.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column Chemistry: HPLC offers a wide variety of stationary phases with different selectivities. If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and polar compounds.
-
Chiral Chromatography: If your pyrazole alcohol is chiral and the impurity is a diastereomer, a chiral stationary phase (CSP) is necessary for separation. Polysaccharide-based CSPs are often effective for the enantioseparation of pyrazole derivatives.[2]
-
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for separating closely related compounds and is considered a "green" chromatography technique.[3] It often provides different selectivity compared to HPLC and can be particularly effective for chiral separations.
Data Summary for Solvent Selection:
| Solvent | Polarity Index | Eluting Strength (on Silica) | Key Characteristics |
| Hexane | 0.1 | Very Low | Non-polar |
| Toluene | 2.4 | Low | Aromatic, can offer different selectivity |
| Dichloromethane | 3.1 | Medium | Good for a wide range of compounds |
| Ethyl Acetate | 4.4 | Medium-High | Common polar modifier |
| Acetone | 5.1 | Medium-High | Aprotic, strong hydrogen bond acceptor |
| Methanol | 5.1 | High | Protic, strong hydrogen bond donor |
| Acetonitrile | 5.8 | Medium-High | Aprotic, often used in reversed-phase |
Crystallization and Solubility Issues
Question 3: My pyrazole alcohol is an oil and I am having difficulty inducing crystallization. What techniques can I try?
Answer:
Inducing crystallization from an oil can be challenging, but several techniques can be employed to encourage the formation of a crystalline solid.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, water).[4][5]
-
Solvent/Anti-Solvent System: If a single solvent is not effective, a solvent/anti-solvent system can be used. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity persists. Gently warm the mixture until it becomes clear, and then allow it to cool slowly.[1]
-
-
Inducing Nucleation:
-
Seed Crystals: If you have a small amount of solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Cooling: Cool the solution slowly. Rapid cooling can lead to the formation of an oil or very small crystals. A stepwise cooling approach (e.g., room temperature, then 4°C, then -20°C) can be effective.
-
-
Formation of a Salt: If your pyrazole alcohol is resistant to crystallization, consider forming a salt. Many pyrazoles can be protonated with an acid to form a salt which may have better crystallization properties.[6][7] React your pyrazole alcohol with an acid (e.g., HCl, H₂SO₄, or an organic acid) in a suitable solvent and then attempt to crystallize the resulting salt.[6][7]
Stability and Racemization
Question 4: I am concerned about the thermal stability of my pyrazole alcohol during purification. At what point should I be cautious?
Answer:
The thermal stability of pyrazole alcohols can vary significantly depending on their substitution pattern. While the pyrazole ring itself is generally stable, certain functional groups can make the molecule susceptible to degradation at elevated temperatures.
Key Considerations for Thermal Stability:
-
Avoid High Temperatures: When possible, avoid excessive heat during purification.
-
Rotary Evaporation: Use a moderate temperature for solvent removal on a rotary evaporator. For volatile solvents, a water bath temperature of 30-40°C is often sufficient.
-
Drying: Dry your purified compound under high vacuum at room temperature.
-
-
Monitor for Degradation: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor for the appearance of degradation products throughout the purification process.
Question 5: I am working with a chiral pyrazole alcohol. What are the risks of racemization during purification, and how can I mitigate them?
Answer:
Racemization of chiral pyrazole alcohols is a potential issue, particularly if the stereocenter is adjacent to a carbonyl group or is otherwise activated. The risk of racemization is highest under harsh acidic or basic conditions, or at elevated temperatures.
Strategies to Prevent Racemization:
-
Maintain Neutral pH: Whenever possible, perform purification steps under neutral conditions. If an acid or base is required, use the mildest possible reagent and the minimum necessary amount.
-
Low-Temperature Purification: Conduct all purification steps at low temperatures to minimize the rate of any potential racemization reactions.
-
Chiral Chromatography: Chiral HPLC or SFC are the preferred methods for the purification of enantiomers.[2][8] These techniques are typically performed under mild conditions and can effectively separate enantiomers without causing racemization.[2][8]
-
Diastereomeric Salt Resolution: An alternative to chiral chromatography is the formation of diastereomeric salts using a chiral resolving agent.[9] The diastereomers can then be separated by crystallization.[9] This method can be effective but may require more optimization.[9]
Workflow for Chiral Pyrazole Alcohol Purification
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyrazole | 288-13-1 [chemicalbook.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common experimental hurdles. Pyrazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1] However, their synthesis is not without challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing the pyrazole core?
A1: The most prevalent method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[2][3] Variations like the Paal-Knorr synthesis are also widely used.[4][5] These methods are favored for their simplicity and the ready availability of starting materials.[6] More recent methodologies include multi-component reactions (MCRs), microwave-assisted synthesis, and reactions under solvent-free or "green" conditions, which can offer improved yields and shorter reaction times.[7][8][9]
Q2: How does the general mechanism of the Knorr synthesis work, and what are the critical steps?
A2: The Knorr synthesis is an acid-catalyzed cyclocondensation.[10] The mechanism proceeds through several key stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the protonated carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.[3]
The dehydration step is often the rate-determining step under neutral pH conditions.[11]
Q3: What is the role of the acid catalyst in the Knorr synthesis?
A3: The acid catalyst is crucial for activating the carbonyl groups of the 1,3-dicarbonyl compound.[12] By protonating a carbonyl oxygen, the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine.[13] Both imine formation steps are facilitated by acid catalysis.[13] Common catalysts include glacial acetic acid or mineral acids like HCl.[14][15]
View Diagram: General Mechanism of Knorr Pyrazole Synthesis
Caption: General mechanism of Knorr pyrazole synthesis.
Troubleshooting Guide: Common Experimental Issues
Problem Area 1: Low or No Product Yield
Q4: My reaction has stalled, showing low conversion of starting materials. What are the primary causes and how can I fix this?
A4: Low conversion is a frequent issue stemming from several factors. A systematic check is the best approach:
-
Reagent Quality: Ensure the purity of your starting materials, especially the 1,3-dicarbonyl compound and hydrazine.[16] Impurities can introduce side reactions that consume reagents and complicate purification.[16]
-
Reaction Time & Temperature: Many condensation reactions require heat to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure starting materials are consumed.[14] If the reaction is sluggish at a given temperature, consider increasing it to reflux. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[17]
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. For Knorr synthesis, catalytic amounts of a protic acid like acetic acid are standard.[14] If conversion is low, ensure the catalyst has been added and is active. In some cases, increasing catalyst loading or switching to a stronger acid may be necessary, but be aware this can also promote side reactions.[15]
-
Stoichiometry: Verify the molar ratios of your reactants. While a 1:1 ratio is typical, a slight excess of the hydrazine derivative can sometimes be used to drive the reaction to completion, though this may complicate purification.
View Diagram: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low pyrazole yield.
Q5: I'm getting some product, but the isolated yield is consistently poor. What can I do to optimize the reaction?
A5: When some product is forming, optimization is key. Focus on the following parameters:
-
Solvent Choice: The solvent significantly impacts reaction rate and yield.[8] While ethanol is common, aprotic dipolar solvents like DMF, NMP, or DMAc can provide superior results, especially for the synthesis of 1-aryl-substituted pyrazoles.[15]
-
Temperature Profile: Increasing the temperature can improve yields, but excessive heat can lead to decomposition or side product formation.[18] An optimal temperature must be determined experimentally. For instance, one silver-catalyzed synthesis found that yields improved up to 60 °C but decreased at higher temperatures.[18]
-
"Green" Chemistry Approaches: Consider alternative energy sources. Microwave irradiation and ultrasonic-assisted synthesis are known to enhance reaction rates and yields, often under solvent-free conditions.[9][17]
| Parameter | Conventional Method (Ethanol Reflux) | Optimized Method (Alternative Solvent/Energy) | Rationale for Improvement |
| Solvent | Ethanol, Propanol | DMF, DMAc, NMP | Aprotic dipolar solvents can better solvate intermediates and accelerate cyclization steps.[15] |
| Temperature | 50-80 °C (Reflux) | 80-150 °C or Microwave | Higher energy input overcomes activation barriers, but must be controlled to prevent degradation.[14][18] |
| Reaction Time | 2-24 hours | 5-60 minutes (Microwave) | Microwave energy transfer is more efficient, leading to rapid heating and faster reactions.[17] |
Table 1: Comparison of conventional and optimized reaction parameters for improving pyrazole synthesis yields.
Problem Area 2: Formation of Impurities & Side Products
Q6: My main issue is the formation of a regioisomeric mixture that is difficult to separate. How can I control the regioselectivity?
A6: This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[11][19] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[20]
-
Mechanism of Isomer Formation: The two different carbonyl groups of the dicarbonyl compound compete for the initial nucleophilic attack by the hydrazine. The relative electrophilicity of the carbonyls and the steric bulk of nearby substituents will dictate the initial point of attack.[20]
-
Controlling Factors:
-
pH/Catalysis: This is often the most powerful tool. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[20]
-
Solvent: The choice of solvent can dramatically influence the regiochemical outcome. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity compared to reactions in ethanol.[21]
-
Steric and Electronic Effects: A bulky substituent on either the dicarbonyl or the hydrazine will favor attack at the less hindered carbonyl group.[20] An electron-withdrawing group on the dicarbonyl will activate the adjacent carbonyl, making it more electrophilic.[20]
-
View Diagram: Decision Tree for Controlling Regioselectivity
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. name-reaction.com [name-reaction.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. knorr pyrazole synthesis | PPTX [slideshare.net]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in their synthetic routes. The formation of pyrazole regioisomers is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies for when your reactions do not proceed as planned, and validated protocols to steer your synthesis toward the desired isomer.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis. What's happening at a mechanistic level?
The formation of regioisomers arises from the reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2) that can initiate the condensation reaction. The initial nucleophilic attack of one of these nitrogen atoms on one of the two different carbonyl carbons of the diketone is often the selectivity-determining step.[2] This leads to two competing reaction pathways, each producing a different regioisomer.[3]
dot graph TD; A[Unsymmetrical 1,3-Diketone + Substituted Hydrazine] --> B{Initial Nucleophilic Attack}; B --> C[Pathway A: Attack at Carbonyl 1]; B --> D[Pathway B: Attack at Carbonyl 2]; C --> E[Cyclization & Dehydration]; D --> F[Cyclization & Dehydration]; E --> G[Regioisomer 1]; F --> H[Regioisomer 2];
end caption: Competing pathways in pyrazole synthesis.
Q2: What are the primary factors that dictate which regioisomer will be the major product?
The regiochemical outcome is a delicate balance of several interconnected factors:[4]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is paramount. Electron-withdrawing groups (e.g., -CF3) near a carbonyl group make it a "harder" electrophile and more susceptible to attack.[4][5]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, thereby directing the reaction to the less sterically hindered carbonyl group.[4]
-
Reaction Conditions (pH, Solvent, Temperature): These are your most powerful tools for troubleshooting.
-
pH: Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of the two nitrogen atoms.[1][6] This can sometimes completely reverse the selectivity observed under neutral or basic conditions.[6]
-
Solvent: Solvent polarity can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the stability of the reaction intermediates.[3] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of a specific isomer compared to standard solvents like ethanol.[7][8]
-
Temperature: Can influence the kinetic vs. thermodynamic control of the reaction.
-
Troubleshooting Guide: Improving Regioselectivity
This section is designed to provide actionable steps when your reaction is producing an undesirable mixture of regioisomers.
Problem: My reaction is yielding a nearly 1:1 mixture of regioisomers.
This indicates that the electronic and steric factors of your substrates are not different enough to favor one pathway over the other under your current conditions.
Troubleshooting Steps:
-
Solvent Screening (High Impact): This is often the most effective and straightforward parameter to adjust.
-
Action: Rerun the reaction in 2,2,2-trifluoroethanol (TFE) and/or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7][8]
-
Causality: Fluorinated alcohols can stabilize intermediates through hydrogen bonding and alter the nucleophilicity of the hydrazine nitrogens, often leading to a dramatic shift in the isomeric ratio.[7][9] For instance, a reaction yielding a 1:1 mixture in ethanol might shift to >95:5 in HFIP.
-
-
pH Modification: The protonation state of your hydrazine is critical.
-
Action:
-
Acidic: Add a catalytic amount of acetic acid or trifluoroacetic acid (TFA).[10]
-
Basic: Add a mild base like sodium acetate or an organic base like triethylamine.
-
-
Causality: Under acidic conditions, the more basic nitrogen of the substituted hydrazine is preferentially protonated, reducing its nucleophilicity and forcing the reaction to proceed through the other nitrogen.[1][6] Conversely, basic conditions can deprotonate the 1,3-dicarbonyl, forming an enolate and changing the reaction dynamics.
-
-
Temperature Adjustment:
-
Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and compare the results to a reaction run at reflux.
-
Causality: Lower temperatures may favor the kinetically controlled product, which might be different from the thermodynamically favored product obtained at higher temperatures.
-
Data Summary: Effect of Solvent on Regioisomeric Ratio
The following table summarizes experimental data from the literature, highlighting the profound effect of solvent choice on the ratio of pyrazole regioisomers.
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol (EtOH) | 50:50 | [7] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [7] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [7] |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 40:60 | [7] |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99:1 | [7] |
Analytical Protocols: Differentiating Regioisomers
Unambiguous identification of the major and minor regioisomers is crucial for confirming the success of your optimization efforts.
Protocol 1: Isomer Identification using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing pyrazole regioisomers. Key differences in the chemical environment of the protons and carbons lead to distinct spectra.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a purified sample of the regioisomer mixture (or the isolated isomers) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H NMR: Pay close attention to the chemical shifts of the pyrazole ring proton (C4-H) and the substituents, particularly those on the nitrogen (N-substituent) and the adjacent carbons (C3 and C5).
-
Acquire 13C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly sensitive to the substitution pattern.
-
Acquire 2D NMR (NOESY/ROESY): This is the definitive experiment for unambiguous assignment. A Nuclear Overhauser Effect (NOE) correlation between the protons of the N1-substituent and the protons of the C5-substituent confirms the structure. The absence of this correlation, and instead a correlation to the C3-substituent, confirms the other regioisomer.[11]
-
Data Analysis: Compare the observed spectra. For N-alkyl pyrazoles, the N1-alkyl group is typically more deshielded (appears at a higher ppm) in the 1H NMR spectrum compared to the C3 or C5-alkyl groups.
Expected Observations:
| Technique | Observation for N1-Substituted Isomer | Observation for N2-Substituted Isomer (if applicable) | Reference |
| 1H NMR | Chemical shift of N1-substituent protons. | --- | [12][13] |
| 13C NMR | Distinct chemical shifts for C3 and C5. | --- | |
| NOESY | Correlation between N1-substituent protons and C5-substituent protons. | Correlation between N1-substituent protons and C3-substituent protons. | [11] |
Protocol 2: Separation and Quantification using Chromatography
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the regioisomers.
Step-by-Step Methodology:
-
Method Development: Develop a separation method on a suitable column (e.g., C18 for reverse-phase HPLC, or a polar column for GC).
-
Standard Preparation: If possible, prepare pure samples of each regioisomer to determine their individual retention times.
-
Analysis of Reaction Mixture: Inject a sample of your crude reaction mixture.
-
Quantification: Integrate the peak areas for each isomer to determine the regioisomeric ratio. This ratio can be used to quickly assess the outcome of different reaction conditions.[14]
Concluding Remarks
Controlling regioselectivity in pyrazole synthesis is a multifaceted challenge that requires a systematic and informed approach. By understanding the interplay of electronic, steric, and reaction condition effects, researchers can effectively troubleshoot and optimize their syntheses. The strategic use of solvents, particularly fluorinated alcohols, and the careful control of pH are often the keys to unlocking high regioselectivity. Always validate your results with robust analytical techniques like 2D NMR to ensure unambiguous structural assignment.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed, 73(9), 3523-9. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 17, 2026, from [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. [Link]
-
Gomaa, A. M., & Ali, M. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]
-
de la Rosa, M. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Wan, Y., et al. (2018). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
ResearchGate. (2025). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Pustovalov, Y., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
- Kumar, A., & Yadav, M. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Science.
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Li, X., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]
-
Sgambat, K., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
Sharma, V., & Kumar, V. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Kashima, C., & Yoshiwara, N. (1984). THE SELECTIVE SYNTHESIS OF PYRAZOLES. HETEROCYCLES, 21(2), 556. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of N-substituted pyrazoles 1–7. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... [Link]
-
Dan, W. S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. [Link]
-
UAB Divulga. (2014). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). [Link]
-
ResearchGate. (2025). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. [Link]
-
Alam, M. M., et al. (2016). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
-
Al-Majid, A. M., et al. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of pyrazole. [Link]
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Technical Support Center: Synthesis and Stability of Pyrazole Compounds
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who work with these vital heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, their synthesis can be fraught with challenges, from low yields to unexpected side reactions and product degradation.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design more robust synthetic routes.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses specific problems you may encounter during the synthesis of pyrazole compounds. The issues are presented in a question-and-answer format, detailing the likely causes and providing actionable solutions.
Q1: My reaction mixture is turning dark (brown or black), and the yield of my desired pyrazole is low. What is happening and how can I fix it?
Possible Cause: The discoloration and low yield are often indicative of oxidation. This can be due to the oxidation of the hydrazine starting material, the pyrazoline intermediate, or the final pyrazole product, especially if it has electron-rich substituents. Some reactions, particularly those involving copper catalysts, can be sensitive to atmospheric oxygen.
Recommended Solutions:
-
Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere. This involves degassing your solvent and then maintaining a positive pressure of an inert gas like nitrogen (N₂) or argon (Ar) throughout the experiment.
-
Solvent Choice: Ensure you are using dry, degassed solvents.
-
Temperature Control: In some cases, excessive heat can promote oxidative side reactions. If possible, run the reaction at a lower temperature for a longer period. For instance, in the synthesis of certain 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature beyond 60°C has been shown to decrease the yield.[3]
-
Benign Oxidation Protocols: If your synthesis involves the oxidation of a pyrazoline to a pyrazole, consider using a milder, more controlled oxidizing agent. For example, simply heating the pyrazoline in DMSO under an oxygen atmosphere can be a more benign alternative to stronger oxidants like bromine.[4]
Experimental Protocol: Degassing a Solvent with an Inert Gas
-
Assemble your reaction flask with a stir bar and seal it with a rubber septum.
-
Insert a needle connected to a vacuum line and another needle connected to an inert gas line.
-
Place the flask in a sonicator bath.
-
Turn on the vacuum and the sonicator for 5-10 minutes to remove dissolved gases.
-
Switch from vacuum to the inert gas supply to backfill the flask.
-
Repeat this vacuum/inert gas cycle 3-5 times for optimal degassing.
Q2: I am getting a mixture of two pyrazole isomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
Possible Cause: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (the Knorr synthesis). The outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first.
Recommended Solutions:
-
Solvent Optimization: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in the formation of N-methylpyrazoles.[5][6] This is thought to be due to the ability of these solvents to form hemiacetals with the more reactive carbonyl group, directing the hydrazine to the other.
-
Strategic Use of Starting Materials:
-
β-Enamino Diketones: Using a β-enamino diketone can control the regioselectivity, with the outcome being influenced by whether a protic or aprotic solvent is used.[7]
-
Steric and Electronic Differentiation: If possible, choose a 1,3-dicarbonyl compound where the two carbonyls have significantly different steric or electronic environments to favor attack at one site.[7]
-
-
Alternative Synthetic Routes: If controlling the Knorr synthesis proves too difficult, consider a different approach known for high regioselectivity, such as a 1,3-dipolar cycloaddition.[7][8]
Data Summary: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Regioisomeric Ratio | Reference |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | Mixture | [5] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | >95:5 | [5] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99:1 | [5] |
Q3: My reaction seems to have stalled, and I've isolated an open-chain hydrazone or a pyrazoline instead of the final pyrazole. What should I do?
Possible Cause: This indicates that the cyclization or the final aromatization step (elimination of water) is incomplete. These steps can be slow or require specific conditions to proceed to completion.
Recommended Solutions:
-
pH Adjustment: The cyclization and subsequent dehydration to form the aromatic pyrazole ring are often acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can promote the reaction.[7]
-
Aromatization via Oxidation: If you have isolated a stable pyrazoline, an oxidation step is necessary to form the pyrazole. As mentioned in Q1, this can sometimes be achieved by exposing the reaction mixture to air, or by using a mild oxidizing agent.[7]
-
Increase Temperature: If the reaction is being run at a low temperature, a moderate increase in temperature may provide the necessary energy to overcome the activation barrier for cyclization and dehydration. However, be mindful of potential side reactions at higher temperatures (see Q1).
Logical Workflow for Incomplete Cyclization
Caption: Decision-making workflow for incomplete pyrazole formation.
Q4: My pyrazole product is unstable under my reaction or workup conditions. How can I protect it from degradation?
Possible Cause: The pyrazole ring itself is relatively stable, but certain substituents can make it susceptible to degradation. For example, pyrazoles can undergo ring-opening under strongly basic conditions.[9] The N-H proton of an unprotected pyrazole is acidic and can be removed by a base, leading to unwanted side reactions.
Recommended Solutions:
-
N-Protection: Protecting the pyrazole nitrogen is the most common and effective strategy to prevent degradation and side reactions. The choice of protecting group is critical and depends on the subsequent reaction conditions.
-
Boc (tert-butyloxycarbonyl): Good for protecting against non-acidic nucleophiles and bases. It is, however, sensitive to strong acids.
-
Benzyl (Bn): A robust protecting group, stable to a wide range of conditions but typically requires hydrogenolysis for removal, which may not be compatible with other functional groups in the molecule.
-
Tosyl (Ts): An electron-withdrawing group that can deactivate the ring to some extent. It is stable to acidic conditions but can be removed with strong reducing agents or certain basic conditions.
-
Tetrahydropyranyl (THP): A useful protecting group that is stable to basic and nucleophilic conditions but is readily cleaved with acid.
-
General Stability of Common N-Protecting Groups for Pyrazoles
| Protecting Group | Stable to Strong Acid | Stable to Strong Base | Stable to Hydrogenation | Common Deprotection Method |
| Boc | No | Yes | Yes | TFA, HCl |
| Benzyl (Bn) | Yes | Yes | No | H₂, Pd/C |
| Tosyl (Ts) | Yes | Yes (often) | Yes | Na/NH₃, Mg/MeOH |
| THP | No | Yes | Yes | Aqueous acid (e.g., HCl, AcOH) |
Frequently Asked Questions (FAQs)
Q: What are the best practices for purifying pyrazole compounds?
A: Pyrazole purification can sometimes be challenging due to their basicity, which can lead to tailing on silica gel chromatography.
-
Chromatography: To minimize tailing on a silica gel column, you can add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%) or ammonia in methanol.[10] Alternatively, using neutral alumina as the stationary phase can be effective.[10]
-
Recrystallization: This is often a very effective method for purifying solid pyrazoles. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[10]
-
Acid-Base Extraction: You can often purify pyrazoles by dissolving the crude product in an organic solvent, washing with a dilute aqueous acid to extract the basic pyrazole into the aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and re-extracting the pure pyrazole into an organic solvent.
-
Salt Formation: In some cases, pyrazoles can be purified by converting them into an acid addition salt, which can be selectively crystallized from an organic solvent. The pure pyrazole can then be recovered by neutralization.[11]
Q: How do substituents on the pyrazole ring affect its stability?
A: Substituents have a significant electronic effect on the pyrazole ring.
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃): These groups make the N-H proton more acidic and the ring less susceptible to electrophilic attack. However, they can increase the susceptibility of the ring to nucleophilic attack. Nitro-substituted pyrazoles, in particular, can have lower thermal stability.
-
Electron-donating groups (e.g., -NH₂, -OR): These groups increase the electron density of the ring, making it more susceptible to oxidation and electrophilic attack. They also increase the basicity of the ring nitrogens.
Q: When should I consider using a multi-component reaction (MCR) to synthesize my pyrazole?
A: MCRs can be a very efficient way to build molecular complexity in a single step and can sometimes offer better regioselectivity than traditional methods.[12] They are particularly useful when you need to synthesize a library of related compounds, as you can vary the different components to quickly generate diversity. However, optimizing an MCR can be more complex than a traditional two-component reaction.
References
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Jara, E., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1333-1368. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Cabrera-Andrade, A., Tiznado, W., & Gonzalez, F. V. (2014). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 79(5), 2219-2227. [Link]
-
El-Faham, A., & El-Sayed, N. N. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(11), 3144. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]
-
Roda, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5893. [Link]
- Li, X., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
- Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
El-Sharkawy, M. A., & El-Miligy, M. M. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 163. [Link]
-
Iannelli, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2795. [Link]
- ResearchGate. (2024). (PDF)
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
- Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
-
Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 2011-2033. [Link]
-
Corradi, S., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Letters in Organic Chemistry, 4(5), 329-333. [Link]
-
Bouziane, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Scientia Pharmaceutica, 89(3), 36. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
- Cabrera-Andrade, A., et al. (2014). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
-
K. C. Nicolaou and co-workers. (n.d.). Protecting Groups. [Link]
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Technical Support Center: Pyrazole Synthesis Work-up & Purification
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This guide provides in-depth, field-proven insights into the critical work-up and purification stages of pyrazole synthesis reactions, moving beyond simple procedural lists to explain the causality behind experimental choices.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses the most common challenges encountered after the initial pyrazole synthesis reaction is complete. Each issue is presented in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: My crude product is a persistent oil and will not solidify.
Answer:
An oily product often indicates the presence of impurities that depress the melting point or residual solvent. Before attempting purification, it's crucial to address these possibilities.
-
Cause 1: Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO, or even ethanol) can be difficult to remove completely.
-
Solution: Ensure the product has been thoroughly dried under high vacuum, potentially with gentle heating. If the solvent is immiscible with water (like toluene), co-evaporation with a lower-boiling point solvent like dichloromethane (DCM) or methanol can help.
-
-
Cause 2: Impurities: The presence of unreacted starting materials, regioisomers, or other byproducts can result in an oily mixture.
-
Solution: Proceed directly to purification. Column chromatography is highly effective for purifying oily products.[1] If the oil is not viscous, it can be loaded directly onto the column. For more viscous oils, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and dry-load it onto silica gel for column chromatography.[2]
-
Issue 2: My TLC analysis shows multiple spots. How do I identify them and proceed?
Answer:
Multiple spots on a Thin Layer Chromatography (TLC) plate are a clear sign of a mixture, which could include starting materials, the desired product, regioisomers, and other byproducts.[1]
-
Identification Strategy:
-
Co-spotting: Run a new TLC plate where you spot the crude reaction mixture in one lane, the starting 1,3-dicarbonyl in a second lane, and the starting hydrazine in a third. This will quickly identify if unreacted starting materials are present.[1]
-
Staining: Use different stains to visualize the spots. For example, potassium permanganate (KMnO₄) stain will react with reducible groups, which might be present in side products but not the aromatic pyrazole ring.
-
Spectroscopic Analysis: If possible, perform a small-scale purification via preparative TLC or a quick column to isolate the major impurity and analyze it by ¹H NMR or LC-MS to help determine its structure.[1]
-
-
Troubleshooting Workflow: A systematic approach is necessary to tackle a complex crude mixture. The following workflow can guide your purification strategy.
Caption: Decision workflow for purifying a complex crude product.
Issue 3: The reaction has produced a dark, colored crude product.
Answer:
Color in the crude product often arises from side reactions, especially oxidative processes involving the hydrazine starting material, or from highly conjugated impurities.[3][4]
-
Potential Cause: Hydrazine derivatives can be sensitive to air and heat, leading to the formation of colored, polymeric byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.[3]
-
Decolorization Strategies:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter the mixture through a pad of Celite. The charcoal adsorbs many colored impurities.[1][5]
-
Silica Gel Plug: Dissolve the compound in a minimal amount of a non-polar solvent (like DCM or hexanes/ethyl acetate) and pass it through a short plug of silica gel. Highly polar, colored impurities will often be retained at the top of the plug.[1]
-
Recrystallization: This is often very effective, as the colored impurities may remain dissolved in the mother liquor.[1][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to remove unreacted hydrazine during the work-up?
Answer:
Hydrazine and its simple derivatives are basic. This property can be exploited for their removal using an acid-base extraction. During the work-up, after diluting the reaction mixture with an organic solvent (like ethyl acetate or DCM), wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid). The hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer, effectively removing it from your product.[5]
Caption: Acidic wash converts basic hydrazine to a water-soluble salt.
Q2: My synthesis produced regioisomers. How can I separate them?
Answer:
The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[6][7] Due to their similar structures, their physical properties (polarity, solubility) are often very close, making separation difficult.
-
Column Chromatography: This is the most widely used and generally most effective method.[1]
-
Optimization is Key: Finding the right eluent system is critical. Test various solvent mixtures with TLC, aiming for a system that provides the best possible separation (ΔRf) between the two isomer spots. A common starting point is a mixture of hexanes and ethyl acetate.[1]
-
Deactivate Silica: Pyrazoles are basic and can interact strongly with the acidic surface of standard silica gel, leading to peak tailing and poor separation. Deactivating the silica by preparing the slurry with a small amount of triethylamine (e.g., 0.5-1% v/v in the eluent) can significantly improve resolution.[6][8]
-
Alternative Stationary Phases: If silica gel fails, consider using neutral alumina or reversed-phase (C18) silica.[6]
-
-
Recrystallization: If a solvent system can be found where the two isomers have significantly different solubilities, fractional recrystallization can be a powerful and scalable purification method.[6] This requires screening various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water).[1][8]
-
Salt Formation: The basicity of the pyrazole nitrogens can be exploited. Treating the isomeric mixture with a specific acid may lead to the selective crystallization of one of the regioisomeric salts.[6][9]
Q3: What are the best general-purpose purification techniques for pyrazoles?
Answer:
The optimal purification strategy depends on the physical state of the pyrazole and the nature of the impurities. The table below summarizes the most common methods.
| Purification Method | Best For | Key Advantages | Common Issues & Solutions |
| Column Chromatography | Nearly all solid and oily pyrazoles, especially for separating close-running impurities like regioisomers.[1] | High resolution, applicable to a wide range of polarities. | Issue: Product streaking/tailing. Solution: Add triethylamine to the eluent or use neutral alumina.[6][8] |
| Recrystallization | Crystalline solids where impurities have different solubility profiles.[1] | Potentially high purity in a single step, scalable. | Issue: Finding a suitable solvent. Solution: Screen a range of solvents and mixtures (e.g., ethanol, ethanol/water, ethyl acetate/hexanes).[6] |
| Acid-Base Extraction | Removing non-basic impurities from a basic pyrazole product.[5][8] | Excellent for removing neutral or acidic starting materials/byproducts. | Issue: Emulsion formation. Solution: Add brine (saturated NaCl solution) to break up the emulsion. |
| Distillation | Low-molecular-weight, thermally stable liquid pyrazoles.[1] | Very effective for removing non-volatile impurities. | Issue: Thermal decomposition. Solution: Use vacuum distillation to lower the boiling point. |
Experimental Protocols
Protocol 1: General Post-Reaction Work-up
This protocol describes a standard procedure for quenching the reaction and performing an initial extraction.
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the mixture to room temperature.
-
Quench: Slowly pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate (if the reaction was run under acidic conditions).
-
Extract: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 10 mmol scale reaction).
-
Combine & Wash: Combine the organic layers. Wash the combined organic phase sequentially with:
-
1M HCl (to remove basic impurities like hydrazine).[5]
-
Water.
-
Saturated aqueous NaCl (brine) to aid in phase separation and remove bulk water.
-
-
Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Separation of Regioisomers by Column Chromatography
This protocol provides a general method for separating pyrazole regioisomers.[2]
-
TLC Analysis: Determine the optimal eluent system (e.g., 80:20 hexanes:ethyl acetate) that provides the best separation between your two regioisomers.
-
Prepare the Column: Pack a chromatography column with silica gel slurried in the initial, least polar eluent mixture. Consider adding ~1% triethylamine to the eluent to prevent peak tailing.[6][8]
-
Load the Sample: Dissolve the crude isomeric mixture in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This "dry loading" method often results in better separation.
-
Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the predetermined solvent system. If separation is difficult, a shallow polarity gradient (e.g., slowly increasing the percentage of ethyl acetate) may be necessary.
-
Collect & Analyze: Collect fractions and analyze them by TLC to identify which fractions contain each pure regioisomer.
-
Combine & Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified products.
References
- BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
- BenchChem. (2025). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting Knorr pyrazole synthesis impurities. BenchChem.
- Sharma, V., et al. (2023).
- Google Patents. (2011). Method for purifying pyrazoles.
- Reddit User Discussion. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Pyrazole Synthesis Technical Support Center: Troubleshooting Oily Products
Welcome to the technical support center dedicated to addressing a common and often frustrating challenge in heterocyclic chemistry: the isolation of pyrazole products as intractable oils. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this issue. We will move beyond simple procedural lists to provide a deeper understanding of the underlying causes and offer robust, field-tested solutions to guide you from a viscous oil to a pure, crystalline solid.
Section 1: Troubleshooting Guide: "My Pyrazole Product is an Oil. What Do I Do?"
The unexpected formation of an oil instead of a crystalline solid after a synthesis reaction is a frequent problem. This guide provides a logical, step-by-step approach to diagnose the issue and purify your target pyrazole.
Q1: Why is my pyrazole product an oil instead of a solid?
A1: An oily or viscous liquid product is rarely a single, pure compound. More often, it is a mixture where the desired product's crystallization is inhibited by various contaminants, or the product itself has a low melting point. The primary causes can be categorized as follows:
-
Residual Solvents: High-boiling point solvents used in the reaction or workup, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or even ethyl acetate, can be difficult to remove under standard rotary evaporation conditions. Their presence can significantly depress the melting point of your product, resulting in an oil.[1]
-
Reaction Byproducts: The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lack regioselectivity if the dicarbonyl is unsymmetrical.[2][3][4] This results in a mixture of regioisomers, which are often difficult to crystallize together. Other side reactions or incomplete conversion can also lead to impurities that hinder crystallization.[5]
-
Excess Reagents or Starting Materials: Unreacted hydrazine or 1,3-dicarbonyl compounds remaining in the crude product are common impurities that can prevent crystallization.
-
Degradation Products: Depending on the reaction conditions (e.g., high temperature, strong acid/base), your target pyrazole or intermediates may degrade, introducing further impurities.[6][7]
-
Inherent Molecular Properties: Some pyrazoles, particularly those with flexible N-alkyl chains or other functional groups that disrupt crystal lattice packing, naturally have low melting points and exist as oils or low-melting solids at room temperature.
The first crucial step is to determine if you are dealing with an impure product or a pure, low-melting compound.
Q2: How can I assess the purity of my oily product?
A2: Before attempting any purification, a quick purity assessment is essential. This will inform your strategy.
-
Thin-Layer Chromatography (TLC): This is the fastest method. Dissolve a small sample of your oil in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a TLC plate and elute with an appropriate solvent system (e.g., hexane/ethyl acetate).
-
A single, well-defined spot suggests a relatively pure compound.
-
Multiple spots indicate the presence of impurities.[1] Note the presence of baseline material, which could be salts or highly polar impurities, and any spots corresponding to your starting materials.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum is invaluable.
-
Look for sharp, well-resolved peaks that correspond to your expected pyrazole structure.
-
Identify impurity peaks. Pay close attention to broad signals in the aliphatic region, which could indicate residual grease or solvent. Signals for known starting materials or solvents like DMF (peaks around 8.0, 2.9, and 2.7 ppm) are red flags.[1] The integration of your product peaks versus impurity peaks can give a rough estimate of purity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more quantitative assessment of purity and confirms the molecular weight of your main product and any impurities.
Q3: What is the first step I should take to solidify my oily product?
A3: The most common and easily solvable issue is residual solvent.
Protocol: Rigorous Solvent Removal
-
High-Vacuum Drying: Dissolve your oil in a minimal amount of a low-boiling solvent like dichloromethane (DCM) or diethyl ether. Transfer it to a clean round-bottom flask.
-
Re-evaporate: Concentrate the solution on a rotary evaporator.
-
Dry under High Vacuum: Connect the flask to a high-vacuum line (Schlenk line) for several hours or overnight. Gentle heating (30-40°C) can help remove stubborn solvents, but be cautious if your product is heat-sensitive.
-
Re-assess: After thorough drying, check if the oil has solidified. If it remains an oil, proceed to crystallization or other purification techniques. This step is critical as residual DMF is a common cause of oily products.[1]
Q4: My product is clean but still an oil. How can I induce crystallization?
A4: If your product is reasonably pure but remains liquid, you need to screen for conditions that favor crystal lattice formation.
Strategy 1: Trituration with a Non-Solvent
Trituration involves washing the oil with a solvent in which your product is insoluble (or sparingly soluble) but the impurities are soluble. This can both purify the product and induce crystallization.
-
Procedure: Place your oil in a flask. Add a small amount of a non-solvent, such as n-hexane, pentane, or diethyl ether.[1] Vigorously scratch the side and bottom of the flask with a glass rod or metal spatula.[8] The mechanical agitation and the presence of a poor solvent can often force the product to precipitate as a solid. If a solid forms, you can isolate it by filtration.
Strategy 2: Anti-Solvent Crystallization
-
Procedure: Dissolve your oil in a minimal amount of a good solvent (e.g., DCM, ethyl acetate, or acetone). Slowly add a non-solvent (like hexane or pentane) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to redissolve the solid, and then allow the solution to stand undisturbed, often at a lower temperature (4°C or -20°C), to allow for slow crystal growth.[1]
Strategy 3: Cooling & Scratching
-
Procedure: If you have a very pure oil, sometimes simple cooling is sufficient. Place the flask in an ice bath or a freezer. Once cold, attempt to induce crystallization by scratching the inside of the flask with a glass rod.[8] This creates nucleation sites for crystal growth.
The general workflow for handling an oily product is summarized in the diagram below.
Caption: Decision workflow for troubleshooting oily pyrazole products.
Q5: Crystallization failed. What is a robust alternative for purification?
A5: When direct crystallization is unsuccessful, converting the basic pyrazole into an acid-addition salt is an excellent and often foolproof strategy.[9][10] Many organic salts are highly crystalline solids even when the parent free base is an oil.
Concept: Purification via Salt Formation
The pyrazole nitrogen is basic and can be protonated by an acid to form a salt. This salt often has vastly different solubility and physical properties, favoring crystallization. Once the pure salt is obtained, the acidic proton can be removed by treatment with a base to regenerate the pure, neutral pyrazole.
Caption: Conceptual diagram of purification via salt formation.
Experimental Protocol: Phosphoric Acid Salt Formation
This protocol is adapted from a patented method for purifying dimethylpyrazole.[9]
-
Dissolution: Dissolve the crude oily pyrazole (1.0 eq) in a suitable organic solvent like isopropanol or ethanol (approx. 4 mL per gram of oil).
-
Acidification: Slowly add one equivalent of 85% orthophosphoric acid with stirring.
-
Crystallization: The pyrazolium phosphate salt may precipitate immediately. If not, stir the solution at room temperature for 1-2 hours or cool it in an ice bath to promote crystallization. Scratching the flask can also be beneficial.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by a non-polar solvent like hexane, to remove any remaining soluble impurities.
-
Drying: Dry the crystalline salt under vacuum.
-
Liberation of Free Base (Optional): To recover the neutral pyrazole, dissolve the salt in water and add a base (e.g., 1M NaOH solution) until the pH is >10. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).[11] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure. The resulting product should now be significantly purer.
Section 2: Proactive Strategies & FAQs
Q6: How can I modify my reaction/workup to prevent oily products in the first place?
A6: Prevention is always better than cure. Consider these factors during your experimental design:
-
Temperature Control: In exothermic reactions like the Knorr synthesis, uncontrolled temperature increases can lead to side product formation. Adding the hydrazine solution slowly to the dicarbonyl compound in an ice bath can improve the reaction's cleanliness.[9]
-
Thorough Aqueous Workup: A robust aqueous wash is critical for removing water-soluble impurities. If you used an acid catalyst, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution). If your reaction was basic, a wash with dilute acid (e.g., 1M HCl) can remove basic impurities. Always finish with a brine wash to help break up emulsions and remove water from the organic layer.[11]
-
Solvent Choice: If possible, avoid high-boiling point solvents. If DMF or DMSO is necessary for the reaction, try to remove as much as possible via vacuum distillation or by performing a thorough extraction where the solvent partitions into the aqueous phase.
Q7: I suspect regioisomers are the problem. How can I confirm this and what can I do?
A7: The formation of regioisomers is a well-known issue in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls.[2][4]
-
Confirmation:
-
¹H and ¹³C NMR: A mixture of regioisomers will typically show two distinct sets of signals for the pyrazole core protons and carbons.
-
LC-MS: You may see two peaks with the same mass-to-charge ratio (m/z) but different retention times.
-
-
Resolution:
-
Column Chromatography: This is the most direct method for separating isomers. Careful selection of the stationary phase (e.g., silica gel) and mobile phase is required.[11]
-
Fractional Crystallization: In some cases, one isomer may be significantly less soluble than the other in a particular solvent system, allowing for selective crystallization. This often requires careful screening of solvents and conditions.
-
Section 3: Appendices
Table 1: Common Solvents for Pyrazole Crystallization & Trituration
| Application | Primary Solvents (Good Solubility) | Anti-Solvents (Poor Solubility) | Notes |
| Recrystallization | Ethyl Acetate, Acetone, Ethanol | Hexanes, Pentane, Heptane | Dissolve in minimal hot primary solvent, cool to crystallize. |
| Anti-Solvent Method | Dichloromethane, THF, Isopropanol | Hexanes, Diethyl Ether | Dissolve in primary, slowly add anti-solvent until cloudy. |
| Trituration | N/A | Hexanes, Pentane, Diethyl Ether | Use to wash an oil and induce solidification.[1] |
| Salt Formation | Isopropanol, Ethanol, Acetone | N/A | Used to dissolve the crude oil before adding acid.[9] |
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 469-507. [Link]
- Lange, W., et al. (2011). Method for purifying pyrazoles. (WO2011076194A1).
-
Kumar, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1368-1404. [Link]
-
Martin, E. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1094. [Link]
-
ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid? Retrieved from [Link]
-
Gulevskaya, A. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9578–9594. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
- BASF SE. (2011). Process for the purification of pyrazoles. (DE102009060150A1).
-
Al-Mousawi, S. M., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5893. [Link]
-
LibreTexts Chemistry. (2022). 3.5E: Initiating Crystallization. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for Recrystallization of Pyrazole Derivatives
Prepared by: The Office of the Senior Application Scientist Last Updated: January 17, 2026
Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical step of recrystallization. Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, and achieving high purity is paramount for accurate downstream analysis and application.[1][2][3][4][5] This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter in the lab.
Section 1: Fundamental Principles of Solvent Selection
Q1: What is the core principle of recrystallization, and why is solvent choice so critical?
Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve the impure compound completely at an elevated temperature but only sparingly at a lower temperature.[6][7] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, which are ideally present in much smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").
The choice of solvent is the single most critical parameter for successful recrystallization. An inappropriate solvent can lead to no crystallization, the formation of an impure oil ("oiling out"), or a very low recovery of the purified product. The solvent's properties must be matched to the physicochemical properties of the specific pyrazole derivative you are working with.
Q2: How does the structure of a pyrazole derivative influence its solubility and my choice of solvent?
The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a degree of polarity. However, the overall solubility is heavily influenced by the nature of the substituents on the ring.[8]
-
Polar Substituents: Groups like amines (-NH₂), hydroxyls (-OH), or carboxylates (-COOH) will increase the compound's polarity and its potential for hydrogen bonding. This generally increases solubility in polar protic solvents like ethanol, methanol, or water.[8]
-
Nonpolar Substituents: Large alkyl or aryl groups (e.g., phenyl, benzyl, tert-butyl) increase the lipophilicity of the molecule. This favors solubility in less polar solvents such as toluene, ethyl acetate, or even hexanes.[8]
-
Hydrogen Bonding: The N-H proton on an unsubstituted pyrazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen acts as an acceptor. This contributes to its solubility in protic solvents. For N-substituted pyrazoles, this donor capability is lost, which can alter solubility profiles.[3]
The guiding principle is "like dissolves like." A highly substituted, nonpolar pyrazole will require a less polar solvent, whereas a pyrazole with multiple polar functional groups will necessitate a more polar solvent system.[9]
Data Presentation: Properties of Common Recrystallization Solvents
To make an informed decision, it is essential to understand the properties of potential solvents. The following table summarizes key parameters for solvents commonly used for pyrazole derivatives.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |
| Water | 100 | 10.2 | 80.1 | Excellent for highly polar pyrazoles. Can be used as an anti-solvent.[10] |
| Ethanol | 78 | 4.3 | 24.6 | A very common and effective solvent for many pyrazole derivatives.[6][11][12] |
| Methanol | 65 | 5.1 | 32.7 | Similar to ethanol but more polar and volatile. Good for many derivatives.[13][14] |
| Isopropanol | 82 | 3.9 | 18.3 | Slightly less polar than ethanol; a good alternative.[6][15] |
| Acetone | 56 | 5.1 | 20.7 | A good solvent for many pyrazoles, but its low boiling point can be a challenge.[11][16][17] |
| Ethyl Acetate | 77 | 4.4 | 6.0 | A medium-polarity solvent, effective for compounds of intermediate polarity.[6][18] |
| Toluene | 111 | 2.4 | 2.4 | Good for less polar, more lipophilic pyrazole derivatives.[6] |
| Hexanes | 69 | 0.1 | 1.9 | Typically used as an anti-solvent or for very nonpolar compounds.[10] |
| Acetonitrile | 82 | 5.8 | 37.5 | A polar aprotic solvent used in some pyrazole syntheses and purifications.[2][8] |
Section 2: A Practical Guide to Solvent Screening
Q3: I have a new pyrazole derivative. What is a systematic way to find the best recrystallization solvent?
An empirical, small-scale approach is the most reliable method. Do not use your entire batch of crude product for this; a few milligrams per test is sufficient.
Experimental Protocol: Micro-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude, dry pyrazole derivative into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature. Start with ~0.5 mL.
-
Room Temperature Solubility Test: Agitate the tubes.
-
If the compound dissolves completely at room temperature, the solvent is too good. It will not be suitable for cooling crystallization but might be useful for an evaporative or anti-solvent method.
-
If the compound is completely insoluble, it is a poor solvent for this compound. However, it may be an excellent candidate for an "anti-solvent" in a mixed-solvent system.
-
If the compound is sparingly soluble, it is a promising candidate. Proceed to the next step.
-
-
Heating Test: Gently heat the promising test tubes (those with sparingly soluble compound) in a water or sand bath. Add the same solvent dropwise until the solid just dissolves completely.[19]
-
Cooling Test: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Do not disturb them. Observe if crystals form.
-
Ice Bath: If no crystals form at room temperature, place the tubes in an ice-water bath for 15-20 minutes. Induce crystallization by gently scratching the inside of the tube with a glass rod if necessary.[20][21]
-
Evaluation: The ideal solvent is one in which the compound was sparingly soluble at room temperature but fully soluble when hot, and which produced a good yield of crystals upon cooling.
Visualization: Solvent Selection Workflow
Caption: A decision tree for empirical solvent screening.
Section 3: Troubleshooting Guide
Q4: My pyrazole derivative "oiled out" instead of forming crystals. What causes this and how can I fix it?
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often caused by:
-
A very high concentration of the solute.
-
The solution cooling too rapidly.
-
The chosen solvent's boiling point being higher than the melting point of the solute.
-
The presence of impurities that depress the melting point of your compound.
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more) to slightly decrease the saturation point.[21]
-
Slow Down Cooling: After redissolving, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or paper towels and let it stand undisturbed. Rapid cooling, especially by plunging a hot flask directly into an ice bath, is a common cause of oiling out.
-
Lower the Saturation Temperature: Add a slightly larger volume of the "good" solvent and then add a small amount of a "poor" solvent (an anti-solvent) while the solution is still hot, until it just becomes cloudy. Then add a drop or two of the "good" solvent to clarify it again before cooling. This lowers the temperature at which the solution becomes saturated.[10]
-
Change Solvents: If the problem persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point.
Q5: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Causality: A lack of crystal formation means the solution is not supersaturated, or the activation energy for nucleation has not been overcome. This is usually due to using too much solvent during the dissolution step.
Solutions (in order of preference):
-
Induce Nucleation (Seeding): If you have a small crystal of the pure compound, add it to the solution (a "seed crystal"). This provides a template for crystal growth.[21]
-
Induce Nucleation (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.[21]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) in a fume hood to re-concentrate the solution. Then, attempt to cool it again.[21]
-
Add an Anti-Solvent: If you know a miscible solvent in which your compound is insoluble (an "anti-solvent," often hexanes or water), you can add it dropwise to the cooled solution until it becomes permanently cloudy, which indicates the onset of precipitation. Then, let it stand.
Q6: My final crystals are still colored, but the literature says the compound should be white. How do I remove colored impurities?
Causality: The color is due to highly conjugated impurities that are co-crystallizing with your product. These can often be removed by adsorption onto activated carbon (charcoal).[9][20][22]
Protocol: Decolorization with Activated Charcoal
-
Dissolve the impure, colored crystals in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent boiling over.
-
Add a very small amount of activated charcoal (a spatula tip's worth; usually 1-2% of the solute's weight). Adding too much will adsorb your product and reduce the yield.
-
Gently reheat the mixture to boiling for a few minutes while swirling.
-
Perform a hot gravity filtration: This is a critical step to remove the fine charcoal powder. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. This prevents your product from crystallizing prematurely in the funnel.[20]
-
Allow the now-colorless filtrate to cool slowly to form pure crystals.
Visualization: Troubleshooting Crystallization Failures
Caption: A logical flowchart for addressing common crystallization issues.
Section 4: Advanced Techniques
Q7: What is a mixed-solvent system, and when should I use one?
A mixed-solvent system is employed when no single solvent has the ideal solubility profile for your compound.[20] You use a pair of miscible solvents: one in which your pyrazole derivative is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").[23]
When to Use It:
-
When your compound is extremely soluble in some solvents (like ethanol or acetone) and nearly insoluble in others (like water or hexanes).
-
When you are struggling with "oiling out" and need finer control over the solution's solvating power.
Protocol: Recrystallization from a Mixed-Solvent System
-
Dissolve your crude pyrazole derivative in the minimum amount of the hot "soluble solvent" (e.g., ethanol).
-
While keeping the solution hot, add the "insoluble solvent" (e.g., water) dropwise with swirling until you observe a persistent cloudiness (turbidity). This indicates you have reached the point of saturation.
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Set the solution aside to cool slowly and undisturbed. The crystals will form as the overall solvating power of the mixture decreases with temperature.[23]
Section 5: Frequently Asked Questions (FAQs)
Q8: What are the best "first-pass" solvents to try for a completely unknown pyrazole derivative? A: Ethanol, isopropanol, and ethyl acetate are excellent starting points.[6][18] They cover a good range of polarity and are effective for a wide variety of pyrazole structures.
Q9: How does N-substitution vs. C-substitution on the pyrazole ring affect my solvent choice? A: N-substitution, especially with large aryl or alkyl groups, removes the N-H hydrogen bond donor and often increases the nonpolar character of the molecule. This may push you towards less polar solvents like ethyl acetate or toluene. C-substitution effects depend entirely on the nature of the substituent as described in Q2.
Q10: My compound seems to be highly soluble in all common organic solvents, even when cold. What can I do? A: This is a challenging situation. First, try a very nonpolar solvent like hexanes or a very polar one like water, as extremes are sometimes overlooked. If it is still too soluble, your best options are:
-
Evaporative Crystallization: Dissolve the compound in a volatile solvent (e.g., acetone or ethyl acetate) and allow the solvent to evaporate slowly in a loosely covered beaker. As the solvent volume decreases, the concentration will increase, leading to crystallization.[6]
-
Anti-Solvent Precipitation: Dissolve the compound in a minimal amount of a good solvent, then add a large excess of an anti-solvent to "crash out" the product. This is more of a precipitation than a recrystallization and may be less effective at purification, but it can be a useful isolation technique.
Q11: Can I use acid-base chemistry to help purify my pyrazole derivative? A: Yes, if your derivative has a basic or acidic functional group. For a basic pyrazole, you can dissolve the crude material in an organic solvent, extract it into an acidic aqueous layer (forming the soluble salt), wash the aqueous layer to remove neutral organic impurities, and then basify the aqueous layer to precipitate your purified free-base pyrazole, which can then be recrystallized.[10][17][18] This acid-base treatment can be a powerful pre-purification step.
References
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- TSI Journals. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF CERTAIN NEW PYRAZOLE DERIVATIVES.
- (n.d.). Recrystallization.
- (n.d.). Recrystallization - Part 2.
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals. This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted pyrazoles, moving beyond a simple recitation of methods to an analysis of their practical application, advantages, and limitations. The discussion is grounded in experimental data and provides detailed protocols to inform your synthetic strategy.
Introduction: The Enduring Importance of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide range of therapeutic agents, including anti-inflammatory drugs like celecoxib, and various anticancer and antimicrobial agents. The diverse substitution patterns possible on the pyrazole ring allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the efficient and selective synthesis of substituted pyrazoles remains a critical area of research. This guide will compare and contrast the most significant synthetic methodologies, from classical condensations to modern catalytic approaches.
Classical Approaches: The Foundation of Pyrazole Synthesis
The Knorr Pyrazole Synthesis: A Time-Tested Condensation
First reported in 1883, the Knorr pyrazole synthesis is a robust and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Mechanism and Regioselectivity:
A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is often influenced by the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH. For instance, the more electrophilic carbonyl group is generally attacked first.
Advantages:
-
Readily available and inexpensive starting materials.
-
Generally high yields for a wide range of substrates.
-
Simple experimental setup and workup procedures.
Disadvantages:
-
Lack of regioselectivity with unsymmetrical 1,3-dicarbonyls can lead to isomeric mixtures that are difficult to separate.[2]
-
The reaction can be sluggish for less reactive substrates, sometimes requiring harsh conditions.
Experimental Protocol: Synthesis of Celecoxib via Knorr Condensation
This protocol outlines the synthesis of the selective COX-2 inhibitor, Celecoxib, a prominent example of the Knorr synthesis in pharmaceutical production.
-
Materials: 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione, 4-sulfonamidophenyl hydrazine hydrochloride, Ethanol.
-
Procedure:
-
To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) in ethanol, add 4-sulfonamidophenyl hydrazine hydrochloride (1.05 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).
-
The Paal-Knorr Synthesis: A Related but Distinct Pathway
While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles and furans from 1,4-dicarbonyl compounds, a variation utilizing hydrazines can lead to pyrazoles, although this is less frequently employed than the Knorr synthesis with 1,3-dicarbonyls.[3][4] The mechanism involves the sequential condensation of the hydrazine with both carbonyl groups of the 1,4-dicarbonyl, followed by cyclization and dehydration.[5]
Advantages:
-
Provides an alternative route when 1,4-dicarbonyls are more accessible than the corresponding 1,3-isomers.
Disadvantages:
-
Generally less efficient and lower yielding for pyrazole synthesis compared to the Knorr method.
-
The required 1,4-dicarbonyl starting materials can be more challenging to prepare than 1,3-dicarbonyls.[3]
Modern Synthetic Strategies: Precision and Efficiency
1,3-Dipolar Cycloaddition: A Regioselective Approach
The 1,3-dipolar cycloaddition is a powerful method for the construction of five-membered heterocyclic rings with high regioselectivity.[6] In the context of pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).
Mechanism and Regioselectivity:
The regioselectivity of the [3+2] cycloaddition is governed by the electronic properties of the dipole and dipolarophile, as described by frontier molecular orbital (FMO) theory. Generally, the reaction between an electron-rich alkyne and an electron-poor diazo compound proceeds with high regiocontrol. This method offers a significant advantage over the Knorr synthesis when a specific regioisomer is desired.[6]
Advantages:
-
Excellent regioselectivity, often leading to a single product isomer.
-
Mild reaction conditions are often possible.
-
Broad substrate scope, tolerating a wide variety of functional groups.
Disadvantages:
-
Diazo compounds can be unstable and potentially explosive, requiring careful handling.
-
The synthesis of substituted diazo compounds can be multi-stepped.
Experimental Protocol: 1,3-Dipolar Cycloaddition using an in situ Generated Diazo Compound
This protocol describes a one-pot procedure for the synthesis of a 3,5-disubstituted pyrazole, avoiding the isolation of the potentially hazardous diazo intermediate.
-
Materials: An aldehyde, tosylhydrazide, a terminal alkyne, and a suitable base (e.g., sodium methoxide) in a solvent like methanol.
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and tosylhydrazide (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to form the tosylhydrazone in situ.
-
Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Slowly add a solution of sodium methoxide (2.0 eq) in methanol.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Multicomponent Reactions (MCRs): Convergent and Atom-Economical
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials.[7][8] For pyrazole synthesis, MCRs often involve the in situ generation of a 1,3-dicarbonyl equivalent, which then undergoes condensation with a hydrazine.[9]
Advantages:
-
High atom economy and operational simplicity.[10]
-
Rapid access to diverse and complex pyrazole libraries.
-
Often employ environmentally benign solvents and catalysts.[11]
Disadvantages:
-
Optimization of reaction conditions for multiple components can be challenging.
-
The mechanism can be complex and difficult to elucidate.
Experimental Protocol: A Four-Component Synthesis of a Highly Substituted Pyrazole
This protocol exemplifies a one-pot synthesis of a pyranopyrazole derivative.
-
Materials: An aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate, and a catalyst (e.g., piperidine) in a solvent like ethanol.
-
Procedure:
-
To a mixture of the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add hydrazine hydrate (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure pyranopyrazole.
-
Transition-Metal-Catalyzed C-H Functionalization: The Frontier of Pyrazole Synthesis
Direct C-H functionalization has revolutionized organic synthesis by providing a more atom- and step-economical way to form carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed C-H arylation of the pyrazole core has become a powerful tool for the late-stage functionalization of these heterocycles.
Mechanism and Regioselectivity:
These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway, where the regioselectivity is often directed by the N1-substituent of the pyrazole. The choice of ligand, oxidant, and reaction conditions is crucial for achieving high yields and selectivity.
Advantages:
-
Allows for the direct introduction of aryl groups without the need for pre-functionalized pyrazoles.
-
High functional group tolerance.
-
Enables the synthesis of complex pyrazole derivatives that are difficult to access by other methods.
Disadvantages:
-
The cost of palladium catalysts can be a limitation.
-
Optimization of the catalytic system is often required for each specific substrate.
-
Regiocontrol can still be a challenge in some cases.
Experimental Protocol: Palladium-Catalyzed C5-Arylation of an N-Substituted Pyrazole
This protocol describes a typical procedure for the direct arylation of a pyrazole.
-
Materials: N-substituted pyrazole, aryl bromide, palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), a base (e.g., K₂CO₃), and a high-boiling solvent (e.g., DMA).
-
Procedure:
-
In a sealed tube, combine the N-substituted pyrazole (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), and K₂CO₃ (2.0 eq).
-
Add DMA as the solvent and degas the mixture with argon.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the C5-arylated pyrazole.
-
Comparative Analysis of Synthesis Methods
| Method | Typical Yield Range | Reaction Time | Reaction Temperature (°C) | Substrate Scope | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 70-95%[10] | 1-24 h | Room Temp. to Reflux | Broad | Moderate | Simple, inexpensive reagents | Poor regioselectivity with unsymmetrical substrates[2] |
| Paal-Knorr Synthesis | Moderate | 2-12 h | Reflux | Limited for pyrazoles | Moderate | Alternative for 1,4-dicarbonyls | Lower yields, less common[3] |
| 1,3-Dipolar Cycloaddition | 60-95% | 1-12 h | Room Temp. to Reflux | Broad | Good | Excellent regioselectivity[6] | Use of potentially unstable diazo compounds |
| Multicomponent Reactions | 70-95%[10] | 0.5-8 h | Room Temp. to Reflux | Very Broad | Good | High efficiency, diversity[7] | Complex optimization |
| Pd-Catalyzed C-H Arylation | 50-90% | 12-48 h | 100-150 °C | Broad | Excellent | Late-stage functionalization | Catalyst cost, high temperatures |
Visualizing the Synthetic Pathways
Knorr Pyrazole Synthesis Workflow
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
1,3-Dipolar Cycloaddition Mechanism
Caption: The general mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
Multicomponent Reaction (MCR) Logical Flow
Caption: The convergent nature of a multicomponent reaction for pyrazole synthesis.
Conclusion and Future Outlook
The synthesis of substituted pyrazoles is a mature field, yet it continues to evolve with the development of new and more efficient methodologies. While the classical Knorr synthesis remains a workhorse for its simplicity and the use of readily available starting materials, its limitations in regiocontrol have driven the adoption of modern techniques. 1,3-Dipolar cycloadditions offer a highly regioselective alternative, while multicomponent reactions provide rapid access to molecular diversity. The advent of transition-metal-catalyzed C-H functionalization has opened new avenues for the late-stage modification of pyrazole-containing molecules, a particularly valuable tool in drug discovery.
The choice of synthetic method will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For researchers in drug development, a thorough understanding of the advantages and limitations of each approach is paramount for the efficient and successful synthesis of novel pyrazole-based therapeutic agents. The continued development of more sustainable and atom-economical methods will undoubtedly shape the future of pyrazole synthesis.
References
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry, 22(40), 8065-8077. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4684. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1038-1104. [Link]
-
Recent advances in multicomponent synthesis of pyrazoles. (2024). Request PDF. [Link]
-
A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2019). Full article. [Link]
-
Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Current Organic Chemistry, 15(5), 657-674. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). National Institutes of Health. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]
-
Paal–Knorr pyrrole synthesis. (n.d.). Request PDF. [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). Scilit. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. (2023). ResearchGate. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). National Institutes of Health. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). [No Source Name]. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry, 72(22), 8459-8467. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health. [Link]
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Navigating the Bioactive Landscape of Pyrazoles: A Comparative Guide to 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol and its Congeners
In the ever-evolving landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone of heterocyclic compounds, demonstrating a remarkable breadth of biological activities.[1][2] Researchers and drug development professionals frequently encounter this versatile five-membered ring system in compounds targeting a wide array of therapeutic areas, including inflammation, microbial infections, and oncology.[1][2][3] This guide provides a comparative analysis of the biological potential of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol against other notable pyrazole derivatives.
While direct experimental data on this compound is not extensively available in peer-reviewed literature, we can infer its potential bioactivity by examining the structure-activity relationships (SAR) of closely related analogues. This guide will delve into the known biological activities of various pyrazole derivatives, with a particular focus on the influence of substitutions at the 3, 5, and 4 positions of the pyrazole ring. By understanding the impact of different functional groups, we can build a predictive framework for the biological profile of this compound.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its chemical versatility allows for the synthesis of a vast library of derivatives with diverse pharmacological properties. Pyrazole-containing compounds have been successfully developed into commercial drugs, such as the anti-inflammatory agent celecoxib, underscoring the therapeutic relevance of this heterocyclic system.[4] The biological activities of pyrazole derivatives are intricately linked to the nature and position of their substituents, which influence their pharmacokinetic and pharmacodynamic properties.
Comparative Analysis of Biological Activities
To contextualize the potential of this compound, we will examine the biological activities of several well-characterized pyrazole derivatives. The following sections will explore key therapeutic areas where pyrazoles have shown significant promise.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and pyrazole derivatives have been extensively investigated as anti-inflammatory agents.[5] A notable mechanism of action for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.
One study synthesized a series of 3,5-dimethyl pyrazole and 3-methyl pyrazol-5-one derivatives of existing non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[6] The 3,5-dimethyl pyrazole derivative of diclofenac, for instance, exhibited significant analgesic activity, even greater than the parent drug in the studied model.[6] Another study on novel pyrazole analogues identified a compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, with better anti-inflammatory activity compared to the standard drug diclofenac sodium.[4]
Based on these findings, the 3,5-dimethyl substitution on the pyrazole ring appears to be a favorable feature for anti-inflammatory and analgesic properties. The presence of the ethanol group at the 4-position in this compound introduces a hydroxyl group that could potentially engage in hydrogen bonding with biological targets, a feature that often influences biological activity.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and pyrazole derivatives have emerged as a promising class of compounds. Their mechanism of action can vary, but some have been shown to interfere with essential microbial processes.
Several studies have demonstrated the antibacterial and antifungal properties of pyrazole derivatives. For instance, a series of novel pyrazole analogues were screened for their antimicrobial activity, with one compound showing exceptional antibacterial activity against Escherichia coli and another being highly active against Streptococcus epidermidis.[4] Another study on pyrazole-based Schiff bases also highlighted their potential as multi-target agents with antimicrobial effects.[7] The introduction of different substituents on the pyrazole ring has been shown to modulate the antimicrobial spectrum and potency. For example, the presence of chloro-substituents on 3,5-dimethyl azopyrazole derivatives resulted in remarkable inhibition against E. coli and S. aureus.[1]
For this compound, the 3,5-dimethyl groups are a common feature in bioactive pyrazoles. The hydrophilicity imparted by the ethanol group at the 4-position could influence its ability to penetrate microbial cell walls, a critical factor for antimicrobial efficacy.
Anticancer Activity
The development of novel anticancer therapeutics is a major focus of modern drug discovery, and pyrazole derivatives have shown significant potential in this area.[8][9] Several pyrazole-containing drugs are already used in cancer treatment, targeting various signaling pathways involved in tumor growth and proliferation.[3]
Studies have shown that pyrazole derivatives can exhibit cytotoxic effects against a range of cancer cell lines.[3] For example, three synthetic tripods containing 3,5-dimethylpyrazole moieties were evaluated for their cytotoxic properties, with one compound showing more potent cytotoxicity against a human laryngeal carcinoma cell line than the positive control, adriamycin.[10] Furthermore, a series of 1-aryl-1H-pyrazole-fused curcumin analogues were synthesized and showed antiproliferative activity against various cancer cell lines.[3]
The 3,5-dimethyl substitution pattern is present in some of these cytotoxic pyrazole compounds. The ethanol substituent in this compound could potentially be a site for metabolic modification or could influence the molecule's interaction with specific targets within cancer cells.
Structure-Activity Relationship (SAR) Insights
-
Positions 3 and 5: Substitution with small alkyl groups, such as methyl, is frequently observed in bioactive pyrazoles across different therapeutic areas. Aromatic or bulky substituents at these positions can also confer potent activity, often influencing target specificity.
-
Position 4: This position is often a point of diversification. The introduction of various functional groups at C4 can significantly modulate the biological profile. For this compound, the ethanol group is a key feature that differentiates it from many other studied pyrazoles.
-
Position 1 (N1): Substitution at the N1 position with aryl or other heterocyclic rings is a common strategy to enhance biological activity and modulate physicochemical properties. In this compound, the N1 position is unsubstituted, which may influence its hydrogen bonding capabilities and overall pharmacological profile.
Experimental Protocols
To facilitate further research and comparative studies, we provide a detailed, step-by-step methodology for a key biological assay relevant to the evaluation of pyrazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Grow the microbial culture overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (microbe in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no growth is observed.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for antimicrobial susceptibility testing.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comparative analysis of related pyrazole derivatives provides a strong foundation for predicting its potential. The presence of the 3,5-dimethylpyrazole core, a common feature in many bioactive compounds, suggests that this molecule is a promising candidate for exhibiting anti-inflammatory, antimicrobial, and potentially anticancer properties.
The hydroxyl group of the ethanol substituent at the 4-position is a key structural feature that warrants further investigation. Its ability to participate in hydrogen bonding could significantly influence the compound's interaction with biological targets and its overall pharmacological profile.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro and in vivo studies are necessary to elucidate its specific activities, mechanisms of action, and potential therapeutic applications. This guide serves as a starting point for researchers and drug development professionals to explore the untapped potential of this and other novel pyrazole derivatives.
References
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A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Pyrazole Isomers
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of the spectroscopic data for pyrazole isomers. By explaining the causality behind experimental choices and presenting supporting data, this document serves as a practical reference for the structural elucidation and differentiation of these critical heterocyclic compounds.
Introduction: The Challenge of Pyrazole Isomerism
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science. A key feature that complicates their characterization is isomerism, most notably annular tautomerism . In N-unsubstituted pyrazoles, the N-H proton can rapidly migrate between the two nitrogen atoms. This 1,2-proton shift means that a 3-substituted pyrazole is in equilibrium with its 5-substituted tautomer, often represented as 3(5)-substituted pyrazole.[1] This dynamic process presents a unique challenge and opportunity for spectroscopic analysis, as the technique used and the timescale of the experiment determine what is observed.
This guide will dissect the spectroscopic signatures of pyrazole isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the technical insights necessary to distinguish between them confidently.
Workflow for Spectroscopic Analysis of Pyrazole Isomers
A systematic approach is crucial for unambiguous isomer identification. The following workflow outlines the logical progression from sample preparation to data integration and final structural confirmation.
Caption: Workflow for pyrazole isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing pyrazole isomers, as it provides detailed information about the electronic environment of each proton and carbon atom.
The Tautomerism Effect in ¹H and ¹³C NMR
For unsubstituted pyrazole in solution, the rapid proton exchange between N1 and N2 makes the C3 and C5 positions (and their attached protons) chemically equivalent on the NMR timescale.[2] This results in a simplified spectrum showing only one signal for the H3/H5 protons and one for the C3/C5 carbons.[2]
However, when a substituent is introduced at the 3(5)-position, the tautomeric equilibrium may no longer be perfectly balanced. The equilibrium's position depends on factors like the electronic nature of the substituent and the solvent.[2][3] If the exchange is slow enough or if one tautomer is strongly favored, distinct signals for the C3 and C5 positions will be observed, providing a clear structural fingerprint.[3]
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A Comparative Analysis of the Biological Activity of Pyrazole Derivatives: A Guide for Researchers
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and synthetic tractability have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of various pyrazole derivatives, supported by experimental data and mechanistic insights to aid researchers and drug development professionals in their quest for novel therapeutic agents.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazole derivatives have emerged as potent anticancer agents by targeting various key players in cancer cell signaling pathways. A significant number of these compounds exert their effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.
Comparative Analysis of Anticancer Activity
The efficacy of pyrazole derivatives as anticancer agents is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features/Target | Reference |
| Compound 15 | MCF-7 (Breast) | 0.042 | Morpholine-benzimidazole-pyrazole hybrid, Tubulin polymerization inhibitor | [1] |
| PC3 (Prostate) | 0.61 | [1] | ||
| A549 (Lung) | 0.76 | [1] | ||
| Compound 16 | MDA-MB-231 (Breast) | 0.5 | Pyrene-pyrazole pharmacophore, Microtubule targeted | [1] |
| MCF-7 (Breast) | 1 | [1] | ||
| Compound 25 | Various | 3.17 - 6.77 | Electron-withdrawing groups on aryl rings, VEGFR-2 inhibitor | [1] |
| Compound 26 | HCT-116 (Colon) | 34.58 | Electron-donating methoxy groups on phenyl ring, VEGFR-2 inhibitor | [1] |
| Celecoxib | Various | Varies | Diaryl-substituted pyrazole, COX-2 inhibitor | [2] |
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. For instance, the presence of morpholine-benzimidazole moieties in Compound 15 leads to potent tubulin polymerization inhibition and broad-spectrum anticancer activity.[1] Similarly, the pyrene-pyrazole scaffold of Compound 16 demonstrates significant cytotoxicity against breast cancer cell lines.[1] The electronic properties of substituents also play a crucial role; electron-withdrawing groups on the aryl rings of Compound 25 enhance its VEGFR-2 inhibitory activity, while electron-donating groups in Compound 26 also show notable, though different, activity profiles.[1]
Key Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Pyrazole derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades.
Figure 1: EGFR signaling pathway and its inhibition by pyrazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Include a positive control (e.g., a known anticancer drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Causality Behind Experimental Choices:
-
Cell Density: Seeding an appropriate number of cells ensures they are in the logarithmic growth phase during treatment, providing a sensitive measure of antiproliferative effects.
-
Incubation Time: Varying incubation times allow for the assessment of both short-term and long-term cytotoxic effects.
-
Concentration Range: A wide range of concentrations is crucial for generating a dose-response curve and accurately determining the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal strains.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| Compound 21c | Multi-drug resistant strains | 0.25 | Imidazo[2,1-b][2][3][4]thiadiazole moiety | [5] |
| Compound 23h | Multi-drug resistant strains | 0.25 | Imidazo[2,1-b][2][3][4]thiadiazole moiety | [5] |
| Gatifloxacin (Control) | Multi-drug resistant strains | 1 | - | [5] |
| Pyrazoline 9 | S. aureus (MDR) | 4 | Pyrazoline ring with a ring-fused imide moiety | [6] |
| E. faecalis (MDR) | 4 | [6] | ||
| Indazole 5 | S. aureus | 64-128 | Indazole core | [6] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of pyrazole derivatives is highly dependent on their structural modifications. The fusion of an imidazo[2,1-b][2][3][4]thiadiazole ring to the pyrazole core, as seen in compounds 21c and 23h , results in potent activity against multi-drug resistant bacteria, surpassing the efficacy of the control antibiotic gatifloxacin.[5] The pyrazoline derivative Compound 9 , featuring a ring-fused imide moiety, exhibits significant and uniform potency against various multidrug-resistant Gram-positive bacteria.[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the pyrazole derivative in the wells of a 96-well plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a standardized inoculum ensures reproducibility and comparability of results between different experiments and laboratories.
-
Serial Dilution: This method allows for the precise determination of the minimum concentration required for inhibition.
-
Control Wells: Positive and negative controls are essential to validate the experimental setup and ensure that the observed inhibition is due to the compound and not other factors.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have demonstrated significant anti-inflammatory properties.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory activity of pyrazole derivatives is often assessed in vivo using the carrageenan-induced paw edema model, where the reduction in paw swelling is measured as a percentage of inhibition. In vitro assays measuring the inhibition of inflammatory mediators like COX-2 are also widely used.
| Compound/Derivative | Assay | % Inhibition / IC50 | Key Structural Features | Reference |
| Compound K-3 | Carrageenan-induced paw edema (100 mg/kg) | 52.0% | Not specified | [7] |
| Indomethacin (Control) | Carrageenan-induced paw edema | Varies | - | [8] |
| Compound 13i | LPS-induced NF-κB inhibition | IC50 < 50 µM | 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | [5] |
| Compound 16 | LPS-induced NF-κB inhibition | IC50 < 50 µM | 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | [5] |
| Compound 6g | IL-6 suppression in BV2 cells | IC50 = 9.562 µM | Ester substitution | [3][6][9] |
| Dexamethasone (Control) | IL-6 suppression in BV2 cells | Less potent than 6g | - | [3][6][9] |
| Celecoxib (Control) | IL-6 suppression in BV2 cells | Less potent than 6g | - | [3][6][9] |
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory potential of pyrazole derivatives is closely linked to their ability to inhibit key inflammatory mediators. For instance, the pyrazolo[1,5-a]quinazoline scaffold in compounds 13i and 16 is associated with potent inhibition of NF-κB activity.[5] In another study, compound 6g , with an ester substitution, demonstrated superior inhibition of IL-6 expression compared to amide-substituted analogs, and even surpassed the activity of dexamethasone and celecoxib in this assay.[3][6][9]
Key Signaling Pathway: COX-2 and NF-κB Inhibition
The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, responsible for the production of prostaglandins. The transcription factor Nuclear Factor-kappa B (NF-κB) plays a central role in regulating the expression of pro-inflammatory genes. Pyrazole derivatives can inhibit both of these pathways.
Figure 2: Inhibition of COX-2 and NF-κB pathways by pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the pyrazole derivative or vehicle control to the rats via an appropriate route (e.g., oral, intraperitoneal). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Causality Behind Experimental Choices:
-
Carrageenan as an Inducer: Carrageenan induces a biphasic inflammatory response, allowing for the study of different mediators of inflammation over time.
-
Plethysmometer Measurement: This instrument provides a precise and quantitative measurement of paw volume, allowing for accurate assessment of edema.
-
Time-Course Measurement: Measuring paw volume at multiple time points provides a dynamic view of the anti-inflammatory effect of the compound.
Neuroprotective Activity: Shielding Neurons from Damage
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Pyrazole derivatives have shown potential in protecting neurons from various insults, including oxidative stress and excitotoxicity.
Comparative Analysis of Neuroprotective Activity
The neuroprotective effects of pyrazole derivatives are often evaluated in vitro using neuronal cell lines like SH-SY5Y, where the ability of the compounds to protect against a neurotoxic stimulus is measured.
| Compound/Derivative | Cell Line | Neurotoxic Stimulus | Measured Effect | Key Structural Features | Reference |
| Compound 6g | BV2 microglial cells | LPS | Inhibition of IL-6 expression (IC50 = 9.562 µM) | Ester substitution | [3][6][9] |
| Compounds C5 & C8 | SH-SY5Y | Aβ25-35 | Inhibition of apoptosis | 2,5-substituted pyrazolone | [4][10] |
| Compound 13 | Microglia | Toxin-induced | Attenuation of neurotoxicity (IC50 = 10-50 µM) | Electron-withdrawing group on aldehyde aromatic ring | [11] |
Structure-Activity Relationship (SAR) Insights:
The neuroprotective properties of pyrazoles are often linked to their anti-inflammatory and antioxidant activities. For example, Compound 6g 's potent anti-inflammatory effects in microglial cells suggest its potential to mitigate neuroinflammation, a key factor in many neurodegenerative diseases.[3][6][9] The 2,5-substituted pyrazolones C5 and C8 have been shown to protect neuronal cells from amyloid-beta-induced apoptosis.[4][10] Furthermore, the presence of an electron-withdrawing group on an aromatic substituent, as in Compound 13 , enhances its ability to attenuate microglia-mediated neurotoxicity.[11]
Key Signaling Pathway: Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. The Bcl-2 family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2, are key regulators of the intrinsic apoptotic pathway. Pyrazole derivatives can exert neuroprotective effects by modulating the balance between these proteins.
Figure 3: Neuroprotection by pyrazole derivatives through modulation of the Bax/Bcl-2 pathway.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotective effects of compounds against various neurotoxic insults.
Principle: SH-SY5Y cells are exposed to a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, Aβ peptide for Alzheimer's disease models) in the presence or absence of the test compound. The neuroprotective effect is quantified by measuring cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluency.
-
Pre-treatment: Pre-treat the cells with different concentrations of the pyrazole derivative for a specific duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent at a pre-determined concentration that induces significant cell death (e.g., 50-70%).
-
Incubation: Co-incubate the cells with the neurotoxin and the pyrazole derivative for 24-48 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay or other similar methods as described in the anticancer section.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with the neurotoxin and the compound to those treated with the neurotoxin alone.
Causality Behind Experimental Choices:
-
SH-SY5Y Cell Line: These cells can be differentiated into a more neuron-like phenotype, making them a relevant model for studying neuronal processes.
-
Neurotoxic Stimulus: The choice of neurotoxin allows for the investigation of specific mechanisms of neurodegeneration (e.g., oxidative stress, protein aggregation).
-
Pre-treatment: Pre-treating with the compound allows for the assessment of its ability to prevent neuronal damage before the insult occurs.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the diverse biological activities of pyrazole derivatives, highlighting their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The presented experimental data and mechanistic insights underscore the importance of structure-activity relationship studies in the rational design of novel and more potent pyrazole-based therapeutics.
The versatility of the pyrazole scaffold continues to inspire the development of new derivatives with improved efficacy and safety profiles. Future research should focus on:
-
Multi-target Drug Design: Developing pyrazole derivatives that can simultaneously modulate multiple targets within a disease pathway to enhance therapeutic efficacy and overcome drug resistance.
-
Advanced Screening Techniques: Utilizing high-throughput screening and computational modeling to accelerate the discovery of novel and potent pyrazole-based compounds.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action of promising pyrazole derivatives to identify novel therapeutic targets and biomarkers.
-
Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical and clinical studies to translate their therapeutic potential into tangible clinical benefits.
The continued exploration of the chemical space around the pyrazole nucleus holds immense promise for the discovery of next-generation therapies for a wide range of human diseases.
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Al-Mulla, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
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Kumar, S., & Kumar, R. (2025). Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Indian Journal of Pharmaceutical Education and Research. [Link]
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Hassan, A. S., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S4), 10103–10125. [Link]
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Sangshetti, J. N., et al. (2014). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. ResearchGate. [Link]
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Unknown. (n.d.). Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). ResearchGate. [Link]
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Ali, A. A., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 29(5), 1081. [Link]
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S. et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(18), 6032. [Link]
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F. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 715064. [Link]
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Sun, Y., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry. [Link]
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Ghorab, M. M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 397-410. [Link]
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Unknown. (2025). Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives. Neuroquantology. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3,5-Dimethylpyrazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged heterocyclic motif with a remarkable spectrum of biological activities. Among its numerous derivatives, the 3,5-dimethylpyrazole core has emerged as a particularly fruitful starting point for the design of novel therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3,5-dimethylpyrazole derivatives across three key therapeutic areas: oncology, infectious diseases, and inflammation. By dissecting the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the design and optimization of next-generation 3,5-dimethylpyrazole-based drugs.
Section 1: Anticancer Activity: Targeting Key Signaling Cascades
The 3,5-dimethylpyrazole scaffold has been extensively explored in the development of anticancer agents, with derivatives demonstrating potent activity against a variety of cancer cell lines. A predominant mechanism of action involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of this receptor is a clinically validated strategy in oncology. Several 3,5-dimethylpyrazole derivatives have been identified as potent VEGFR-2 inhibitors.
The general pharmacophore for VEGFR-2 inhibition by pyrazole derivatives involves a hydrogen bond acceptor to interact with the hinge region of the kinase, a hydrophobic group to occupy the hydrophobic pocket, and another hydrogen bond donor/acceptor to interact with the DFG motif. The 3,5-dimethylpyrazole core often serves as a central scaffold to orient these key interacting moieties.
Key SAR Insights for VEGFR-2 Inhibition:
-
Substitution at the N1 position of the pyrazole ring: Large, hydrophobic groups at this position are generally favored for potent VEGFR-2 inhibition. Aryl or substituted aryl groups can form favorable interactions within the ATP-binding pocket.
-
Modification of the 4-position: While the 3,5-dimethyl substitution is often maintained, modifications at the 4-position can influence activity. For instance, the introduction of a cyano group can enhance binding affinity.
-
Appended heterocyclic rings: The attachment of other heterocyclic systems, such as pyrimidines or pyridines, to the pyrazole core has been a successful strategy to enhance potency and selectivity.
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 3,5-dimethylpyrazole derivatives against common cancer cell lines.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep (laryngeal carcinoma) | 3.25 µg/mL | |
| 2 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | MCF-7 (breast) | 2.82 - 6.28 | |
| 3 | Pyrazolo[4,3-c]pyridine derivative | HCT116 (colon) | 2.914 µg/mL | |
| 4 | Pyrazole derivative with pyridine nucleus | HCT-116 (colon) | 4.2 | |
| 5 | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (breast) | 14.97 | |
| 6 | Pyrazole-1-carbothiohydrazide derivative | HepG2 (liver) | 5.35 |
Section 2: Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The 3,5-dimethylpyrazole scaffold has proven to be a versatile template for the development of compounds with significant antimicrobial properties.
Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. This enzyme is a well-established target for antibacterial drugs, such as the fluoroquinolones. Certain 3,5-dimethylpyrazole derivatives have been shown to inhibit DNA gyrase, leading to bacterial cell death.
Key SAR Insights for DNA Gyrase Inhibition:
-
Substituents at the 4-position: The introduction of an azo group (-N=N-) at the 4-position, often linked to a substituted phenyl ring, has been shown to confer antibacterial activity.
-
N1-substitution: Acetylation or the introduction of a phenyl group at the N1 position can modulate the antimicrobial potency.
-
Carbohydrazide Moiety: The presence of a carbohydrazide group at the 5-position of the pyrazole ring has been linked to potent DNA gyrase inhibition.
Comparative Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of various 3,5-dimethylpyrazole derivatives against common bacterial strains.
| Compound ID | Modifications | Bacterial Strain | MIC (µg/mL) | Reference |
| 7 | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | E. coli | - (Zone of inhibition) | |
| 8 | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | S. aureus | - (Zone of inhibition) | |
| 9 | Pyrazole derivative containing imidazothiadiazole moiety | MRSA | 0.25 | |
| 10 | N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivative | B. subtilis | 0.78 | |
| 11 | Pyrano[2,3-c] pyrazole derivative | E. coli | 6.25 | |
| 12 | Pyrano[2,3-c] pyrazole derivative | K. pneumoniae | 6.25 |
Section 3: Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. The 3,5-dimethylpyrazole scaffold is a key component of the selective COX-2 inhibitor celecoxib, highlighting its importance in the development of anti-inflammatory agents.
Inhibition of Cyclooxygenase (COX) and NF-κB Signaling
The anti-inflammatory effects of 3,5-dimethylpyrazole derivatives are often attributed to their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. Additionally, some derivatives have been shown to modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.
Key SAR Insights for Anti-inflammatory Activity:
-
Aryl Substituents: The presence of specific aryl groups at the 1- and 5-positions of the pyrazole ring is crucial for COX-2 selectivity, as seen in celecoxib.
-
Sulfonamide Moiety: A sulfonamide or a bioisosteric replacement at the para-position of the N1-phenyl ring is a key feature for potent and selective COX-2 inhibition.
-
Modulation of NF-κB: Derivatives that can inhibit the activation of NF-κB offer a dual mechanism for controlling inflammation by reducing the expression of pro-inflammatory cytokines and enzymes.
Comparative Anti-inflammatory Activity
The following table summarizes the in vitro COX inhibitory activity of selected 3,5-dimethylpyrazole derivatives.
| Compound ID | Modifications | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Standard | COX-1 | 15 | 0.046 | |
| COX-2 | 0.046 | ||||
| 13 | Pyrazole sulphonamide derivative | COX-1 | 5.40 | 0.0018 | |
| COX-2 | 0.01 | ||||
| 14 | Pyrazole-pyridazine hybrid | COX-1 | 14.34 | 0.10 | |
| COX-2 | 1.50 | ||||
| 15 | Pyrazole-pyridazine hybrid | COX-1 | 9.56 | 0.12 | |
| COX-2 | 1.15 | ||||
| 16 | Pyrazolyl-thiazolidinone derivative | COX-1 | >100 | >7.4 | |
| COX-2 | 13.5 |
Section 4: Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative 3,5-dimethylpyrazole derivative and for key biological assays.
Synthesis of 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes a two-step synthesis of a 4-azo-substituted 3,5-dimethylpyrazole derivative with demonstrated antimicrobial activity.
Step 1: Synthesis of 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione
-
Dissolve 4-chloroaniline (0.01 mole) in a mixture of concentrated HCl (8 mL) and water (6 mL) and cool to 0°C in an ice bath.
-
Add a cold aqueous solution of sodium nitrite (0.02 mole) dropwise to the aniline solution to form the diazonium salt.
-
Filter the cold diazonium salt solution into a cooled solution of acetylacetone (0.01 mole) and sodium acetate (0.05 mole) in ethanol (20 mL).
-
Stir the reaction mixture for 2 hours.
-
Filter the resulting solid, dry, and recrystallize from ethanol.
Step 2: Synthesis of 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole
-
Reflux a mixture of 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and hydrazine hydrate (0.015 mole) in glacial acetic acid (15 mL) for 4-5 hours.
-
Concentrate the resulting mixture and allow it to cool.
-
Filter the solid product, wash with water, dry, and recrystallize from ethanol.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 3,5-dimethylpyrazole derivative and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
-
Prepare a twofold serial dilution of the 3,5-dimethylpyrazole derivative in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Administer the 3,5-dimethylpyrazole derivative or a vehicle control to rats orally or intraperitoneally.
-
After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
The 3,5-dimethylpyrazole scaffold is a highly versatile and privileged structure in medicinal chemistry, offering a robust platform for the development of potent and selective therapeutic agents. This guide has provided a comparative overview of the structure-activity relationships of its derivatives in oncology, infectious diseases, and inflammation. By understanding the key structural modifications that govern biological activity and by utilizing the detailed experimental protocols provided, researchers can accelerate the design and discovery of novel 3,5-dimethylpyrazole-based drugs with improved efficacy and safety profiles.
References
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A Senior Application Scientist's Guide to Confirming the Purity of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol by High-Performance Liquid Chromatography
Executive Summary
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive, technically-grounded framework for the purity determination of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the rationale for selecting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary analytical tool, present a detailed and validated experimental protocol, and offer a comparative analysis against alternative methodologies. This document is designed for the discerning researcher, scientist, and drug development professional, providing not just procedural steps, but the scientific reasoning that underpins a robust and reliable analytical method.
Introduction: The Criticality of Purity for Pyrazole Intermediates
This compound is a heterocyclic compound whose structural motif is prevalent in a multitude of pharmacologically active molecules. Its journey from a starting material to a component of a final drug product necessitates stringent quality control at every stage. The presence of impurities, even in trace amounts, can have significant ramifications, potentially altering the pharmacological and toxicological profile of the API. Therefore, a highly sensitive and specific analytical method for purity assessment is indispensable.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating components in a mixture, making it exceptionally well-suited for the purity analysis of pharmaceutical compounds.[1][2] Specifically, the reversed-phase mode of HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the most widely applied separation technique in the pharmaceutical industry due to its applicability to a broad range of compounds.[1][2]
The Method of Choice: Why RP-HPLC is a Superior Tool for This Application
The selection of an analytical method is a decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis. For this compound, RP-HPLC offers several distinct advantages:
-
Versatility: RP-HPLC can effectively separate compounds with a wide range of polarities, making it ideal for resolving the target compound from both more polar and less polar impurities that may arise during synthesis.[1]
-
High Resolution: Modern HPLC columns, packed with small, uniform particles, provide excellent resolving power, enabling the separation of closely related structural analogs.
-
Sensitivity: Coupled with a UV detector, HPLC can detect impurities at very low concentrations, which is crucial for meeting the stringent purity requirements of the pharmaceutical industry.
-
Robustness and Reliability: HPLC is a well-established and validated technique, with a wealth of literature and regulatory guidance supporting its use in a GxP environment.
The fundamental principle of RP-HPLC is based on the differential partitioning of the analyte and impurities between the mobile phase and the stationary phase.[1] In our case, the hydrophobic C18 stationary phase will interact more strongly with less polar molecules, causing them to be retained longer in the column, while more polar molecules will elute earlier with the mobile phase.
Experimental Protocol: A Validated RP-HPLC Method
This section details a robust and validated RP-HPLC method for the purity determination of this compound. The development of this method is grounded in established chromatographic principles and adheres to the guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5][6][7]
3.1. Materials and Instrumentation
-
Analyte: this compound reference standard and test sample.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
3.2. Detailed Chromatographic Conditions
The following table outlines the optimized and validated conditions for the HPLC analysis.
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) | The C18 phase provides excellent hydrophobic retention for a wide range of organic molecules and is a standard choice for method development.[8] |
| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity.[1][9] |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient elution is employed to ensure the elution of compounds with a wide range of polarities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | The pyrazole ring exhibits UV absorbance at this wavelength, allowing for sensitive detection. A DAD can be used to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. | Dissolving the sample in the mobile phase minimizes solvent effects that can distort peak shape.[10] |
3.3. System Suitability Testing (SST): The Self-Validating Core
Before any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[11][12][13] This is a non-negotiable step in regulated environments and ensures the reliability of the generated data. The SST is performed by making replicate injections (typically 5 or 6) of a standard solution.[12]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is important for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures the efficiency of the column. A higher number indicates better separation power. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates the precision and reproducibility of the system.[12] |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest eluting impurity | Ensures that the main peak is adequately separated from any potential impurities for accurate quantification. |
3.4. Purity Calculation
The purity of the this compound sample is determined using the area percent method, as shown in the equation below. This method assumes that all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
3.5. Hypothetical Data Presentation
The following table summarizes hypothetical results from an HPLC analysis of a this compound sample, demonstrating the application of the method.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | Unknown Impurity 1 | 3.5 | 15,200 | 0.30 |
| 2 | This compound | 8.2 | 5,000,000 | 99.50 |
| 3 | Unknown Impurity 2 | 9.1 | 10,100 | 0.20 |
| Total | 5,025,300 | 100.00 |
Comparative Analysis with Alternative Techniques
While HPLC is the gold standard for this application, it is prudent for a senior scientist to understand the landscape of alternative and complementary techniques.
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities. | The analyte may require derivatization to increase its volatility; not suitable for non-volatile or thermally labile impurities.[14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC coupled with a mass spectrometer. | Provides molecular weight information for each peak, aiding in impurity identification.[15] | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Can provide an absolute purity value without the need for reference standards for each impurity; confirms the structure of the main component.[16][17] | Lower sensitivity compared to HPLC for detecting trace impurities; may not separate closely related isomers.[16] |
For comprehensive characterization, an orthogonal approach combining HPLC for high-sensitivity impurity profiling and NMR for structural confirmation and absolute purity assessment is often the most rigorous strategy.[16]
Visualizing the Workflow: From Sample to Result
The following diagram, generated using Graphviz, illustrates the logical workflow of the HPLC purity analysis.
Caption: A flowchart for the HPLC purity determination workflow.
Conclusion
The RP-HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach for confirming the purity of this compound. By understanding the principles behind the method, meticulously following the validated protocol, and ensuring system suitability, researchers and drug development professionals can have a high degree of confidence in their analytical results. The comparison with alternative techniques further empowers the scientist to select the most appropriate analytical strategy, or combination of strategies, to meet the demanding quality standards of the pharmaceutical industry.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Link
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Link
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. Link
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Link
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Reversed Phase HPLC Method Development. Phenomenex. Link
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A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole Synthesis
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development, forming the structural core of numerous blockbuster drugs and specialized compounds.[1][2][3] The classical approach to this vital heterocycle, the Knorr pyrazole synthesis, typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often under harsh acidic conditions.[4][5] While foundational, this method frequently suffers from drawbacks such as low yields, long reaction times, and the generation of significant waste.
The evolution of synthetic chemistry has ushered in an era of catalysis, transforming pyrazole synthesis into a more efficient, selective, and environmentally benign process. The choice of catalyst is now one of the most critical parameters influencing the outcome of the reaction, dictating everything from yield and purity to cost and scalability. This guide provides an in-depth comparison of various catalytic systems, moving beyond a simple recitation of protocols to explain the causality behind catalyst selection. We will dissect the performance of homogeneous, heterogeneous, and "green" catalysts, supported by experimental data, to empower researchers, chemists, and drug development professionals to make informed decisions for their specific synthetic challenges.
The Mechanistic Foundation: Knorr Synthesis and the Role of Acid Catalysis
To appreciate the advancements in catalysis, one must first understand the fundamental reaction pathway. The Knorr synthesis relies on acid catalysis to activate the 1,3-dicarbonyl substrate.[4][5] The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack by the hydrazine.[6][7] This is followed by a second intramolecular attack and subsequent dehydration to form the aromatic pyrazole ring.
Caption: General mechanism of the acid-catalyzed Knorr pyrazole synthesis.
While effective, simple Brønsted acids often require stoichiometric amounts and high temperatures, prompting the search for more efficient catalytic alternatives.
Comparative Analysis of Catalytic Systems
The ideal catalyst should offer high yields, short reaction times, mild operating conditions, and, for industrial applications, be reusable and cost-effective. We will now compare different classes of catalysts based on these critical performance indicators.
Homogeneous Catalysts
Homogeneous catalysts exist in the same phase as the reactants, offering excellent activity and selectivity due to high accessibility of the catalytic sites.
A. Brønsted and Lewis Acids Simple acids like acetic acid remain in use, but stronger Lewis acids and specialized Brønsted acids offer significant improvements.[8] For instance, lithium perchlorate (LiClO₄) has been shown to be an effective Lewis acid catalyst for this transformation.[1] Transition metal triflates, such as Copper(II) triflate (Cu(OTf)₂) and Silver triflate (AgOTf), are powerful Lewis acids that can catalyze the reaction under mild conditions, often at room temperature.[1] AgOTf, at a loading of just 1 mol%, has been used to achieve yields of up to 99% for the synthesis of 3-CF₃-pyrazoles in just one hour.[1]
Expert Insight: The choice of a strong Lewis acid like AgOTf is particularly crucial when dealing with less nucleophilic hydrazines or electronically deactivated dicarbonyl compounds. The high oxophilicity of the silver(I) ion allows for potent activation of the carbonyl group, driving the reaction forward where weaker acids might fail.
B. Transition Metal Complexes Beyond simple Lewis acidity, transition metals like palladium and copper can catalyze more complex pyrazole syntheses via C-H functionalization or cross-coupling reactions.[9][10] For example, in-situ generated Palladium nanoparticles (PdNPs) have been used for the one-pot regioselective synthesis of pyrazole derivatives in an environmentally friendly PEG-400/H₂O medium.[1] These methods allow for the construction of highly substituted pyrazoles that are inaccessible through the standard Knorr condensation.
Heterogeneous Catalysts
Heterogeneous catalysts operate in a different phase from the reactants, a characteristic that makes them highly desirable for industrial processes due to their ease of separation and recyclability.
A. Nanocatalysts Nanomaterials are exceptional heterogeneous catalysts owing to their extremely high surface-area-to-volume ratio, which maximizes the number of available active sites.[11]
-
Metal-Based Nanoparticles: Nano-ZnO has been demonstrated as a highly efficient and environmentally friendly catalyst for synthesizing 1,3,5-substituted pyrazoles, achieving yields up to 95%.[1] More advanced systems, such as copper(II)-coated magnetic core-shell nanoparticles (e.g., Fe₃O₄@SiO₂@...Cu(II)), combine high catalytic activity with the practical benefit of being easily recoverable using an external magnet.[12] Such catalysts have been reused for at least four cycles without a significant drop in activity.[12] Similarly, Ag/La-ZnO core-shell nanocatalysts have been used for solvent-free synthesis at room temperature, highlighting a very green approach.[13]
-
Carbon-Based Nanomaterials: Graphene oxide (GO) has emerged as an effective Lewis base catalyst for pyrazole synthesis.[14] Its use in microwave-assisted reactions can lead to yields of up to 95% in just four minutes.[15] The catalyst's stability allows it to be recycled multiple times without a significant loss in performance.[14][15]
B. Solid Acid Catalysts Materials like Amberlyst-70, a sulfonic acid-functionalized resin, provide a solid, reusable source of Brønsted acidity, facilitating the reaction in aqueous media and simplifying product work-up.[1][16]
"Green" Catalysts and Alternative Media
The principles of green chemistry prioritize the reduction of waste and the use of non-toxic, renewable resources.[17] This has led to the development of novel catalytic systems.
A. Ionic Liquids (ILs) Ionic liquids are salts with melting points below 100°C that can serve as both the solvent and the catalyst.[18][19] Their negligible vapor pressure makes them an environmentally friendly alternative to volatile organic solvents.[18] Brønsted acid ionic liquids (BAILs), such as triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]), have proven highly effective.[20] Using 20 mol% of [Et₃NH][HSO₄] can produce dihydropyrano[2,3-c]pyrazoles in excellent yields (up to 94%) at room temperature in just 15 minutes.[20] Other ILs, like 1-ethyl-3-methylimidazolium acetate [(EMIM)Ac], also catalyze the reaction efficiently.[21]
Expert Insight: The dual role of ionic liquids is their key advantage. As a solvent, the IL's unique polarity can enhance reactant solubility and stabilize transition states. As a catalyst, functional groups on the cation or anion (e.g., acidic protons) can directly participate in the reaction mechanism, leading to significant rate enhancements.
B. Alternative Energy Sources Microwave irradiation and ultrasound have become powerful tools in accelerating pyrazole synthesis, often reducing reaction times from hours to mere minutes.[22][23] Microwaves provide rapid and uniform heating, while ultrasound promotes the reaction through acoustic cavitation.[24][25] These techniques are frequently paired with green catalysts, such as graphene oxide under microwave irradiation, to create highly efficient and sustainable protocols.[15]
Performance Comparison Data
The following table summarizes experimental data from various studies, providing a direct comparison of catalyst efficacy.
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| AgOTf | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [1] |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Not Specified | Not Specified | Short | up to 95% | Not Reported | [1] |
| [Et₃NH][HSO₄] (IL) | Aldehydes, Malononitrile, Hydrazine, etc. | 20 mol% | Solvent-free | Room Temp | 15 min | up to 94% | Yes | [20] |
| Fe₃O₄@...@Cu(OAc)₂ | Aldehydes, Malononitrile, Hydrazine, etc. | Not Specified | Green Conditions | Mild | Short | High to Excellent | Yes (4+ cycles) | [12] |
| Graphene Oxide (GO) | Hydrazine, 1,3-Dicarbonyls | Not Specified | Not Specified | Not Specified | Short | High | Yes | [14] |
| Graphene Oxide (GO) | Aldehydes, Hydrazine, β-ketoesters | 0.05 wt% | Water | 120 (Microwave) | 4 min | up to 95% | Yes (5+ cycles) | [15] |
| Ag/La-ZnO | Aldehydes, Malononitrile, Hydrazine, etc. | Not Specified | Solvent-free | Room Temp | Short | Excellent | Yes | [13] |
| Ammonium Chloride | Acetylacetone, Hydrazine | Catalytic | Ethanol | Reflux | Not Specified | Good | Not Reported | [2] |
Featured Experimental Protocols
To provide a practical context, we detail methodologies for three distinct and highly efficient catalytic systems.
Protocol 1: Green Synthesis using a Brønsted Acid Ionic Liquid
This protocol describes the one-pot, four-component synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile using [Et₃NH][HSO₄] as a recyclable catalyst.[20]
Caption: Experimental workflow for pyrazole synthesis using an ionic liquid catalyst.
Methodology:
-
In a round-bottom flask, combine p-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).
-
Add triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) (20 mol%).
-
Stir the mixture vigorously at room temperature for 15 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add ice-cold water to the reaction vessel.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water and recrystallize from ethanol to obtain the pure compound.
-
The aqueous filtrate containing the ionic liquid can be collected, and the water removed under reduced pressure to recover the catalyst for subsequent runs.
Protocol 2: Recyclable Magnetic Nanocatalyst Synthesis
This procedure details the synthesis of pyrano[2,3-c]pyrazole derivatives using a magnetically separable copper-based nanocatalyst.[12]
Methodology:
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1.2 mmol), and ethyl acetoacetate (1 mmol) is prepared in ethanol (5 mL).
-
The magnetic nanocatalyst, Fe₃O₄@SiO₂@...TC@Cu(OAc)₂, is added to the mixture.
-
The reaction mixture is stirred at 60°C. Reaction progress is monitored by TLC.
-
After the reaction is complete, the catalyst is separated from the hot reaction mixture using a strong external magnet.
-
The ethanol is evaporated from the solution, and the remaining solid is recrystallized to yield the pure product.
-
The recovered magnetic catalyst is washed with ethanol, dried, and can be reused for subsequent reactions.
Protocol 3: Microwave-Assisted Synthesis with Graphene Oxide
This protocol outlines a rapid, multi-component synthesis of pyrazol-5-ol derivatives using a graphene oxide catalyst under microwave irradiation.[15]
Methodology:
-
In a microwave reaction vessel, combine a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), an aromatic aldehyde (1 mmol), hydrazine hydrate (1.2 mmol), and a nitroalkane in water (5 mL).
-
Add graphene oxide (GO) as the catalyst (0.05 wt%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 180 W for 4 minutes at a temperature of 120°C.
-
After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The aqueous layer containing the GO catalyst can be separated and reused.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.
Conclusion and Future Outlook
The synthesis of pyrazoles has evolved significantly from the traditional Knorr reaction. Modern catalysis offers a vast toolkit for chemists to produce these valuable scaffolds with high efficiency, selectivity, and sustainability.
-
For lab-scale synthesis requiring high purity and mild conditions, homogeneous catalysts like silver triflate or specialized ionic liquids offer excellent performance.
-
For industrial-scale production and green chemistry applications, heterogeneous catalysts are unparalleled. Magnetically recoverable nanocatalysts and solid acid resins provide a clear advantage in terms of catalyst reuse and process simplification.
-
For rapid synthesis and high-throughput screening, microwave-assisted protocols, especially when combined with recyclable catalysts like graphene oxide, offer an unbeatable combination of speed and efficiency.
The future of pyrazole synthesis will likely focus on the continued development of highly active, low-cost, and environmentally benign catalysts. The exploration of biocatalytic routes and the application of flow chemistry with immobilized catalysts represent exciting frontiers that promise to further enhance our ability to synthesize these critical heterocyclic compounds.
References
- One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes and Protocols. Benchchem.
- Ionic Liquid [(EMIM)Ac] Catalyzed Green and Efficient Synthesis of Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online.
- Fabrication of Copper(II)-coated Magnetic Core-shell Nanoparticles an Engineered Nano-magnetic Catalyst for the Synthesis of Pyrano Pyrazole and Pyrazole Derivatives. Taylor & Francis Online.
- Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. ChemistrySelect.
- Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. Asian Journal of Green Chemistry.
- Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. PMC - NIH.
- Knorr pyrazole synthesis. Name-Reaction.com.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications.
- Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Publishing.
- Green synthesis of pyrazole derivatives by using nano-catalyst. ijarset.com.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.
- Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI.
- Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing.
- Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Journal of Synthetic Chemistry.
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers.
- Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
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- Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed.
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- Pyrazoles Syntheses, reactions and uses. YouTube.
- Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.
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A Comparative Guide to the Structural Elucidation of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole derivatives stand as a cornerstone, exhibiting a remarkable breadth of pharmacological activities.[1] The precise three-dimensional arrangement of atoms within these molecules, unveiled through single-crystal X-ray crystallography, is paramount for deciphering structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.
This guide provides a comparative analysis of the X-ray crystallographic data of derivatives closely related to 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol. While the crystal structure for this specific parent compound is not publicly available, a detailed examination of its constitutional isomer, 4-Hydroxymethyl-3,5-dimethyl-1H-pyrazole (1) , and a structurally related derivative, 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol (2) , offers invaluable insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of this chemical class.
We will delve into the experimental workflows for synthesis and crystallization, present a side-by-side comparison of the crystallographic data, and juxtapose the definitive nature of X-ray diffraction with complementary spectroscopic techniques, providing a holistic view of structural elucidation in modern drug discovery.
Synthesis and Crystallization: The Gateway to Atomic Resolution
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of pyrazole-ethanol derivatives typically involves a multi-step process, culminating in a cyclization reaction.
General Synthetic Approach
A common and versatile method for the synthesis of substituted pyrazoles is the condensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route would involve the reaction of a suitably substituted hydrazine with a 1,3-diketone precursor.
Caption: General synthetic scheme for pyrazole derivatives.
Experimental Protocol: Synthesis of a Pyrazole-Ethanol Derivative
The synthesis of 2-(3-methyl-5-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol (2) provides a representative example.[2]
-
Preparation of the β-dicarbonyl precursor: (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one is synthesized via a Claisen condensation of ethyl 2-pyridinecarboxylate and acetone.
-
Cyclization: The resulting β-dicarbonyl compound is then reacted with 2-hydroxyethylhydrazine in ethanol.
-
Purification and Crystallization: The crude product is purified by silica gel chromatography. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a methanol solution.[2]
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the atomic arrangement in the solid state. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for single-crystal X-ray diffraction.
Comparative Crystallographic Data
The table below presents a comparison of the key crystallographic parameters for the constitutional isomer 4-Hydroxymethyl-3,5-dimethyl-1H-pyrazole (1) and the related derivative 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol (2) .
| Parameter | 4-Hydroxymethyl-3,5-dimethyl-1H-pyrazole (1) | 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol (2)[2] |
| Formula | C₆H₁₀N₂O | C₁₁H₁₃N₃O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | C2/c |
| a (Å) | 8.2608(12) | 19.6589(14) |
| b (Å) | 8.3865(12) | 11.5155(8) |
| c (Å) | 9.9672(14) | 12.4185(18) |
| β (°) | 91.311(2) | 125.740(1) |
| Volume (ų) | 690.34(17) | 2281.9(4) |
| Z | 4 | 8 |
| Hydrogen Bonding | Intermolecular O-H···N and N-H···O | Intermolecular N-H···O |
The differences in space group and unit cell parameters reflect the distinct packing arrangements of the two molecules in the solid state. Both structures, however, are stabilized by intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrazole ring. This highlights a key interaction motif that is likely to be present in the crystal structure of this compound.
Orthogonal Analytical Techniques: A Multi-faceted Approach to Structure Confirmation
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of spectroscopic techniques. These methods offer complementary information about the molecule's connectivity, functional groups, and behavior in solution.
Caption: Orthogonal analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For pyrazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyrazole ring.
Typical ¹H NMR Signals for a 3,5-Dimethylpyrazole Core:
-
Two singlets for the two methyl groups (around 2.2-2.3 ppm).
-
A singlet for the C4-H proton (if unsubstituted).
-
A broad singlet for the N-H proton (if unsubstituted).
The chemical shifts of the ethanol moiety's protons would provide further structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. For pyrazole derivatives, common fragmentation pathways involve the loss of HCN or N₂ from the pyrazole ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational bands would include:
-
A broad O-H stretch from the ethanol group (around 3200-3600 cm⁻¹).
-
C-H stretching vibrations from the methyl and methylene groups (around 2850-3000 cm⁻¹).
-
C=N and C=C stretching vibrations from the pyrazole ring (around 1400-1600 cm⁻¹).
Comparison of X-ray Crystallography with Other Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions in the solid state. | Atomic connectivity, stereochemistry, and dynamic processes in solution. | Molecular weight, elemental composition, and structural fragments. | Presence of functional groups. |
| Sample Requirements | High-quality single crystal. | Soluble sample. | Small sample amount, can be in solution or solid. | Solid or liquid sample. |
| Advantages | Unambiguous structure determination.[3] | Provides information about the molecule in a biologically relevant state (solution). | High sensitivity and speed. | Fast and non-destructive. |
| Limitations | Requires a suitable crystal, which can be difficult to obtain; provides a static picture of the molecule.[3] | Can be complex to interpret for large or highly symmetric molecules; does not directly provide bond lengths and angles. | Does not provide stereochemical information. | Provides limited information on the overall molecular structure. |
Conclusion
The structural elucidation of novel compounds is a multi-faceted endeavor that relies on the synergistic application of various analytical techniques. While NMR, MS, and FTIR provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional atomic arrangement in the solid state.
Although the specific crystal structure of this compound is not yet reported, the comparative analysis of its close derivatives provides a strong foundation for understanding the structural motifs that govern this important class of molecules. The prevalence of intermolecular hydrogen bonding in the crystal structures of related compounds underscores its critical role in the solid-state packing and, by extension, the physicochemical properties of these materials. For researchers in drug development, a thorough crystallographic investigation of lead compounds and their derivatives is an indispensable step in the journey from a promising molecule to a potential therapeutic.
References
- A pyridylpyrazole bearing a hydroxyethyl substituent group has been synthesized by condensation of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one with 2-hydroxyethylhydrazine. The compound was well characterized and its structure confirmed by single crystal X-ray diffraction. Molecules.
- Synthesis, crystal structure and Hirshfeld surface analysis of the [Cu2(3,5-dimethyl-1H-pyrazole)4(ClO4)2] complex. Chemistry of Metals and Alloys.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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A Comparative Guide to the Stability of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol for Drug Development Professionals
This guide provides an in-depth assessment of the chemical stability of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol, a key heterocyclic building block in modern medicinal chemistry. In the landscape of drug discovery, understanding the intrinsic stability of a molecule is not merely a regulatory formality but a cornerstone of robust formulation development and risk mitigation. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency, alteration of physical properties, and the formation of potentially toxic impurities.
This document is structured to provide not just data, but a holistic understanding of the molecule's behavior under stress. We will explore its stability profile in comparison to other structurally relevant heteroaromatic ethanols, namely 2-(pyridin-4-yl)ethanol and 2-(1H-imidazol-4-yl)ethanol. The experimental design herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, ensuring regulatory relevance and scientific rigor.[1][2][3]
Rationale for Comparative Stability Assessment
The selection of this compound for a drug development program necessitates a thorough understanding of its potential liabilities. The pyrazole core, while generally aromatic and stable, possesses unique electronic characteristics that differentiate it from other heterocycles.[4] By comparing its stability to that of pyridine and imidazole analogs, we can elucidate the specific influence of the pyrazole ring on the molecule's susceptibility to degradation.
-
This compound (Target Molecule): The electron-rich pyrazole ring, substituted with two methyl groups, is expected to have a distinct reactivity profile.
-
2-(pyridin-4-yl)ethanol (Comparator 1): The electron-deficient pyridine ring provides a key comparative benchmark for understanding the role of ring electronics.
-
2-(1H-imidazol-4-yl)ethanol (Comparator 2): Imidazole, another common five-membered heterocycle in pharmaceuticals, offers a different tautomeric and basicity profile for comparison.
This comparative approach allows us to dissect the structure-stability relationship, providing invaluable insights for formulation scientists and process chemists.
Experimental Design: A Forced Degradation Study
Forced degradation, or stress testing, is an essential tool to identify likely degradation products and establish degradation pathways.[2][5][6][7] Our experimental workflow is designed to subject the target molecule and its comparators to a range of harsh conditions, aiming for a target degradation of 5-20% to ensure that primary degradation products are formed without complete destruction of the parent molecule.[1][8]
Figure 1: Workflow for the forced degradation study.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. Each stressed sample is compared against a control sample (stored at 2-8°C) at each time point to accurately quantify degradation.
Protocol 1: Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Repeat step 1 for the comparator compounds, 2-(pyridin-4-yl)ethanol and 2-(1H-imidazol-4-yl)ethanol.
-
For solid-state thermal stress, weigh approximately 5 mg of each compound into separate amber glass vials.
Protocol 2: Stress Conditions
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M HCl to achieve a final concentration of 0.5 mg/mL in 0.1M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation (Solution): Incubate vials of the stock solution at 80°C.
-
Thermal Degradation (Solid): Place vials containing the solid compounds in an 80°C oven.
-
Photostability: Expose stock solutions and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
Protocol 3: Sample Analysis
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
For solid samples, dissolve the material in the mobile phase to a final concentration of 0.5 mg/mL.
-
Analyze all samples by a stability-indicating HPLC-UV/PDA-MS method. High-performance liquid chromatography (HPLC) is a cornerstone of stability testing due to its ability to separate, identify, and quantify the API and its degradation products.[9][] Coupling with mass spectrometry (MS) is crucial for the structural elucidation of unknown degradants.[11][12][13]
Analytical Methodology: The Stability-Indicating HPLC-MS Method
A robust analytical method is the lynchpin of any stability study. The method must be "stability-indicating," meaning it can separate the parent compound from all potential degradation products and formulation excipients.[14][15]
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/PDA at a wavelength determined by the UV maxima of the parent compounds (e.g., 220 nm), and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
Anticipated Results and Discussion
The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.
Table 1: Summary of Degradation under Forced Conditions (% Degradation at 24h)
| Condition | This compound | 2-(pyridin-4-yl)ethanol | 2-(1H-imidazol-4-yl)ethanol |
| 0.1M HCl, 60°C | < 5% | < 5% | ~10% |
| 0.1M NaOH, 60°C | ~15% | ~20% | ~18% |
| 3% H₂O₂, RT | ~18% | < 5% | ~12% |
| Thermal (80°C, Soln) | < 2% | < 2% | < 2% |
| Photolytic | ~8% | < 2% | ~5% |
Discussion of Expected Stability Profile
-
Acidic Conditions: All three compounds are expected to be relatively stable in acidic conditions, forming their respective protonated salts. The imidazole derivative might show slightly higher degradation due to potential acid-catalyzed hydrolysis of the ring, a known liability for some imidazole-containing structures.
-
Basic Conditions: The ethanol side chain is generally stable, but strong bases can deprotonate the pyrazole and imidazole NH groups, potentially increasing the electron density of the ring system and making it susceptible to ring-opening or other rearrangements. The pyridine ring, being electron-deficient, is also known to be susceptible to nucleophilic attack under harsh basic conditions.[16]
-
Oxidative Conditions: This is where the most significant differences are anticipated. The electron-rich pyrazole ring of the target molecule is expected to be more susceptible to oxidation than the electron-deficient pyridine ring. The primary alcohol moiety on all three molecules is a potential site for oxidation to the corresponding aldehyde and carboxylic acid.
-
Thermal and Photolytic Stability: Minimal degradation is expected under thermal stress for these relatively simple, stable aromatic systems. The pyrazole and imidazole rings, with their higher electron density, may be more prone to photolytic degradation compared to the more robust pyridine ring.
Predicted Degradation Pathways
The primary degradation pathway for this compound under oxidative stress is likely the oxidation of the ethanol side chain.
Figure 2: Predicted oxidative degradation of the ethanol side chain.
Under harsh basic conditions, a potential, though less likely, pathway could involve cleavage of the pyrazole ring itself, a known reaction for pyrazoles under extreme basicity.[1]
Conclusion and Recommendations
This guide outlines a comprehensive strategy for assessing the stability of this compound. Based on the foundational chemistry of the pyrazole heterocycle, the primary stability liabilities are anticipated to be oxidative degradation of the ethanol side chain and potential instability under strong basic conditions.
Key Takeaways for Drug Development Professionals:
-
Formulation Strategy: The susceptibility to oxidation suggests that formulations should include antioxidants and be packaged to protect from oxygen. The use of strong basic excipients should be approached with caution.
-
Process Chemistry: During synthesis and purification, exposure to strong oxidizing agents or highly basic conditions should be minimized to prevent impurity formation.
-
Analytical Development: The stability-indicating HPLC method described herein provides a robust starting point for quality control and release testing. Any identified major degradation products (>0.1%) should be synthesized, characterized, and evaluated for potential toxicity.
By systematically comparing the stability of this compound to relevant heterocyclic analogs, we gain a deeper, more predictive understanding of its behavior. This knowledge is critical for accelerating the development timeline and ensuring the delivery of a safe, stable, and efficacious drug product to patients.
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Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol is foundational to scientific progress. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower your laboratory with the knowledge to manage this chemical waste stream confidently and responsibly.
Part 1: Pre-Disposal Hazard Assessment
Before any disposal action is taken, a thorough understanding of the compound's potential hazards is essential. This initial assessment dictates every subsequent step, from container selection to segregation. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can construct a probable hazard profile by examining structurally similar pyrazole derivatives and the ethanol functional group.
Causality of Assessment: The U.S. Environmental Protection Agency (EPA) mandates that a hazardous waste determination must be performed the moment a substance becomes waste.[3] This determination can be based on generator knowledge of the chemical's properties.[3] Our assessment, therefore, is not just a best practice but a regulatory necessity.
Probable Hazard Profile: Based on data from analogous compounds, the toxicological properties of this compound have not been fully investigated.[4][5] However, we can infer the following likely characteristics and required precautions.
| Property Category | Inferred Characteristic/Hazard | Rationale & Recommended Action |
| Physical State | Likely a solid or liquid at room temperature. | Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust or vapors.[6][7] |
| Health Hazards | Eye Irritation: Causes serious eye irritation.[7] Skin Irritation: May cause skin irritation upon contact.[7] Respiratory Irritation: May cause respiratory irritation if inhaled.[7] Ingestion: May be harmful if swallowed.[4] | Action: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.[6] Handle in a fume hood.[7] |
| Chemical Hazards | Incompatibilities: Likely incompatible with strong oxidizing agents, acids, and halogens.[4][8] | Action: Do not mix with incompatible waste streams. Store separately to prevent hazardous reactions.[9] |
| Environmental Hazards | The environmental impact has not been fully evaluated. | Action: Prevent release into the environment. Do not dispose of down the drain or in regular trash.[4][7] |
Part 2: The Regulatory Landscape: RCRA and Laboratory Standards
The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[1] RCRA establishes a "cradle-to-grave" system for managing hazardous waste. For academic and research laboratories, the EPA has also established alternative standards under 40 CFR Part 262, Subpart K, which provide more operational flexibility while ensuring safety and compliance.[10]
Key Regulatory Mandates:
-
Prohibition: Hazardous chemicals must never be disposed of via sanitary sewers or regular trash.[1][2]
-
Identification: All waste must be properly identified and characterized.[3]
-
Accumulation: Waste must be accumulated at or near the point of generation in designated Satellite Accumulation Areas (SAAs).[2][9]
-
Training: All personnel handling hazardous waste must receive proper training.[1]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing this compound waste from the point of generation to its final collection by trained professionals.
Step 1: Waste Classification
Based on the hazard assessment, this compound waste must be managed as hazardous chemical waste . Even if it does not meet the specific criteria for ignitability, corrosivity, or reactivity, its potential toxicity and uncharacterized nature require this classification as a precautionary principle.
Step 2: Segregation at the Source
Proper segregation is a critical control measure to prevent dangerous chemical reactions.[9]
-
Action: Collect waste this compound in a dedicated waste container.
-
Rationale: Mixing this compound with other waste streams, particularly strong acids or oxidizing agents, could lead to an uncontrolled reaction.[4][8] It should be classified with non-halogenated organic waste, unless dissolved in a halogenated solvent.[11] Always consult your institution's specific waste segregation guidelines.
Step 3: Container Selection and Labeling
The container is the primary barrier protecting you and the environment from the waste.
-
Container Requirements:
-
Compatibility: Use a container made of a material chemically compatible with the waste (e.g., borosilicate glass or high-density polyethylene for many organic compounds).[9]
-
Condition: The container must be in good condition, free of cracks or deterioration, with a secure, leak-proof screw cap.[9]
-
Headspace: Leave at least one inch of headspace to allow for vapor expansion.[9]
-
-
Labeling Protocol:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must clearly state the words "HAZARDOUS WASTE ".[9]
-
List all chemical constituents by their full names (no abbreviations) and their approximate percentages. For this waste stream, it would be "this compound" and any solvents used.[12]
-
Indicate the date when waste was first added (the "accumulation start date").[3]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[2][9]
-
SAA Requirements:
-
Location: The SAA must be in the same room where the waste is generated.[2]
-
Containment: The waste container must be kept within a secondary containment system, such as a chemical-resistant tray or tub, that can hold at least the volume of the largest container.[9]
-
Closure: Keep the waste container closed at all times except when adding waste.[9][12] This is a common point of failure in laboratory inspections and a critical safety measure to prevent spills and vapor release.
-
Quantity Limits: A single SAA can accumulate no more than 55 gallons of hazardous waste total. For acutely toxic (P-listed) wastes, the limit is one quart.[2]
-
Step 5: Scheduling Waste Collection
Laboratory personnel are responsible for the safe accumulation of waste, not its ultimate transport and disposal.
-
Action: Once the waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, per institutional policy and EPA Subpart K), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[2][10]
-
Rationale: EHS professionals are trained to handle, consolidate, and manifest hazardous waste for transport by a licensed disposal facility, ensuring compliance with all Department of Transportation (DOT) and EPA regulations.
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste.
Caption: Decision workflow for managing laboratory chemical waste.
Part 5: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large, involves highly volatile material, or you are not comfortable cleaning it, evacuate the area and contact your institution's emergency EHS number.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment (for minor spills): Use a chemical spill kit to absorb the material. Work from the outside of the spill inward to prevent spreading.
-
Decontamination: Once absorbed, place the contaminated materials in a sealed, labeled container for disposal as hazardous waste.
-
PPE: Do not attempt to clean a spill without the proper PPE, including gloves, safety goggles, and a lab coat.
By adhering to this comprehensive disposal guide, you ensure that your laboratory's vital research activities are conducted with the highest commitment to safety, environmental stewardship, and regulatory compliance.
References
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- Sigma-Aldrich. Safety Data Sheet for 3,5-Dimethyl-4-iodo-1H-pyrazole.
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A Senior Application Scientist's Guide to Handling 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol: A Framework for Proactive Laboratory Safety
For the diligent researcher, scientist, or drug development professional, the introduction of a novel or sparsely documented compound into the laboratory workflow demands a heightened level of safety consciousness. 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol, a molecule combining a substituted pyrazole ring with an ethanol functional group, requires a meticulous approach to personal protection. In the absence of a specific Safety Data Sheet (SDS), a conservative safety strategy, grounded in the known hazards of its constituent chemical motifs, is not just recommended—it is essential for ensuring personal and environmental safety.
This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Profile: A Synthesis of Structural Analogs
To establish a robust safety protocol, we must infer the potential hazards of this compound by examining structurally related compounds. This "worst-case" approach ensures a high margin of safety. The primary hazards are associated with its pyrazole and ethanol functionalities.[1] Pyrazole derivatives are known for their diverse pharmacological activities and can pose risks of skin, eye, and respiratory irritation.[2][3] The ethanol component introduces concerns regarding flammability and eye irritation.[4]
| Hazard Category | Finding from Structurally Similar Compounds | Rationale for Precaution |
| Skin Irritation | Pyrazole derivatives are often classified as skin irritants.[3] | Assume the compound can cause skin irritation upon contact. |
| Eye Irritation | Both pyrazole derivatives and ethanol are classified as serious eye irritants.[5][3] | Direct contact with the eyes could lead to serious damage. |
| Respiratory Irritation | Some pyrazole compounds may cause respiratory tract irritation.[3] | Inhalation of dust or aerosols should be avoided. |
| Flammability | Ethanol is a highly flammable liquid and vapor.[4][6] | The compound should be handled away from ignition sources. |
| Biological Activity | Pyrazole derivatives are known for their wide range of biological activities.[1][7] | Uncharacterized biological effects necessitate minimizing exposure to prevent unforeseen toxicological outcomes. |
Tiered Personal Protective Equipment (PPE) Protocol
The selection of PPE should be tailored to the specific task and the potential for exposure. A tiered approach allows for appropriate protection without being unduly burdensome for low-risk activities.
| Task / Potential Exposure | Eye & Face Protection | Skin Protection | Respiratory Protection |
| Low-Exposure Activities (e.g., handling sealed containers, weighing small quantities in a chemical fume hood) | Tightly fitting chemical splash goggles (conforming to ANSI Z87.1 standards).[3][8] | - Standard laboratory coat.- Chemical-resistant nitrile gloves (single pair); inspect before each use.[3] | Not generally required if handled in a well-ventilated chemical fume hood.[2] |
| High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol/dust generation, spill cleanup) | Chemical splash goggles and a full-face shield.[3][8] | - Chemical-resistant or impervious gown/apron.- Double-gloving with chemical-resistant nitrile gloves is recommended.[2][9] | An N95 or higher-rated respirator may be necessary if exposure limits could be exceeded or if irritation is experienced.[2][9] |
The Logic of PPE Selection
-
Eye Protection: The dual potential for chemical splashes (from the ethanol component) and irritation (from the pyrazole ring) makes robust eye protection non-negotiable. Goggles provide a seal against splashes, while a face shield offers an additional barrier during high-risk procedures.[8]
-
Glove Selection: Nitrile gloves offer good protection against a range of chemicals.[3] However, no glove material is impervious to all chemicals indefinitely.[8] For high-exposure tasks, double-gloving provides a critical safety buffer; the outer glove can be removed immediately upon known or suspected contamination, protecting the inner glove and the user's skin.[9] Always check manufacturer-specific permeation and breakthrough time data when available.
-
Respiratory Protection: The primary means of controlling respiratory exposure is through engineering controls, such as a chemical fume hood. Respirators are a final line of defense, essential during a large spill or when engineering controls are not feasible.[9]
Operational Plan: Step-by-Step Procedures
Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination.
PPE Donning & Doffing Workflow
Caption: Disposal workflow for this compound waste.
Disposal Protocol
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [10]2. Solid Waste: Collect contaminated solid materials such as gloves, weighing papers, and absorbent pads in a clearly labeled, sealable, and chemically compatible container. [5]3. Liquid Waste: Collect any solutions or rinsate in a dedicated, leak-proof container. Avoid drain disposal. [10]Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. [10]4. Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. [1]5. Storage and Disposal: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials. Follow your institution's procedures for requesting waste pickup by trained professionals. [1][5]The ultimate disposal method, likely high-temperature incineration, should be handled by a licensed waste disposal company. [5] By implementing this comprehensive safety framework, researchers can confidently handle this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole.
- BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
- Thermo Fisher Scientific. (2017). SAFETY DATA SHEET.
- BenchChem. (n.d.). Personal protective equipment for handling 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3,5-Dimethyl-4-iodo-1H-pyrazole.
- Cayman Chemical. (2023). Safety Data Sheet - UCN-02.
- Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. BESA.
- Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
- University of Oklahoma Health Sciences Center. (2025-2026). Personal Protective Equipment - EHSO Manual.
- Sigma-Aldrich. (2025). Ethanol - SAFETY DATA SHEET.
- JETIR. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
